2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Description
BenchChem offers high-quality 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-16-9-4-3-5-10(8(9)6-15)17-7-11(12,13)14/h3-5H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBRNALJPGILPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371875 | |
| Record name | 2-ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-04-3 | |
| Record name | 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
An In-depth Profile for Advanced Research and Development
Abstract
This document provides a comprehensive technical overview of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The guide synthesizes critical data on its physicochemical properties, outlines a plausible synthetic strategy, discusses its potential applications in drug discovery, and provides essential safety and handling protocols. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.
Compound Identification and Core Physicochemical Properties
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a substituted benzonitrile featuring two distinct ether linkages. The presence of both an ethoxy and a trifluoroethoxy group on the aromatic ring imparts unique electronic and lipophilic characteristics, making it a valuable building block in synthetic chemistry.
CAS Number: 175204-04-3[1][2][3][4]
Molecular Structure:
Caption: Chemical structure of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of the compound. These parameters are critical for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [1] |
| Molecular Weight | 245.20 g/mol | [1][5] |
| Exact Mass | 245.06636305 u | [5] |
| Melting Point | 78 °C | [5] |
| Boiling Point | 320.9 °C at 760 mmHg | [5] |
| Density | 1.26 g/cm³ | [5] |
| Flash Point | 147.9 °C | [5] |
| XLogP3 | 3.1 | [5] |
| Topological Polar Surface Area | 42.2 Ų | [5] |
| Storage Conditions | Sealed in dry, 2-8°C, under inert gas | [1] |
Synthetic Strategy and Mechanistic Rationale
While specific proprietary synthesis routes may vary, a logical and scalable pathway can be proposed based on established organic chemistry principles for diaryl ethers and substituted benzonitriles. A common approach involves the sequential nucleophilic aromatic substitution (SₙAr) on a di-halogenated benzonitrile precursor.
Proposed Synthetic Workflow
The synthesis can be envisioned starting from a commercially available material like 2,6-dichlorobenzonitrile. The differential reactivity of the two chlorine atoms, or the sequential introduction of the alkoxy groups, is key to achieving the desired product.
Caption: Proposed two-step synthesis of the target compound via sequential SₙAr.
Causality and Experimental Choices
-
Choice of Starting Material: 2,6-Dichlorobenzonitrile is an ideal precursor. The electron-withdrawing nitrile group activates the ortho positions towards nucleophilic attack, facilitating the SₙAr reaction.
-
Sequential Addition: The two alkoxy groups are introduced sequentially. First, reacting with sodium ethoxide at controlled temperatures allows for the formation of the mono-substituted intermediate, 2-chloro-6-ethoxybenzonitrile. The choice of a strong base like sodium hydride (NaH) to generate the alkoxide in situ from the corresponding alcohol is a standard and effective protocol.
-
Second Substitution: The subsequent addition of sodium 2,2,2-trifluoroethoxide completes the synthesis. The trifluoroethoxy group is typically added in the second step. Its corresponding alcohol is more acidic than ethanol, meaning its conjugate base is less nucleophilic. Performing this substitution at a slightly elevated temperature ensures the reaction proceeds to completion.
-
Purification: Given the potential for side products (di-ethoxy or di-trifluoroethoxy species) and unreacted starting material, purification by column chromatography is essential to isolate the final product with high purity. The purity would then be confirmed using techniques like HPLC, NMR, and LC-MS.[1]
Relevance and Applications in Drug Development
The benzonitrile moiety is a recognized pharmacophore in numerous approved drugs and clinical candidates.[6] Its utility stems from its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to form key interactions with biological targets.[6]
The Role of the Nitrile Group
The nitrile group is a versatile functional group in medicinal chemistry:
-
Hydrogen Bond Acceptor: The nitrogen atom can act as a hydrogen bond acceptor, mimicking the interactions of a carbonyl or hydroxyl group.[6]
-
Dipole Interactions: The strong dipole of the C≡N bond can engage in favorable interactions within protein binding pockets.[6]
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[6]
The Impact of Fluorine Substitution
The trifluoroethoxy group (–OCH₂CF₃) is a powerful modulator of a molecule's properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block sites of oxidative metabolism, thereby increasing the half-life of a compound.
-
Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups and engage in specific, favorable interactions (e.g., with backbone amides) within an enzyme's active site, potentially increasing binding affinity.
-
Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell uptake.
Potential Therapeutic Targets
Given its structure, 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a prime candidate for inclusion in screening libraries targeting various enzymes. Benzonitrile derivatives have shown significant promise as:
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted aromatic core to occupy the ATP-binding site. The functional groups on this molecule could be optimized to achieve selectivity for specific kinases implicated in cancer or inflammatory diseases.
-
Antiviral Agents: Certain benzonitrile compounds have been identified as inhibitors of viral entry or replication, such as for the Hepatitis C Virus (HCV).
-
Enzyme Inhibitors: The nitrile group can act as a warhead in covalent inhibitors or simply as a key binding element in reversible inhibitors for enzymes like aromatase.[6]
Caption: Conceptual role of functional groups in target binding.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety. The information below is a synthesis of typical hazards associated with related compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification and Precautionary Measures
Based on data for analogous benzonitriles, this compound should be handled with care.[7][8]
| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements (Examples) | Source(s) |
| Acute Toxicity | Harmful if swallowed or in contact with skin (Category 4). Toxic if inhaled. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [8] |
| Flammability | Combustible liquid. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. | P271: Use only outdoors or in a well-ventilated area. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [7][8] |
| First Aid | Standard procedures apply. | IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. | [7] |
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8] The recommended storage temperature is between 2-8°C.[1] For long-term stability, especially to prevent hydrolysis, storing under an inert atmosphere (e.g., nitrogen or argon) is advised.
-
Disposal: Dispose of contents/container to an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[7][8] Do not allow the product to enter drains or waterways.[7]
References
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Fluoropharm. 175204-04-3 | 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, tech. [Link]
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Sciencelab.com. Material Safety Data Sheet - Benzonitrile. [Link]
-
ChemSynthesis. 2,4-bis(2,2,2-trifluoroethoxy)benzonitrile. [Link]
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PubChem. 2-Ethoxybenzonitrile. [Link]
-
Xiamen Equation Chemical Co., Ltd. 2-ETHOXY-6-(2,2,2-TRIFLUOROETHOXY)BENZONITRILE. [Link]
-
Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry via PMC. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a fluorinated aromatic ether nitrile, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of both an ethoxy and a trifluoroethoxy group on the benzonitrile scaffold imparts unique electronic and lipophilic characteristics, potentially influencing its metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and essential safety information, designed to support its application in research and development.
Molecular Structure and Properties
The unique arrangement of functional groups in 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile dictates its chemical behavior and physical properties. The electron-withdrawing nature of the nitrile and trifluoroethoxy groups, combined with the electron-donating character of the ethoxy group, creates a distinct electronic environment on the aromatic ring.
Table 1: Physicochemical Properties of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
| Property | Value | Source |
| CAS Number | 175204-04-3 | [1] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [2] |
| Molecular Weight | 245.20 g/mol | [1] |
| Melting Point | 78 °C | |
| Boiling Point | 320.9 °C at 760 mmHg | |
| Density | 1.26 g/cm³ | |
| Flash Point | 147.9 °C | |
| XLogP3 (Computed) | 2.9 | |
| Appearance | Expected to be a solid at room temperature | Inferred from melting point |
Synthesis Pathway
A potential two-step synthesis could involve:
-
Selective ethoxylation of a di-substituted benzonitrile precursor.
-
Subsequent reaction with a trifluoroethoxide source.
The choice of starting materials is crucial to avoid competing elimination reactions, favoring primary alkyl halides for the SN2 mechanism.[5]
Caption: Proposed synthesis of the target compound via Williamson ether synthesis.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is fundamental for the successful development of any chemical entity. The following are detailed, field-proven protocols for key parameters.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
Protocol:
-
Ensure the sample is dry and finely powdered.
-
Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[8]
-
Place the capillary tube in a melting point apparatus.[9]
-
Heat rapidly to approximately 15-20°C below the expected melting point (78°C).
-
Reduce the heating rate to 1-2°C per minute.[10]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Caption: Workflow for accurate melting point determination.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
Protocol:
-
Place a small volume of the liquid into a small test tube.
-
Invert a sealed-end capillary tube into the test tube.
-
Attach the test tube to a thermometer.
-
Heat the apparatus in a suitable heating bath (e.g., paraffin oil).[11][12]
-
Observe for a continuous stream of bubbles from the capillary tube.
-
Remove the heat and record the temperature at which the liquid enters the capillary tube; this is the boiling point.[13]
Aqueous Solubility (OECD 105 Guideline)
Aqueous solubility is a critical determinant of a compound's bioavailability and environmental fate. The OECD 105 guideline provides a standardized method for its determination.[14][15][16][17]
Protocol (Flask Method):
-
Add an excess amount of the compound to a known volume of distilled water in a flask.
-
Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Analyze the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Caption: Standard workflow for determining aqueous solubility.
Lipophilicity: LogP Determination (Shake-Flask Method)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is crucial for predicting a drug's membrane permeability and pharmacokinetic properties. The shake-flask method is the gold standard for LogP determination.[18][19][20][21]
Protocol:
-
Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).
-
Dissolve a known amount of the compound in one of the phases.
-
Combine the two phases in a flask and shake vigorously until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using an appropriate analytical technique.
-
Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Acidity Constant: pKa Determination (Potentiometric Titration)
The pKa value indicates the extent of ionization of a compound at a given pH, which significantly impacts its solubility, absorption, and distribution. Potentiometric titration is a precise method for its determination.[22][23][24][25][26]
Protocol:
-
Calibrate a pH meter with standard buffers.
-
Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds).
-
Titrate the solution with a standardized solution of a strong acid or base.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point.
Hazards and Safety Information
Disclaimer: No specific Safety Data Sheet (SDS) was found for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. The following information is based on the safety data for structurally related fluorinated benzonitrile compounds and should be used as a guide. Always consult your institution's safety protocols and perform a thorough risk assessment before handling this compound.[27][28][29][30][31]
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
Conclusion
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile presents a unique combination of functional groups that make it a compound of interest for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its physicochemical properties and the standardized methodologies for their experimental determination. Adherence to these protocols and the recommended safety guidelines will ensure the generation of reliable data and the safe handling of this compound in a research setting.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Ashenhurst, J. (2023). Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]
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Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
-
Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
- Gissi, A., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 1-13.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Ekeeda. (2019, July 30). Method To Determine Boiling Point Of A Liquid - Basic Principles and Techniques in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
Unknown. (n.d.). Melting Point. Retrieved from [Link]
-
ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]
- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values.
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]
- Google Patents. (2006, February 2). WO 2006/011696 A1.
- Google Patents. (n.d.). EP 3810602 B1.
- Google Patents. (n.d.). EP0004257B1 - Benzonitrile derivative, process for its preparation and its application.
- Google Patents. (1971, May 28). United States Patent (19).
-
EMBL-EBI. (n.d.). 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (CHEBI:194896). Retrieved from [Link]
- Google Patents. (1981, April 1). A process for the production of 2-chlorobenzonitrile derivatives - Patent 0006999.
-
PubChem. (n.d.). 2-Methoxy-6-nitrobenzonitrile. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Introduction
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a highly functionalized aromatic molecule with potential applications in medicinal chemistry and materials science. The strategic incorporation of both an ethoxy and a trifluoroethoxy group onto a benzonitrile scaffold offers a unique combination of lipophilicity, metabolic stability, and electronic properties. This guide provides a comprehensive overview of a robust synthetic route to this target molecule, designed for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established chemical principles and provides detailed, actionable protocols.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile can be logically approached through a convergent strategy, beginning with a readily available starting material. A retrosynthetic analysis reveals a practical pathway involving the sequential introduction of the two distinct ether functionalities onto a central dihydroxybenzonitrile core.
This retrosynthetic approach highlights a three-step synthesis commencing from resorcinol:
-
Carboxylation of Resorcinol: The initial step involves the introduction of a nitrile group, or a precursor that can be converted to a nitrile, onto the resorcinol ring to form 2,6-dihydroxybenzonitrile.
-
Selective Mono-ethoxylation: The subsequent step requires the selective etherification of one of the two hydroxyl groups of 2,6-dihydroxybenzonitrile to yield 2-hydroxy-6-ethoxybenzonitrile. This selectivity is a critical challenge that needs to be addressed through careful control of reaction conditions.
-
Trifluoroethoxylation: The final step is the etherification of the remaining hydroxyl group with a suitable trifluoroethylating agent via a Williamson ether synthesis to afford the target molecule.
Experimental Protocols
Part 1: Synthesis of 2,6-Dihydroxybenzonitrile from Resorcinol
The synthesis of 2,6-dihydroxybenzonitrile from resorcinol can be achieved through a carboxylation reaction. This process introduces a carboxylic acid group, which can then be converted to a nitrile. A common method for the carboxylation of phenols is the Kolbe-Schmitt reaction, which utilizes carbon dioxide under pressure with a phenoxide salt.[1][2]
Protocol 1: Carboxylation of Resorcinol
| Parameter | Value |
| Reactants | Resorcinol, Potassium Carbonate, Carbon Dioxide |
| Solvent | High-boiling inert solvent (e.g., Toluene) |
| Temperature | 150-180 °C |
| Pressure | 5-10 atm (CO2) |
| Reaction Time | 4-8 hours |
Step-by-Step Procedure:
-
To a high-pressure autoclave, add resorcinol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add a high-boiling inert solvent such as toluene to create a stirrable slurry.
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the vessel with carbon dioxide to 5-10 atm.
-
Heat the mixture to 150-180 °C with vigorous stirring.
-
Maintain the temperature and pressure for 4-8 hours.
-
Cool the reactor to room temperature and slowly vent the CO2 pressure.
-
The resulting solid is a mixture of potassium 2,6-dihydroxybenzoate and unreacted starting materials.
-
The crude product can be acidified with a strong acid (e.g., HCl) to precipitate 2,6-dihydroxybenzoic acid, which is then filtered, washed, and dried.
-
The conversion of the carboxylic acid to the nitrile can be achieved through a two-step process involving conversion to the primary amide followed by dehydration.
Part 2: Selective Mono-ethoxylation of 2,6-Dihydroxybenzonitrile
Achieving selective mono-alkylation of a symmetric diol is a common challenge in organic synthesis. The strategy here relies on using a stoichiometric amount of the alkylating agent and carefully controlling the reaction conditions to favor the formation of the mono-etherified product.
Protocol 2: Selective Ethoxylation
| Parameter | Value |
| Reactants | 2,6-Dihydroxybenzonitrile, Ethyl Iodide, Potassium Carbonate |
| Solvent | Acetone or N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2,6-dihydroxybenzonitrile (1.0 eq) in anhydrous acetone or DMF.
-
Add finely ground anhydrous potassium carbonate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl iodide (1.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product will be a mixture of the desired mono-ethoxylated product, the di-ethoxylated byproduct, and unreacted starting material.
-
Purify the desired 2-hydroxy-6-ethoxybenzonitrile using silica gel column chromatography.
Part 3: Williamson Ether Synthesis for Trifluoroethoxylation
The final step involves the formation of the trifluoroethyl ether via a Williamson ether synthesis. This reaction is a nucleophilic substitution (SN2) between an alkoxide and an alkyl halide or sulfonate.[3][4] The use of a highly reactive trifluoroethylating agent is crucial for an efficient reaction.
Protocol 3: Trifluoroethoxylation
| Parameter | Value |
| Reactants | 2-Hydroxy-6-ethoxybenzonitrile, 2,2,2-Trifluoroethyl trifluoromethanesulfonate, Cesium Carbonate |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 60-80 °C |
| Reaction Time | 4-12 hours |
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-6-ethoxybenzonitrile (1.0 eq) and anhydrous DMF.
-
Add cesium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final product, 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the ethoxy and trifluoroethoxy groups, as well as the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitrile group (C≡N stretch) and the ether linkages (C-O stretch).
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the final product.
Conclusion
This technical guide outlines a comprehensive and logical synthetic pathway for the preparation of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. The described protocols are based on well-established organic reactions and provide a solid foundation for researchers to successfully synthesize this valuable compound. Careful execution of each step, particularly the selective mono-ethoxylation, is critical for achieving a good overall yield. The provided framework allows for further optimization of reaction conditions to suit specific laboratory settings and scalability requirements.
References
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2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile safety data sheet.
An In-Depth Technical Guide to the Safe Handling of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
This document provides a comprehensive safety and handling guide for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, a specialized organic building block used in scientific research and development.[1] Designed for researchers, chemists, and drug development professionals, this guide synthesizes available physicochemical data and established safety protocols for related chemical structures to ensure the highest standards of laboratory safety.
Chemical Identification and Physicochemical Profile
Understanding the fundamental properties of a compound is the cornerstone of its safe handling. 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a substituted aromatic nitrile.[1] Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 175204-04-3 | [1][2] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [3] |
| Molecular Weight | 245.20 g/mol | [3] |
| Melting Point | 78 °C | [3] |
| Boiling Point | 320.9 °C at 760 mmHg | [3] |
| Density | 1.26 g/cm³ | [3] |
| Flash Point | 147.9 °C | [3] |
| Vapor Pressure | 0.000308 mmHg at 25°C | [3] |
| XLogP3 | 2.9 | [3] |
Hazard Assessment and GHS Classification
A specific, verified Safety Data Sheet (SDS) for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is not publicly available. Therefore, a conservative hazard assessment must be conducted based on the known toxicology of structurally similar compounds, such as other substituted benzonitriles and fluoroethers. This approach aligns with the principles of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5]
Inferred Hazard Profile:
Based on data for related compounds like 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile and other ethoxy benzonitriles, this compound should be treated with significant caution.[6][7] The presence of the nitrile group (-C≡N) is a key structural alert, as many organic nitriles can be toxic.
-
Anticipated GHS Classification: Acute Toxicity, Category 3 (Oral, Dermal, Inhalation).[6]
-
Signal Word: Danger [6]
-
Hazard Statements (Anticipated):
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[9]
-
P270: Do not eat, drink or smoke when using this product.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[9]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][10]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6][11]
-
P405: Store locked up.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6][10]
-
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure. The following protocols are recommended based on the inferred high acute toxicity.
-
General Advice: Show this safety data sheet to the doctor in attendance.[9] Immediate medical attention is required.
-
Inhalation: If inhaled, move the victim to fresh air immediately.[12] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. [6] Seek immediate medical attention.[12]
-
Skin Contact: Take off contaminated clothing and shoes immediately.[6] Wash off with soap and plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[12]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, also under the eyelids.[6][10] Remove contact lenses, if present and easy to do. Continue rinsing.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [12] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][14]
-
Specific Hazards: Combustion of nitrile-containing compounds can produce highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[9][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]
Accidental Release:
-
Evacuate: Evacuate personnel to a safe area.[14]
-
Ventilate: Ensure adequate ventilation.[11]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11][14]
-
Personal Protection: Wear appropriate PPE as described in Section 5. Avoid breathing vapors, mist, or gas.[11]
-
Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[11] Collect the material into a suitable, labeled container for disposal as hazardous waste.[11][13] Do not reuse accidentally released material.[13]
Handling, Storage, and Exposure Control
Proactive measures are essential to minimize exposure risk during routine handling and storage.
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.[11]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Wear impervious, flame-retardant protective clothing.[6] A lab coat is mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm, breakthrough time: >480 min).[14] Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6]
Safe Handling Practices:
-
Avoid all personal contact. Do not breathe dust or vapors.[11]
-
Wash hands thoroughly before breaks and immediately after handling the product.[9]
-
Use only non-sparking tools and take precautionary measures against static discharge.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[13]
-
Keep the container tightly closed and stored in a locked, secure location.[6][9]
-
Protect from sources of heat, direct sunlight, and UV light.[13][15]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
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Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the spectral characteristics of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, a compound of interest in contemporary chemical research. In the absence of publicly available experimental spectra, this document leverages predictive methodologies grounded in established spectroscopic principles and data from analogous structures to present a detailed analysis. We delve into the predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, offering insights into the structural nuances of the molecule. Each section is designed to be a self-validating system, detailing the theoretical underpinnings of the techniques, protocols for data acquisition and prediction, and a thorough interpretation of the expected spectral features. This guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating identification, characterization, and quality control.
Introduction: The Structural Significance of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a substituted aromatic compound featuring a benzonitrile core with two distinct alkoxy groups. The presence of the electron-withdrawing nitrile and trifluoroethoxy groups, alongside the electron-donating ethoxy group, creates a unique electronic environment that influences its chemical reactivity and physical properties. Accurate structural elucidation is paramount for its application in fields such as medicinal chemistry and materials science. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular structure. This guide offers a predictive but scientifically rigorous examination of its key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core and Substituents
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom. For 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The predicted chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.5 - 7.7 | t | 1H | Ar-H (H4) | The aromatic proton at the 4-position is expected to be a triplet due to coupling with the two adjacent aromatic protons. Its chemical shift is downfield due to the anisotropic effect of the nitrile group. |
| ~6.8 - 7.0 | d | 2H | Ar-H (H3, H5) | The aromatic protons at the 3 and 5-positions are expected to be a doublet, coupling with the H4 proton. They are shifted upfield relative to H4 due to the influence of the ortho alkoxy groups. |
| ~4.5 - 4.7 | q | 2H | -OCH₂CF₃ | The methylene protons of the trifluoroethoxy group are a quartet due to coupling with the three fluorine atoms. The strong electron-withdrawing effect of the CF₃ group causes a significant downfield shift. |
| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are a quartet due to coupling with the adjacent methyl protons. |
| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethoxy group appear as a triplet, coupled to the adjacent methylene protons. |
Predicted ¹³C NMR Spectral Data
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~160 - 165 | C2, C6 | The aromatic carbons bearing the alkoxy groups are expected to be significantly deshielded. |
| ~133 - 136 | C4 | The aromatic carbon para to the nitrile group. |
| ~122 - 128 (q) | -OCH₂C F₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms and will be highly deshielded. |
| ~117 - 120 | -C≡N | The nitrile carbon is characteristically found in this region. |
| ~110 - 115 | C1 | The aromatic carbon attached to the nitrile group. |
| ~105 - 110 | C3, C5 | The aromatic carbons ortho and para to the alkoxy groups are expected to be shielded. |
| ~68 - 72 (q) | -OC H₂CF₃ | The methylene carbon of the trifluoroethoxy group will be a quartet due to coupling with the fluorine atoms. |
| ~63 - 67 | -OC H₂CH₃ | The methylene carbon of the ethoxy group. |
| ~14 - 16 | -OCH₂C H₃ | The methyl carbon of the ethoxy group. |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~ -70 to -75 | t | -CF₃ | The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will appear as a triplet due to coupling with the adjacent methylene protons. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts[1][2][3].
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize shim gradients for field homogeneity.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum. ¹⁹F NMR is highly sensitive, so acquisition times are typically shorter.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C).
-
NMR Prediction Methodology
The predicted NMR data presented in this guide were generated using computational algorithms that rely on large databases of experimental data. These tools employ methods like HOSE (Hierarchical Organization of Spherical Environments) codes and machine learning to estimate chemical shifts based on the local atomic environment.
Caption: Workflow for predicting NMR spectra.
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. This information reveals the molecular weight of the compound and provides clues about its structure through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data
The predicted molecular weight of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (C₁₁H₁₀F₃NO₂) is 245.07 g/mol . The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) and several characteristic fragment ions.
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 245 | [C₁₁H₁₀F₃NO₂]⁺ | - |
| 216 | [C₉H₅F₃NO]⁺ | -C₂H₅ |
| 188 | [C₈H₅F₃O]⁺ | -C₂H₅, -CO |
| 145 | [C₇H₅O]⁺ | -CF₃CH₂O |
| 117 | [C₇H₅]⁺ | -CF₃CH₂O, -CO |
Discussion of Fragmentation Mechanisms
Under electron ionization (EI), the initial event is the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting cations and neutral radicals.
-
Loss of an Ethyl Radical (-C₂H₅): Cleavage of the ethoxy group is a likely initial fragmentation step, leading to a stable cation at m/z 216.
-
Loss of Carbon Monoxide (-CO): Subsequent loss of CO from the m/z 188 fragment is a common pathway for aromatic ethers.
-
Loss of the Trifluoroethoxy Radical (-OCH₂CF₃): Cleavage of the trifluoroethoxy group would result in an ion at m/z 145.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatography system.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[4][5][6][7]
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule.
Predicted Infrared (IR) Spectral Data
The IR spectrum of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is expected to exhibit several characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3050 - 3100 | Medium | C-H stretch | Aromatic |
| ~2900 - 3000 | Medium | C-H stretch | Aliphatic (ethoxy) |
| ~2220 - 2240 | Strong, Sharp | C≡N stretch | Nitrile[8] |
| ~1580 - 1620 | Medium | C=C stretch | Aromatic Ring |
| ~1250 - 1300 | Strong | C-O stretch | Aryl ether |
| ~1100 - 1200 | Strong | C-F stretch | Trifluoromethyl |
| ~1000 - 1100 | Strong | C-O stretch | Alkyl ether |
Interpretation of Key IR Absorptions
-
Nitrile (C≡N) Stretch: The most prominent and diagnostic peak is expected to be the strong, sharp absorption in the 2220-2240 cm⁻¹ region, which is characteristic of an aromatic nitrile.[8] Conjugation with the aromatic ring can slightly lower this frequency compared to aliphatic nitriles.[8]
-
Aromatic C-H Stretch: The presence of the aromatic ring will be indicated by C-H stretching vibrations typically found just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The ethoxy group will show C-H stretching absorptions just below 3000 cm⁻¹.
-
C-O Ether Stretches: Strong absorptions corresponding to the aryl and alkyl C-O stretching vibrations are expected in the fingerprint region.
-
C-F Stretches: The trifluoromethyl group will give rise to very strong C-F stretching bands in the 1100-1200 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet if the sample is a solid.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectral features of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. By integrating theoretical principles with data from analogous compounds, we have constructed a comprehensive spectral profile encompassing ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy. The provided protocols for data acquisition and the logical workflows for spectral prediction offer a robust framework for researchers. This document is intended to serve as a foundational reference, enabling more efficient identification, characterization, and utilization of this and related molecules in various scientific endeavors.
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How do they work? Quadrupoles. Available from: [Link]
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How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Reddit. Available from: [Link]
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Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Available from: [Link]
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Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available from: [Link]
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Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]
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Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. DSpace@MIT. Available from: [Link]
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Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. Available from: [Link]
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What Is Quadrupole Mass Spectrometry? Hiden Analytical. Available from: [Link]
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05 Notes On Nitriles IR Spectra. Scribd. Available from: [Link]
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How a Quadrupole Mass Spectrometer Works. Hiden Analytical. Available from: [Link]
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An In-depth Technical Guide to the Solubility Profile of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, a fluorinated aromatic nitrile of interest in pharmaceutical and chemical research. In the absence of extensive empirical solubility data in public literature, this document synthesizes theoretical principles, predictive methodologies, and detailed experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately characterize the solubility of this compound, a critical parameter for its handling, formulation, and application. The guide covers foundational physicochemical principles, outlines both thermodynamic and kinetic solubility assays, and discusses the strategic selection of solvents relevant to preclinical development.
Introduction: The Significance of Solubility in Chemical Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, which is classified as a fluorinated organic building block and potential pharmaceutical intermediate, a thorough understanding of its solubility is paramount.[1][2] Poor solubility can present significant challenges in various stages of development, from synthesis and purification to formulation and in-vitro/in-vivo testing, potentially leading to underestimated biological activity or poor bioavailability.[3][4]
This guide will delve into the multifaceted nature of solubility, providing both a theoretical foundation and practical, field-proven methodologies for its determination.
Foundational Analysis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
A molecule's structure dictates its physicochemical properties, including its solubility. A preliminary analysis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile provides critical insights into its expected solubility behavior.
Table 1: Core Properties of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
| Property | Value | Source |
| CAS Number | 175204-04-3 | [1][5] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [1][5] |
| Molecular Weight | 245.20 g/mol | [1][2] |
| Melting Point | 78-80 °C | |
| Structure | ||
The structure reveals several key features that influence solubility:
-
Aromatic Core: The benzonitrile group provides a rigid, hydrophobic core, suggesting a preference for non-polar organic solvents.
-
Fluorine Substitution: The trifluoroethoxy group significantly increases the molecule's lipophilicity. While the high electronegativity of fluorine can introduce polar character, the overall effect of multiple fluorine atoms is often an increase in hydrophobicity.
-
Ether Linkages: The two ether groups (ethoxy and trifluoroethoxy) can act as hydrogen bond acceptors, potentially affording some interaction with polar protic solvents.
-
Nitrile Group: The nitrile functionality is polar and can also accept hydrogen bonds.
Based on these features, it is hypothesized that 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile will exhibit low aqueous solubility and higher solubility in organic solvents. The principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities will be more effective.[6]
Predictive Approaches to Solubility
Before embarking on extensive experimental work, predictive models can offer valuable initial estimates of a compound's solubility.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a semi-empirical method to predict solubility based on the principle that "like dissolves like".[7] Every molecule is assigned three parameters:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their HSP values are similar.[8] While the specific HSP values for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile are not published, they can be estimated using group contribution methods. This allows for a rational pre-selection of solvents for experimental screening.
Computational and In-Silico Models
Modern computational chemistry offers a range of tools for solubility prediction:
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate a compound's structural features with its solubility.[9]
-
Machine Learning Algorithms: Trained on large datasets of known solubilities, these models can predict the solubility of new compounds with increasing accuracy.[10][11]
-
Thermodynamic Models (e.g., COSMO-RS): These physics-based models can predict solubility from first principles, though they are computationally intensive.[12]
These predictive tools are invaluable for prioritizing experimental efforts and gaining a deeper understanding of the molecular interactions that govern solubility.
Experimental Determination of Solubility
Rigorous experimental measurement remains the gold standard for determining solubility. The choice of method depends on the stage of development and the required throughput and accuracy.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[3][13] It is a critical parameter for formulation development and regulatory submissions.[14][15]
This is the most common and reliable method for determining thermodynamic solubility.[16]
-
Preparation: Accurately weigh an excess amount of solid 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile into a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or selected organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (usually 24-48 hours).[13]
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[3][17]
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility value, typically expressed in µg/mL or µM.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[16][18] It measures the concentration at which a compound precipitates when diluted from a concentrated organic stock into an aqueous buffer.
-
Stock Solution: Prepare a concentrated stock solution of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS).
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[19]
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[19]
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Strategic Solvent Selection for Preclinical Development
The choice of solvents for solubility studies should be guided by the intended application of the compound. For preclinical drug development, a range of physiologically relevant and formulation-enabling solvents should be considered.[20][21][22]
Table 2: Recommended Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF) | Mimics physiological conditions and is essential for assessing oral bioavailability.[17][23] |
| Water-Miscible Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO | Commonly used in preclinical formulations to enhance the solubility of poorly water-soluble compounds.[20][24] |
| Non-polar Organic Solvents | Dichloromethane (DCM), Ethyl Acetate, Toluene | Useful for understanding solubility in the context of organic synthesis, purification, and extraction. |
| Polar Aprotic Solvents | Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Common solvents in analytical methods and chemical reactions. |
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. While predictive methods offer valuable initial insights, experimental determination via thermodynamic and kinetic assays is crucial for generating reliable data. A systematic approach, beginning with an analysis of the molecular structure and progressing through predictive modeling to rigorous experimental validation, will yield a robust solubility profile. This data is indispensable for guiding further research, enabling effective formulation development, and ultimately realizing the full potential of this promising chemical entity.
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The Multifaceted Biological Activities of Benzonitrile Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The benzonitrile scaffold, a benzene ring substituted with a cyano group, represents a privileged motif in medicinal chemistry, underpinning the development of a remarkable diversity of therapeutic agents. The unique electronic properties and synthetic tractability of benzonitrile derivatives have propelled their investigation across a wide spectrum of biological targets. This technical guide provides an in-depth exploration of the significant biological activities of these compounds, with a focus on their applications in oncology, virology, and microbiology. By delving into the mechanisms of action, structure-activity relationships, and key experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pivotal role of benzonitrile derivatives in modern pharmacology.
Introduction: The Enduring Significance of the Benzonitrile Moiety
The benzonitrile unit, seemingly simple in its chemical architecture, confers a unique combination of physicochemical properties that make it a cornerstone in drug design. The electron-withdrawing nature of the nitrile group influences the reactivity and electronic distribution of the aromatic ring, while its linear geometry and ability to participate in hydrogen bonding and dipole-dipole interactions allow for precise and potent engagement with biological macromolecules.[1][2] This guide will navigate the diverse therapeutic landscapes where benzonitrile derivatives have demonstrated significant potential, elucidating the molecular rationales behind their efficacy.
Anticancer Activities: Targeting the Hallmarks of Malignancy
Benzonitrile-containing compounds have emerged as a formidable class of anticancer agents, exhibiting a range of mechanisms that disrupt the proliferation and survival of cancer cells.[3]
Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton
A prominent mechanism of action for several potent anticancer benzonitrile derivatives is the inhibition of tubulin polymerization.[4][5] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[5] By interfering with microtubule dynamics, these compounds induce a G2/M phase cell cycle arrest, ultimately leading to apoptosis in rapidly dividing cancer cells.[1]
A notable example is the 2-phenylacrylonitrile derivative, compound 1g2a , which has demonstrated potent inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values in the nanomolar range.[1]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test benzonitrile derivative and control compounds (e.g., colchicine)
-
96-well microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a 2 mg/mL solution of purified tubulin in the assay buffer.
-
In a 96-well plate, combine the tubulin solution with 1 mM GTP, 10% glycerol, and the fluorescent reporter.
-
Add the test benzonitrile derivative at various concentrations to the respective wells. Include wells with a known tubulin polymerization inhibitor (positive control) and a vehicle control (negative control).
-
Incubate the plate at 37°C and monitor the fluorescence intensity over time using a microplate reader.
-
The increase in fluorescence corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
-
Kinase Inhibition: Halting Aberrant Signaling
Many cancers are driven by the dysregulation of protein kinases, which are key regulators of cellular signaling pathways. Benzonitrile derivatives have been successfully developed as inhibitors of various kinases implicated in tumorigenesis.[7] For instance, they have been shown to target Tankyrase, mTOR, and TBK1/IKKε, enzymes often overactive in cancer.[8][9]
Signaling Pathway: Kinase Inhibition by Benzonitrile Derivatives
Caption: Benzonitrile kinase inhibitors block signaling pathways that drive cancer cell growth.
PD-1/PD-L1 Interaction Inhibition: Unleashing the Immune System
A groundbreaking approach in cancer therapy is the use of immune checkpoint inhibitors. The interaction between programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells suppresses the anti-tumor immune response.[10][11] Biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized as small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction, offering a promising alternative to monoclonal antibody therapies.[10] Compound 7 from a series of these derivatives showed potent inhibitory activity with an IC50 of 8.52 μM.[10]
Experimental Workflow: PD-1/PD-L1 Blockade Bioassay
This cell-based assay measures the ability of a compound to block the PD-1/PD-L1 interaction and restore T-cell activation.
-
Materials:
-
PD-1 Effector Cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-luciferase reporter)
-
PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells expressing human PD-L1)
-
Cell culture medium and serum
-
Test benzonitrile derivative
-
Luciferase assay system
-
Luminometer
-
-
Procedure:
-
Co-culture the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells in a 96-well plate.
-
Add the test benzonitrile derivative at various concentrations to the co-culture.
-
Incubate the plate to allow for the interaction between the cells and the compound.
-
In the absence of an inhibitor, the PD-1/PD-L1 interaction will inhibit T-cell receptor (TCR) signaling, resulting in low luciferase expression.
-
If the test compound blocks the PD-1/PD-L1 interaction, the inhibitory signal is released, leading to TCR activation and subsequent expression of luciferase.
-
Add the luciferase assay reagent and measure the bioluminescent signal using a luminometer.
-
The increase in luminescence is proportional to the inhibitory activity of the compound.
-
Calculate the EC50 value from the dose-response curve.[12][13]
-
Table 1: Anticancer Activity of Representative Benzonitrile Derivatives
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50) |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM[1] |
| 1g2a | 2-Phenylacrylonitrile | BEL-7402 | 7.8 nM[1] |
| Compound 7 | Biphenyl-1,2,3-triazol-benzonitrile | PD-1/PD-L1 Interaction | 8.52 µM[10] |
| LPCRW_0005 | Benzonitrile Analogue | HRV14 | 2 ± 1 µM[14] |
Antiviral Activity: Combating Viral Infections
The benzonitrile scaffold has also proven to be a valuable template for the development of antiviral agents, with notable activity against Hepatitis C Virus (HCV) and rhinoviruses.
Inhibition of HCV Entry
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally available inhibitors of HCV.[15] These compounds act at the early stages of the viral life cycle by blocking the entry of the virus into host cells. The lead compound, L0909 , demonstrated high efficacy with an EC50 of 0.022 μM.[15]
Experimental Protocol: HCV Replicon Assay
This assay is used to evaluate the ability of a compound to inhibit HCV replication within a human hepatoma cell line.
-
Materials:
-
Huh-7.5 cells (human hepatoma cell line)
-
HCV subgenomic replicon constructs (containing a reporter gene like luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Electroporation apparatus
-
Test benzonitrile derivative
-
Luciferase assay reagent
-
Luminometer or reagents for qRT-PCR
-
-
Procedure:
-
Culture Huh-7.5 cells to the desired confluency.
-
Electroporate the HCV replicon RNA into the Huh-7.5 cells.
-
Plate the electroporated cells in 96-well plates and treat them with various concentrations of the test benzonitrile derivative.
-
Incubate the plates for a defined period (e.g., 48-72 hours) to allow for viral replication.
-
Assess the level of HCV replication by either measuring the luciferase activity or quantifying the HCV RNA levels using qRT-PCR.
-
A decrease in the reporter signal or HCV RNA levels indicates inhibition of viral replication.
-
Calculate the EC50 value from the dose-response curve.[16][17][18]
-
Antimicrobial Activity: A New Frontier in Fighting Infections
Benzonitrile derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.
Antibacterial and Antifungal Agents
Novel benzo- and naphthonitrile derivatives have been synthesized and screened for their antimicrobial properties. For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Botrytis fabae.[19][20] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes.[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test benzonitrile derivative
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, perform serial twofold dilutions of the test benzonitrile derivative in the broth medium.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth, which can be determined visually or by measuring the optical density at 600 nm.[8][9][21]
-
Table 2: Antimicrobial Activity of a Representative Benzonitrile Derivative
| Compound | Microorganism | Activity (MIC) |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 µg/mL[19][20] |
Conclusion and Future Perspectives
The benzonitrile scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. The diverse biological activities, ranging from potent anticancer effects through various mechanisms to promising antiviral and antimicrobial properties, highlight the immense potential of this chemical class. Future research will likely focus on the rational design of novel benzonitrile derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, will further aid in the optimization of lead compounds.[22] As our understanding of the molecular basis of diseases deepens, the strategic incorporation of the benzonitrile moiety will undoubtedly continue to yield innovative and effective medicines for a wide range of human ailments.
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SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. Available at: [Link]
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A Technical Guide to the Synthesis and Predicted Reactivity of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern—featuring a nitrile group flanked by two distinct alkoxy substituents, one of which is fluorinated—offers a versatile platform for synthetic diversification. This guide provides a comprehensive overview of the predicted chemical reactivity of this molecule. While direct literature on its reactions is sparse, we can infer a rich reaction profile based on the known chemistry of its constituent functional groups: the benzonitrile, the aryl ethyl ether, the aryl trifluoroethyl ether, and the substituted aromatic ring. This document outlines a plausible synthetic route and explores the molecule's expected behavior in key organic transformations, including nitrile reductions and hydrolysis, ether cleavage, and electrophilic aromatic substitution. The insights provided herein are intended to empower researchers to leverage this compound as a strategic intermediate in the synthesis of novel chemical entities.
Introduction: A Scaffold of Untapped Potential
The strategic incorporation of specific functional groups is a cornerstone of modern drug discovery and materials science. Fluorinated moieties, in particular, are prized for their ability to modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] The 2,2,2-trifluoroethoxy group (–OCH₂CF₃) is an exemplary functional group that enhances lipophilicity and can improve bioavailability by increasing membrane permeability.[4] Furthermore, the strong carbon-fluorine bonds contribute to enhanced thermal and chemical stability, rendering molecules more robust.[4]
When combined with a benzonitrile core—a common motif in FDA-approved pharmaceuticals—and a classical ethoxy group, the resulting structure, 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (1) , becomes a highly attractive scaffold. The ortho-disubstituted arrangement of the alkoxy groups around the nitrile presents both steric challenges and synthetic opportunities, allowing for the development of complex, three-dimensional molecules. This guide will serve as a predictive manual for chemists looking to exploit the unique reactivity of this promising building block.
Proposed Synthesis of the Core Scaffold
The synthesis of 2,6-dialkoxybenzonitriles is well-precedented. A robust and scalable approach involves the sequential nucleophilic aromatic substitution (SNAr) of a readily available starting material like 2,6-dichlorobenzonitrile. A Chinese patent describes a general method for the preparation of 2,6-dialkoxybenzonitriles by reacting 2,6-dichlorobenzonitrile with dry alkoxides in an organic solvent such as N,N-dimethylformamide (DMF).[5]
Based on this, a plausible two-step synthesis for 1 is proposed:
-
Monosubstitution: Reaction of 2,6-dichlorobenzonitrile with one equivalent of sodium ethoxide. The reaction would likely favor monosubstitution under controlled conditions (e.g., lower temperature or shorter reaction time).
-
Disubstitution: The resulting 2-chloro-6-ethoxybenzonitrile intermediate would then be reacted with sodium 2,2,2-trifluoroethoxide at a slightly elevated temperature to drive the second substitution, yielding the target compound.
Caption: Proposed two-step synthesis of the target molecule via sequential SNAr.
Predicted Reactivity Profile
The chemistry of 1 is dictated by the interplay of its three key functional groups. The following sections detail the predicted reactions at each site.
Reactions of the Nitrile Group
The benzonitrile moiety is a versatile functional handle that can be transformed into a variety of other groups.
The most fundamental transformation of the nitrile group is its reduction to a primary amine. This reaction opens up a vast chemical space for derivatization, such as amide formation or reductive amination. Strong hydride reagents are required for this conversion.
-
Expert Insight: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[6][7] Given the steric hindrance from the two ortho-alkoxy groups, forcing conditions such as refluxing in an ethereal solvent (e.g., THF or diethyl ether) may be necessary to achieve a high yield. Sodium borohydride is generally not strong enough for this transformation unless used in conjunction with a catalyst.[6][8]
Table 1: Predicted Conditions for Nitrile Reduction
| Reagent | Solvent | Conditions | Expected Product |
| LiAlH₄ (excess) | THF or Et₂O | Reflux, then H₂O quench | (2-Ethoxy-6-(2,2,2-trifluoroethoxy)phenyl)methanamine |
| BH₃·THF (excess) | THF | Reflux, then acidic workup | (2-Ethoxy-6-(2,2,2-trifluoroethoxy)phenyl)methanamine |
digraph "Nitrile_Reduction" { graph [splines=true, overlap=false]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];// Structure definitions start [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://via.placeholder.com/200x120.png?text=Structure+of+1" />TD>TR><TR><TD>Compound 1TD>TR>TABLE>>]; product [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://via.placeholder.com/200x120.png?text=Benzylamine+Product" />TD>TR><TR><TD>Primary AmineTD>TR>TABLE>>]; // Reaction start -> product [label="1. LiAlH₄, THF, Reflux\n2. H₂O"];
}
Caption: Reduction of the nitrile group to a primary benzylamine.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid.
-
Expert Insight: The hydrolysis of sterically hindered nitriles can be challenging.[9][10]
-
Acidic Hydrolysis: Treatment with concentrated sulfuric or hydrochloric acid at elevated temperatures is expected to convert the nitrile directly to the corresponding carboxylic acid, 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzoic acid.[11]
-
Basic Hydrolysis: Saponification with a strong base like NaOH or KOH in a high-boiling solvent (e.g., ethylene glycol) would also yield the carboxylate salt. Milder, non-aqueous conditions have also been developed for the hydrolysis of hindered esters and could be adapted for nitriles.[12] Partial hydrolysis to the benzamide may be possible under carefully controlled conditions.
-
Reactions of the Aryl Ether Bonds
The cleavage of aryl ethers is a classic transformation, typically requiring harsh conditions. The presence of two different ether linkages in 1 raises questions of selectivity.
-
Expert Insight: Ether cleavage is generally achieved with strong protic acids like HBr and HI, or with potent Lewis acids like BBr₃.[13][14] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide.
-
Selectivity: The C-O bond of the 2,2,2-trifluoroethoxy group is expected to be more robust than the ethoxy C-O bond. The strong electron-withdrawing effect of the CF₃ group deactivates the adjacent oxygen, making it less basic and thus less prone to protonation. Furthermore, specialized and often harsh conditions are required for the cleavage of perfluoro ethers.[15] Therefore, selective cleavage of the ethyl ether to yield 2-hydroxy-6-(2,2,2-trifluoroethoxy)benzonitrile is the most probable outcome, especially when using one equivalent of the cleaving reagent. More recent methods for mild aryl-alkyl ether cleavage could also offer high selectivity.[16]
-
Table 2: Predicted Conditions for Ether Cleavage
| Reagent | Solvent | Conditions | Predicted Major Product |
| BBr₃ (1 eq.) | Dichloromethane (DCM) | 0 °C to rt | 2-Hydroxy-6-(2,2,2-trifluoroethoxy)benzonitrile |
| HBr (conc. aq) | Acetic Acid | Reflux | 2-Hydroxy-6-(2,2,2-trifluoroethoxy)benzonitrile |
Reactions of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The regiochemical outcome of any electrophilic attack on the aromatic ring of 1 is governed by the directing effects of the three substituents.
-
Expert Insight:
-
Activating Groups (-OEt, -OCH₂CF₃): Alkoxy groups are powerful activating, ortho, para-directing groups due to the +M (mesomeric) effect of the oxygen lone pairs.[17][18]
-
Deactivating Group (-CN): The nitrile group is a moderately deactivating, meta-directing group due to its -I (inductive) and -M effects.[19]
-
The combined effect of two strong activating groups will overwhelmingly dominate the deactivating effect of the nitrile. Therefore, electrophilic substitution will be directed to the positions ortho or para to the alkoxy groups.
The available positions for substitution are C-3, C-4, and C-5.
-
Position C-4: This position is para to the ethoxy group and meta to the trifluoroethoxy and nitrile groups. It is sterically the most accessible position.
-
Position C-5: This position is ortho to the trifluoroethoxy group and meta to the ethoxy and nitrile groups.
-
Position C-3: This position is ortho to the ethoxy group but is highly sterically hindered by the adjacent trifluoroethoxy group.
Prediction: Electrophilic aromatic substitution (e.g., nitration, bromination, Friedel-Crafts acylation) is most likely to occur at the C-4 position , which is activated and sterically unencumbered.
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An In-depth Technical Guide to the Research Applications of Substituted Benzonitriles
Introduction: The Enduring Versatility of the Benzonitrile Scaffold
Substituted benzonitriles, organic compounds featuring a cyano (-C≡N) group attached to a benzene ring, represent a cornerstone of modern chemical research and development.[1] The unique physicochemical properties imparted by the nitrile group—a strong electron-withdrawing nature, linear geometry, and its ability to act as a hydrogen bond acceptor—make the benzonitrile moiety a "privileged scaffold" in multiple scientific domains.[1][2][3] Its inherent stability, coupled with the versatile reactivity of both the nitrile function and the aromatic ring, has established it as an indispensable building block in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
The reactivity of the benzonitrile core can be precisely modulated by the addition of various substituents to the aromatic ring.[3] These substituents influence the electron density, directing the molecule's behavior in complex synthetic pathways and its interaction with biological targets.[3] Spectroscopically, the nitrile group provides a distinct and easily identifiable signal, typically appearing around 2230 cm⁻¹ in infrared (IR) spectroscopy, which is invaluable for reaction monitoring and characterization.[6] This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of substituted benzonitriles, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Medicinal Chemistry and Drug Discovery
The benzonitrile scaffold is a prolific constituent of biologically active molecules, prized for its favorable pharmacokinetic properties and its capacity to engage with a wide array of biological targets.[1] Its role as a bioisostere for various functional groups and its ability to participate in crucial hydrogen bonding interactions have cemented its importance in rational drug design.[2]
Oncology: A Pillar in Anticancer Agent Development
Benzonitrile-containing compounds have emerged as powerful agents in oncology, primarily by inhibiting key enzymes and signaling pathways that drive cancer progression.[2][7]
Aromatase and Androgen Receptor Inhibition
Substituted benzonitriles are central to the mechanism of several blockbuster endocrine therapies for hormone-responsive cancers.
-
Letrozole and Fadrozole: These are potent non-steroidal aromatase inhibitors used to treat hormone-responsive breast cancer in postmenopausal women.[8] They function by competitively inhibiting the aromatase enzyme (cytochrome P450 19A1), which catalyzes the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[8] The benzonitrile moiety is crucial for binding to the active site of the enzyme.
-
Enzalutamide: A second-generation non-steroidal anti-androgen for treating castration-resistant prostate cancer, Enzalutamide's synthesis relies on a key trifluoromethylbenzonitrile intermediate.[8][9] The drug functions by potently blocking multiple steps in the androgen receptor signaling pathway, which is essential for the growth of prostate cancer cells.[9]
Kinase and Tubulin Polymerization Inhibition
Many signaling pathways that are dysregulated in cancer involve kinases, making them prime therapeutic targets. Benzonitrile derivatives have been successfully developed as inhibitors of various kinases, including Tankyrase, mTOR, and VEGFR-2.[2][7] Furthermore, certain 2-phenylacrylonitrile derivatives, structurally related to stilbenes, are potent inhibitors of tubulin polymerization.[2] By disrupting microtubule dynamics, these compounds halt the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.[2]
| Compound Class | Target/Mechanism | Example IC50/Activity | Therapeutic Area | Reference |
| 2-Phenylacrylonitrile | Tubulin Polymerization Inhibition | 5.9 nM (HCT116 cell line) | Oncology | [2] |
| Indole-Acrylonitrile | Cytotoxicity (NCI-60 Panel) | 0.38 µM (Mean GI50) | Oncology | [7] |
| 2,4-Difluoro-5-Nitrobenzonitrile | Intermediate for Tankyrase Inhibitors | Halts tumorigenesis | Oncology | [2] |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile | HCV Entry Inhibition | 0.022 µM (EC50) | Virology | [2] |
Virology and Microbiology
The application of substituted benzonitriles extends to infectious diseases.
-
Antiviral Activity: Derivatives such as 2-((4-arylpiperazin-1-yl)methyl)benzonitriles have been identified as potent and orally bioavailable inhibitors of the Hepatitis C Virus (HCV).[2] These compounds act at the early stages of the viral lifecycle by blocking the entry of the virus into host cells.[2]
-
Antibacterial and Antifungal Agents: Novel benzonitrile derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal properties.[2]
Part 2: Agrochemicals - Protecting Global Crop Yields
Benzonitrile derivatives are foundational in the synthesis of crop protection agents, serving as vital intermediates for a range of herbicides and pesticides.[4][10] Their chemical structure allows for modifications that result in compounds with highly specific and targeted activity against weeds and pests.[10]
Benzonitrile Herbicides
A significant class of herbicides is based on the benzonitrile structure. Common examples include bromoxynil, ioxynil, and dichlobenil, which have been used globally to control broadleaf weeds in various crops.[11][12]
-
Mechanism of Action: Bromoxynil and ioxynil primarily act by inhibiting photosynthesis in susceptible plants.[12][13] After being absorbed by the leaves, they disrupt the electron transport chain in photosystem II, leading to rapid leaf chlorosis and necrosis.[13] Dichlobenil, in contrast, is an inhibitor of cellulose biosynthesis, preventing the formation of plant cell walls.[12]
-
Environmental Fate: The environmental persistence and degradation of these herbicides are critical areas of research. Microbial degradation in soil often involves the hydrolysis of the nitrile group to a benzamide and subsequently to a benzoic acid.[12][14] For example, 2,6-dichlorobenzonitrile (dichlobenil) is metabolized to 2,6-dichlorobenzamide (BAM), a persistent and mobile compound in soil and water.[12]
The use of these compounds is subject to regulatory oversight due to potential environmental and toxicological effects.[11][14] Research continues to focus on developing more selective and less persistent agrochemicals based on the benzonitrile scaffold.
Part 3: Innovations in Materials Science
The unique electronic and physical properties of benzonitriles make them valuable in the field of materials science, from high-performance coatings to advanced electronics.[1][15]
-
Polymers and Coatings: Benzonitrile is a key precursor for benzoguanamine, a critical component in amino resins.[15] These resins are used to formulate surface coatings known for their exceptional hardness, chemical resistance, and thermal stability, making them ideal for automotive and industrial applications.[15]
-
Specialty Solvents: Benzonitrile serves as an excellent solvent for nitrile rubber and other polymers and resins.[4][15] Its ability to dissolve substances that are otherwise difficult to solubilize is highly valued.[4]
-
Coordination Chemistry: Benzonitrile readily forms coordination complexes with transition metals, such as the well-known PdCl₂(PhCN)₂.[4][16] These complexes are valuable synthetic intermediates because the benzonitrile ligand is conveniently labile and can be easily displaced by stronger ligands, providing access to a wide range of organometallic catalysts and materials.[15][16]
-
Emerging Applications: Research is actively exploring the incorporation of benzonitrile derivatives into liquid crystalline compounds and organic semiconductors, leveraging the molecule's polarity and rigid structure.[17]
Part 4: Synthetic Methodologies - Accessing the Scaffold
The broad utility of substituted benzonitriles hinges on the availability of efficient and reliable synthetic methods. While traditional methods exist, modern transition-metal-catalyzed reactions have revolutionized their synthesis, offering greater functional group tolerance and safer reaction conditions.
Transition-Metal-Catalyzed Cyanation
The cross-coupling of aryl halides or pseudohalides with a cyanide source is one of the most powerful methods for synthesizing aryl nitriles.[18][19] Palladium and nickel are the most studied catalysts for this transformation.[18][20] A primary challenge has been the strong affinity of the cyanide ion for the metal center, which can lead to catalyst deactivation.[19] Modern protocols have overcome this by using alternative, safer cyanide sources and sophisticated ligand systems.
-
Cyanide Sources: Traditional, highly toxic sources like KCN and NaCN are increasingly being replaced by less hazardous alternatives. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a notable example, serving as a benign and effective cyanide source in many palladium-catalyzed reactions.[20][21] Electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have also gained attention for their safety and practicality.[22][23]
-
Catalytic Systems: Palladium-based catalysts, often with specialized phosphine ligands, show broad functional group compatibility.[18] Nickel-catalyzed cyanations are also highly effective and offer a more economical alternative.[20][24] Recent advances include photoredox-nickel dual catalysis, which allows the reaction to proceed under exceptionally mild conditions.[19]
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol describes a general, reliable method for the synthesis of a substituted benzonitrile from an aryl bromide using potassium hexacyanoferrate(II) as a safe cyanide source.
Objective: To synthesize 4-methoxybenzonitrile from 4-bromoanisole.
Materials:
-
4-bromoanisole (1.0 mmol, 187 mg)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 mmol, 169 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Xantphos (ligand) (0.04 mmol, 23 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Toluene (for extraction)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (4.5 mg), Xantphos (23 mg), Na₂CO₃ (212 mg), and K₄[Fe(CN)₆]·3H₂O (169 mg).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous DMF (5 mL) followed by 4-bromoanisole (124 µL, 1.0 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with toluene (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybenzonitrile.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic -C≡N stretch should be visible in the IR spectrum around 2225 cm⁻¹.
Biocatalytic Synthesis
Emerging research focuses on "green" synthetic alternatives. The use of enzymes, such as aldoxime dehydratases or promiscuous galactose oxidases, offers a cyanide-free route to nitriles from alcohols or oximes under mild, aqueous conditions, representing a promising future direction for sustainable chemical manufacturing.[25][26]
Conclusion
Substituted benzonitriles are far more than simple organic molecules; they are enabling scaffolds that drive innovation across a multitude of scientific disciplines. Their unique electronic signature and versatile reactivity have made them indispensable in the development of life-saving pharmaceuticals, the protection of global food supplies, and the creation of next-generation materials. The continuous evolution of synthetic methodologies, particularly the shift towards safer and more efficient transition-metal-catalyzed and biocatalytic processes, ensures that the full potential of substituted benzonitriles will continue to be unlocked, paving the way for future discoveries and applications.
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Methodological & Application
Application Note & Experimental Protocol: 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
A Versatile Fluorinated Building Block for Advanced Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Benzonitrile derivatives, in parallel, represent a cornerstone class of organic compounds, serving as pivotal intermediates in the synthesis of a diverse array of pharmaceuticals and functional materials.[1][3] The nitrile functional group is particularly valuable due to its metabolic robustness and its capacity to act as a hydrogen bond acceptor or a precursor to other key functional groups, most notably primary amines.[4]
This application note details the properties and a robust experimental protocol for a key transformation of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile , a specialized building block that combines the advantageous features of a substituted benzonitrile with the unique electronic properties imparted by ethoxy and trifluoroethoxy groups. This protocol focuses on the chemical reduction of the nitrile moiety to the corresponding benzylamine, a critical intermediate for further molecular elaboration in drug discovery programs. The presented methodology is designed for reproducibility and scalability, providing researchers and drug development professionals with a reliable starting point for the synthesis of novel chemical entities.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key properties of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 175204-04-3 | [5] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [5] |
| Molecular Weight | 245.20 g/mol | [5][6] |
| Melting Point | 78-80 °C | [5] |
| Appearance | White to off-white solid | |
| Boiling Point | 320.9 °C at 760 mmHg | [6] |
| Density | 1.26 g/cm³ | [6] |
| XLogP3 | 2.9 | [6] |
Experimental Protocol: Reduction to 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzylamine
The conversion of the nitrile group to a primary amine is a foundational transformation in medicinal chemistry, opening up a plethora of synthetic possibilities for creating amides, sulfonamides, and other key functional groups. This protocol details the reduction of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile using lithium aluminum hydride (LiAlH₄), a powerful reducing agent effective for this transformation.
Causality Behind Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride is chosen for its high reactivity and efficiency in reducing nitriles to primary amines. While other reagents like catalytic hydrogenation could be used, LiAlH₄ offers a rapid and often high-yielding laboratory-scale method.[3]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the starting material and its compatibility with LiAlH₄. Its relatively low boiling point also facilitates removal during the workup.
-
Temperature Control: The initial addition of LiAlH₄ is performed at 0 °C to manage the exothermic nature of the reaction. The subsequent refluxing provides the necessary energy to drive the reaction to completion.
-
Workup Procedure: The sequential addition of water and sodium hydroxide solution is a standard Fieser workup method for quenching LiAlH₄ reactions. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.
Materials and Equipment:
-
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer with heating mantle
-
Three-neck round-bottom flask
-
Condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere, add lithium aluminum hydride (1.1 equivalents).
-
Carefully add 50 mL of anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Starting Material:
-
Dissolve 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (1.0 equivalent) in 50 mL of anhydrous THF in the dropping funnel.
-
Add the solution of the benzonitrile dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup (Quenching):
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully add deionized water (X mL, where X = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄.
-
Add 15% aqueous NaOH solution (X mL) dropwise.
-
Add deionized water (3X mL) dropwise and stir the mixture vigorously for 30 minutes until a white granular precipitate forms.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Collect the filtrate and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzylamine can be further purified by column chromatography on silica gel if necessary.
-
Characterization of the Product:
The successful synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzylamine should be confirmed through standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure and the disappearance of the nitrile carbon signal and the appearance of signals corresponding to the aminomethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹).
Visualization of the Experimental Workflow
Caption: Workflow for the reduction of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
Applications in Drug Discovery
The resulting primary amine, 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzylamine, is a highly valuable intermediate for the synthesis of potential therapeutic agents. The presence of the trifluoroethoxy group can enhance metabolic stability and binding interactions, while the ortho-ethoxy group can influence the conformation and electronic properties of the molecule. This scaffold can be readily elaborated through various chemical transformations, including:
-
Amide Coupling: Reaction with carboxylic acids to form a diverse library of amide derivatives.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides, a common pharmacophore.
The unique substitution pattern of this benzylamine makes it an attractive building block for targeting a wide range of biological targets, including enzymes and receptors where specific hydrophobic and electronic interactions are crucial for activity. The strategic use of such fluorinated building blocks is a key approach in modern drug discovery to optimize lead compounds and develop new drug candidates with improved pharmacological profiles.[2]
References
- Benchchem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- ECHEMI. (n.d.). 175204-04-3, 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile Formula.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.
- INDOFINE Chemical Company. (n.d.). 2-ETHOXY-6-(2,2,2-TRIFLUOROETHOXY)BENZONITRILE,TECH.
- Santa Cruz Biotechnology. (n.d.). 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, tech.
- Bergeron, R. J., Wiegand, J., & Brittenham, G. M. (2005). U.S. Patent No. 6,875,882 B2. Washington, DC: U.S.
- Mei, H., Han, J., & Wang, S. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1459–1479.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-ETHOXY-6-(2,2,2-TRIFLUOROETHOXY)BENZONITRILE,TECH | 175204-04-3 | INDOFINE Chemical Company [indofinechemical.com]
- 6. echemi.com [echemi.com]
Application Notes and Protocols: 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a fluorinated aromatic nitrile that holds significant potential as a versatile building block in modern organic synthesis. The presence of both an ethoxy and a 2,2,2-trifluoroethoxy group on the benzonitrile scaffold imparts unique electronic and physicochemical properties, making it an attractive intermediate for the synthesis of novel bioactive molecules and functional materials. The trifluoroethoxy moiety, in particular, is a well-regarded bioisostere for various functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols involving 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
Introduction to 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (CAS No: 175204-04-3) is a disubstituted benzonitrile featuring two distinct alkoxy groups at the ortho positions relative to the nitrile functionality.[1][2] The electron-withdrawing nature of the nitrile group, combined with the electronic effects of the ethoxy and trifluoroethoxy substituents, creates a unique chemical environment that can be exploited for various synthetic transformations. The incorporation of fluorine, a key element in many modern pharmaceuticals, through the trifluoroethoxy group, suggests its utility in medicinal chemistry for the development of new therapeutic agents.[3]
Table 1: Physicochemical Properties of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
| Property | Value |
| CAS Number | 175204-04-3 |
| Molecular Formula | C₁₁H₁₀F₃NO₂ |
| Molecular Weight | 245.20 g/mol |
| Appearance | White to off-white solid |
| Storage | Sealed in dry, 2-8°C |
Synthetic Pathways
A plausible and efficient method for the synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile involves a sequential nucleophilic aromatic substitution (SNAr) from a readily available starting material such as 2,6-dichlorobenzonitrile. This approach offers a high degree of control and generally proceeds with good yields.[4]
Proposed Synthetic Protocol: Sequential SNAr from 2,6-Dichlorobenzonitrile
This protocol outlines a two-step synthesis starting from 2,6-dichlorobenzonitrile. The first step involves the selective mono-substitution with one alkoxide, followed by the introduction of the second alkoxide. The order of addition can be varied to optimize the reaction conditions.
Step 1: Synthesis of 2-Chloro-6-ethoxybenzonitrile
-
Reaction Principle: Nucleophilic aromatic substitution of one chlorine atom in 2,6-dichlorobenzonitrile with sodium ethoxide. The reaction is typically carried out in an aprotic polar solvent like DMF or DMSO.
-
Materials:
-
2,6-Dichlorobenzonitrile
-
Sodium ethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of 2,6-dichlorobenzonitrile (1.0 eq) in anhydrous DMF at room temperature, add sodium ethoxide (1.1 eq) portion-wise.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-ethoxybenzonitrile.
-
Step 2: Synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
-
Reaction Principle: Substitution of the remaining chlorine atom in 2-chloro-6-ethoxybenzonitrile with sodium 2,2,2-trifluoroethoxide. The electron-withdrawing nature of the nitrile and the existing ethoxy group facilitates this second substitution.
-
Materials:
-
2-Chloro-6-ethoxybenzonitrile
-
Sodium 2,2,2-trifluoroethoxide (prepared from 2,2,2-trifluoroethanol and a strong base like sodium hydride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a separate flask, prepare sodium 2,2,2-trifluoroethoxide by adding 2,2,2-trifluoroethanol (1.5 eq) to a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C. Stir until hydrogen evolution ceases.
-
To this solution, add a solution of 2-chloro-6-ethoxybenzonitrile (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
-
Caption: Proposed synthetic workflow for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
Applications in Organic Synthesis and Drug Discovery
While specific applications of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile are not extensively documented in publicly available literature, its structure suggests several potential uses in organic synthesis and medicinal chemistry.
Intermediate for Heterocyclic Synthesis
The nitrile group is a versatile functional group that can be transformed into various other functionalities, such as amines, amides, carboxylic acids, and tetrazoles. These transformations open up pathways to a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals.
Example Application: Synthesis of Substituted Phthalazinones
Phthalazinone derivatives are known to exhibit a range of biological activities. The benzonitrile can potentially be converted to a di-alkoxy substituted phthalazinone through a multi-step sequence.
Caption: Potential pathway to bioactive heterocycles.
Precursor for Bioactive Amines
The nitrile group can be readily reduced to a primary amine. The resulting 2-ethoxy-6-(2,2,2-trifluoroethoxy)benzylamine would be a valuable chiral or achiral building block for the synthesis of complex molecules with potential therapeutic applications. For instance, substituted benzylamines are key components of many pharmaceutical compounds.
Experimental Protocol: Reduction of the Nitrile to a Primary Amine
-
Reaction Principle: The reduction of the nitrile to a primary amine can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
-
Materials:
-
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired benzylamine.
-
Role in the Development of Kinase Inhibitors
The substituted benzonitrile scaffold is a common feature in many kinase inhibitors. The unique substitution pattern of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile could be exploited to design novel inhibitors with improved potency and selectivity. The trifluoroethoxy group can engage in favorable interactions within the kinase active site and enhance the overall pharmacokinetic profile of the molecule.
Safety and Handling
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a promising building block for organic synthesis with significant potential in the field of drug discovery and materials science. Its synthesis from readily available starting materials is feasible, and its unique structural features offer a platform for the development of novel and complex molecules. Further exploration of the reactivity and applications of this compound is warranted and is expected to unveil new avenues for chemical innovation.
References
- Google Patents. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile. ()
-
PubMed Central. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. ([Link])
-
Chemical Communications (RSC Publishing). Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N,N-disubstituted aminomalononitriles. ([Link])
-
Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. ([Link])
-
ResearchGate. Formylation of substituted benzonitriles or CuCN promoted cyanation of 2‐bromo benzaldehydes in the synthesis of 2‐cyanobenzaldehydes. ([Link])
-
EMBL-EBI. 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (CHEBI:194896). ([Link])
-
Beilstein Journals. Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. ([Link])
Sources
Application Notes and Protocols for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile in Medicinal Chemistry
Introduction: A Novel Building Block for Modern Drug Discovery
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is an emerging chemical entity poised to offer significant advantages in the field of medicinal chemistry. While specific applications of this particular molecule are not yet extensively documented in peer-reviewed literature, its unique structural characteristics—a strategically substituted benzonitrile core—provide a compelling rationale for its use as a versatile building block in the design of novel therapeutics. This guide serves as a forward-looking exploration of its potential applications, grounded in the established principles of medicinal chemistry and organic synthesis.
The benzonitrile moiety is a well-recognized pharmacophore and a valuable synthetic intermediate in drug discovery.[1] Its presence in a molecule can contribute to target engagement through various non-covalent interactions, and the nitrile group itself is a versatile handle for a wide array of chemical transformations. The distinguishing features of the title compound are its ortho-alkoxy substituents: an ethoxy group and, more notably, a 2,2,2-trifluoroethoxy group. The incorporation of fluorine is a widely employed strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoroethoxy group, in particular, can serve as a lipophilic hydrogen bond donor and is known to enhance metabolic stability by blocking potential sites of oxidative metabolism.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, including detailed synthetic protocols for its utilization and a discussion of the strategic advantages it offers in the design of next-generation pharmaceuticals.
Physicochemical Properties and Strategic Advantages
The strategic placement of the ethoxy and trifluoroethoxy groups on the benzonitrile scaffold imparts a unique set of physicochemical properties that can be leveraged in drug design.
| Property | Predicted Influence of Substituents | Rationale |
| Lipophilicity (cLogP) | Moderately high | The ethoxy and trifluoroethoxy groups increase lipophilicity, which can enhance membrane permeability. |
| Metabolic Stability | Enhanced | The trifluoroethoxy group is resistant to O-dealkylation, a common metabolic pathway for alkoxy-substituted aromatics. The ortho-substitution pattern can also sterically hinder enzymatic attack on the aromatic ring. |
| Target Binding | Potential for unique interactions | The oxygen atoms of the ether linkages can act as hydrogen bond acceptors, while the trifluoromethyl group can participate in dipole-dipole or other non-covalent interactions. |
| Aqueous Solubility | Potentially limited | The increased lipophilicity may necessitate the incorporation of solubilizing groups elsewhere in the final molecule. |
Potential Applications in Medicinal Chemistry
Based on the reactivity of the benzonitrile group and the known applications of similarly substituted scaffolds, 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a promising starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.
Synthesis of Substituted Tetrazoles
The nitrile group can be readily converted to a tetrazole, a common bioisostere for a carboxylic acid group. Tetrazoles often exhibit improved metabolic stability and oral bioavailability compared to their carboxylic acid counterparts.
Caption: Synthesis of a substituted tetrazole.
Reduction to a Primary Amine
The nitrile can be reduced to a primary amine, which serves as a key building block for a wide range of subsequent reactions, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.
Caption: Reduction of the nitrile to a primary amine.
Synthesis of Quinazolinones
Substituted benzonitriles are valuable precursors for the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry found in numerous approved drugs, including the EGFR inhibitor Gefitinib.[2][3] While this would require additional functionality on the benzonitrile starting material, it highlights the potential of this class of compounds. A hypothetical route starting from a related amino-benzonitrile is shown below.
Caption: Hypothetical synthesis of a quinazoline derivative.
Experimental Protocols
The following protocols are provided as a guide for the synthetic utilization of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. Researchers should always adhere to standard laboratory safety procedures.
Protocol 1: Synthesis of 5-(2-Ethoxy-6-(2,2,2-trifluoroethoxy)phenyl)-1H-tetrazole
Materials:
-
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of (2-Ethoxy-6-(2,2,2-trifluoroethoxy)phenyl)methanamine
Materials:
-
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Ammonia (7 N solution in methanol)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (1.0 eq) in ethanol, add the methanolic ammonia solution.
-
Carefully add Raney Nickel slurry to the reaction vessel under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used directly or purified by distillation or chromatography.
Conclusion
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile represents a promising, albeit underexplored, building block for medicinal chemistry. Its unique substitution pattern offers a combination of features that are highly desirable in modern drug design, including the potential for enhanced metabolic stability and the ability to participate in specific, high-affinity interactions with biological targets. The synthetic versatility of the benzonitrile core allows for its elaboration into a wide variety of heterocyclic systems and other functionalized molecules. The protocols and potential applications outlined in this guide are intended to provide a foundation for researchers to explore the utility of this compound in their own drug discovery programs.
References
- Mokrosz, M. J., Cegla, M. T., & Wydra, R. L. (1990). Synthesis of 2‐chloro‐4,6‐di(heteroaryl)pyrimidines. Journal of Heterocyclic Chemistry, 27(6), 1681-1685.
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][5][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923.
- Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113645.
- Venkatesh, V., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-46.
-
PubChem. (n.d.). Benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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- 1. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (CHEBI:194896) [ebi.ac.uk]
Comprehensive Analytical Characterization of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The causality behind experimental choices is explained to ensure robust and reproducible characterization.
Introduction and Scientific Context
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is an aromatic nitrile featuring both ethoxy and trifluoroethoxy substituents.[1][2] Such fluorinated compounds are of significant interest in drug discovery and materials science, as the incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] Therefore, rigorous analytical characterization is paramount to confirm its identity, structure, and purity, ensuring the reliability of subsequent research and development activities.[5][6]
This guide moves beyond a simple listing of methods. It provides a logical, integrated workflow, explaining why specific techniques are chosen and how the data from each method corroborates the others to build a complete analytical profile of the molecule.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | [1] |
| CAS Number | 175204-04-3 | [1] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [1] |
| Molecular Weight | 245.20 g/mol | [1] |
| Structure | ![]() | N/A |
Integrated Analytical Workflow
A multi-technique approach is essential for unambiguous characterization. Spectroscopic methods provide structural information, while chromatographic techniques assess purity. The relationship between these methods forms a self-validating system.
Caption: Integrated workflow for compound characterization.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds by probing the interactions of molecules with electromagnetic radiation.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules in solution.[5] For this specific compound, ¹H, ¹³C, and especially ¹⁹F NMR experiments are crucial for confirming the atomic connectivity.[5][8] The presence of the ¹⁹F nucleus is a significant advantage, as it is 100% naturally abundant, highly sensitive, and exhibits a large chemical shift dispersion, providing a clear window for analysis without background signals.[3][9]
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard proton spectrum. Observe chemical shifts, integration, and coupling patterns (multiplicity).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is critical for confirming the trifluoroethoxy group. The chemical shift is highly sensitive to the local electronic environment.[9][10]
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments to definitively assign all signals and confirm connectivity.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H | Aromatic (3H) | 6.5 - 7.5 | Multiplets | Shifts are influenced by two ortho ether groups. |
| -OCH₂ CF₃ (2H) | 4.4 - 4.8 | Quartet (q) | Coupling to the three fluorine atoms is expected. | |
| -OCH₂ CH₃ (2H) | 4.0 - 4.3 | Quartet (q) | Coupling to the adjacent methyl protons. | |
| -OCH₂CH₃ (3H) | 1.3 - 1.6 | Triplet (t) | Coupling to the adjacent methylene protons. | |
| ¹³C | -C N | 115 - 120 | Singlet | Characteristic nitrile carbon shift. |
| Aromatic (6C) | 100 - 165 | Singlets | Includes quaternary carbons attached to substituents. | |
| -OCH₂ CF₃ | 60 - 70 | Quartet (q) | Coupling to fluorine atoms will be observed. | |
| -OCH₂ CH₃ | 65 - 75 | Singlet | N/A | |
| -C F₃ | 120 - 130 | Quartet (q) | Large ¹J_CF coupling constant is expected. | |
| -OCH₂CH₃ | 14 - 16 | Singlet | N/A | |
| ¹⁹F | -OCH₂CF₃ | -70 to -80 | Triplet (t) | Referenced to CFCl₃. Coupling to the two adjacent protons. |
Mass Spectrometry (MS)
MS provides the molecular weight of a compound and offers structural clues from its fragmentation pattern.[11] It is a high-sensitivity technique essential for confirming the molecular formula.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺, [M+Na]⁺, or [M]⁺•. Analyze major fragment ions to corroborate the proposed structure.
| Parameter | Expected Value |
| Molecular Ion [M] | m/z 245.06 |
| [M+H]⁺ | m/z 246.07 |
| [M+Na]⁺ | m/z 268.05 |
| Key Fragments | Loss of -CH₂CF₃, -OCH₂CF₃, -C₂H₅, -OC₂H₅ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) by placing a small amount of the neat sample directly on the ATR crystal.[13] Alternatively, prepare a KBr pellet.[13]
-
Instrumentation: Use a standard FTIR spectrometer.
-
Analysis: Collect a background spectrum first, then the sample spectrum.[13] Typically scan the range of 4000–400 cm⁻¹.[13]
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2900-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~2220-2240 | C≡N stretch | Nitrile |
| ~1580-1600 | C=C stretch | Aromatic Ring |
| ~1100-1300 | C-F stretch | Trifluoroethoxy |
| ~1200-1250 | C-O-C stretch | Aryl-Alkyl Ether |
| ~1050-1150 | C-O-C stretch | Alkyl-Alkyl Ether |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, and is particularly useful for analyzing compounds with aromatic rings or other conjugated systems.[11][14] Substituents on the benzene ring can cause shifts in the absorption maxima (λ_max).[14]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 0.01 mg/mL).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Analysis: Use the pure solvent as a blank. Scan the sample solution over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
| Parameter | Expected Value | Notes |
| λ_max 1 | ~210-230 nm | Corresponds to the primary benzene band (π → π* transition).[14] |
| λ_max 2 | ~260-280 nm | Corresponds to the secondary, weaker benzene band.[14] |
Chromatographic Techniques for Purity Assessment
Chromatography is the gold standard for determining the purity of a chemical compound by separating it from potential impurities, starting materials, or byproducts.[6][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used method for purity analysis of non-volatile or thermally sensitive compounds in the pharmaceutical industry.[5][15] A reverse-phase method is well-suited for a moderately polar compound like 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.[5]
Caption: Workflow for HPLC purity analysis.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL). Dilute to a working concentration of ~0.1 mg/mL with a 1:1 mixture of water and acetonitrile.[5]
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[5]
-
Method Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water (with 0.1% Formic Acid or TFA)
-
Mobile Phase B: Acetonitrile (with 0.1% Formic Acid or TFA)
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λ_max determined by UV-Vis)
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks (excluding the solvent front).
Gas Chromatography (GC)
GC is an excellent technique for assessing purity, especially for identifying volatile impurities like residual solvents.[16][17] Its applicability depends on the compound's thermal stability and volatility.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.
-
Instrumentation: Use a GC system with a Flame Ionization Detector (FID), which is a robust, general-purpose detector for organic compounds.
-
Method Conditions:
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen, at a constant flow.
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Hold at 100 °C for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)
-
-
Data Analysis: Calculate purity based on the relative peak areas, similar to HPLC.[18]
Conclusion
The combination of NMR, MS, FTIR, and UV-Vis spectroscopy provides a definitive structural confirmation of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. Chromatographic methods, primarily HPLC and GC, deliver a reliable assessment of its purity. Following these detailed protocols will ensure a comprehensive and robust characterization, which is a critical foundation for any research, development, or quality control application involving this compound.
References
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. [Link]
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Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing SL. [Link]
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An Overview of Fluorine NMR. (n.d.). ResearchGate. [Link]
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Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. [Link]
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Smith, A. J. R., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
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Analytical Techniques in the Pharmaceutical Sciences. (n.d.). National Academic Digital Library of Ethiopia. [Link]
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Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. [Link]
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Silva, M. (2025). Evolving pharmaceutical analysis: Techniques, quality, safety. Allied Academies. [Link]
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Techniques in Pharmaceutical Analysis. (2024). ILT – Integrated Liner Technologies. [Link]
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HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies. [Link]
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Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (2015). International Journal of ChemTech Research. [Link]
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Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. (2016). ResearchGate. [Link]
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Benzonitrile. (n.d.). National Institute of Standards and Technology. [Link]
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UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. [Link]
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UV-visible absorption spectra of benzonitrile solutions of the PBI-CNTs. (n.d.). ResearchGate. [Link]
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Benzonitrile. (n.d.). PubChem, National Institutes of Health. [Link]
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CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent. [Link]
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UV-vis spectra comparing the effects of the substituent and β,β'-benzo. (n.d.). ResearchGate. [Link]
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Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. (2024). Frontiers. [Link]
-
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, tech. (n.d.). Fluoropharm. [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Royal Society of Chemistry. [Link]
-
Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2002). PubMed. [Link]
-
How To Calculate Percent Purity From Gas Chromatography?. (2025). Chemistry For Everyone. [Link]
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Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. (n.d.). Astronomy & Astrophysics. [Link]
-
UV/VIS SPECTROSCOPY. (2006). University of Pretoria. [Link]
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How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM. [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. [Link]
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Application Note: 1H NMR Analysis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Introduction
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The precise substitution pattern on the benzonitrile core, particularly the presence of the ethoxy and trifluoroethoxy groups, imparts unique chemical properties that are critical to the efficacy and safety of the final products. Therefore, rigorous structural confirmation and purity assessment of this intermediate are paramount. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, offering detailed insights into the molecular structure and enabling accurate quantification.
This application note provides a comprehensive guide to the ¹H NMR analysis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, covering spectral interpretation, experimental protocols for both qualitative and quantitative analysis, and data processing. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable characterization of this important chemical entity.
Predicted ¹H NMR Spectral Analysis
The structure of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile presents a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The aromatic region is defined by a 1,2,3-trisubstituted benzene ring, while the aliphatic region is characterized by the ethoxy and trifluoroethoxy substituents. The electron-withdrawing nature of the nitrile and trifluoroethoxy groups, and the electron-donating nature of the ethoxy group, all influence the chemical shifts of the aromatic protons.[1][2]
Aromatic Region (δ 6.5-8.0 ppm): The three aromatic protons form an AMX spin system. The proton ortho to the nitrile group is expected to be the most deshielded due to the strong anisotropic effect of the cyano group.[3] The proton situated between the two alkoxy groups will likely be the most shielded. The expected splitting pattern will be a combination of doublets and a triplet (or a doublet of doublets), with typical ortho coupling constants (³JHH) in the range of 7-9 Hz and meta coupling constants (⁴JHH) of 1-3 Hz.[4]
Aliphatic Region (δ 1.0-5.0 ppm):
-
Ethoxy Group: This group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂), with a typical ³JHH coupling of approximately 7 Hz. The methylene protons are deshielded by the adjacent oxygen atom.
-
Trifluoroethoxy Group: The methylene protons of this group (OCH₂) will appear as a quartet due to coupling with the three fluorine atoms (²JHF), with a typical coupling constant of around 8-9 Hz.[5] The strong electron-withdrawing effect of the trifluoromethyl group will shift this quartet significantly downfield.[2]
A summary of the predicted ¹H NMR chemical shifts and multiplicities is presented in Table 1.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (ortho to CN) | 7.4 - 7.6 | Doublet of doublets (dd) | ³J ≈ 8, ⁴J ≈ 1 | 1H |
| Ar-H (para to CN) | 7.2 - 7.4 | Triplet (t) | ³J ≈ 8 | 1H |
| Ar-H (ortho to OCH₂CH₃) | 6.7 - 6.9 | Doublet of doublets (dd) | ³J ≈ 8, ⁴J ≈ 1 | 1H |
| OCH₂(CF₃) | 4.4 - 4.6 | Quartet (q) | ³JHF ≈ 8 | 2H |
| OCH₂(CH₃) | 4.0 - 4.2 | Quartet (q) | ³JHH ≈ 7 | 2H |
| CH₃ | 1.3 - 1.5 | Triplet (t) | ³JHH ≈ 7 | 3H |
Table 1: Predicted ¹H NMR Spectral Data for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile in CDCl₃.
Experimental Protocols
Part 1: Qualitative ¹H NMR Analysis
This protocol outlines the steps for obtaining a high-resolution ¹H NMR spectrum for structural confirmation.
1. Sample Preparation: a. Accurately weigh 5-10 mg of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. c. Gently swirl the vial to ensure the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire the ¹H NMR spectrum using the following parameters as a starting point:
- Pulse Angle: 30-45°
- Acquisition Time (AQ): 3-4 seconds
- Relaxation Delay (D1): 2 seconds
- Number of Scans (NS): 8-16
3. Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Phase the spectrum manually to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate all signals. e. Perform peak picking to determine the precise chemical shifts and coupling constants.
Part 2: Quantitative ¹H NMR (qNMR) Analysis
This protocol provides a methodology for determining the purity of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile using an internal standard.
1. Selection and Preparation of Internal Standard: a. Choose a suitable internal standard that has a sharp singlet in a region of the spectrum that does not overlap with any analyte signals. Maleic anhydride or 1,3,5-trimethoxybenzene are often good choices. b. The internal standard should be of high purity and accurately weighed.
2. Sample Preparation for qNMR: a. Accurately weigh approximately 15-20 mg of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile into a clean, dry vial. Record the weight to the nearest 0.01 mg. b. Accurately weigh approximately 10-15 mg of the chosen internal standard into the same vial. Record the weight to the nearest 0.01 mg. c. Add approximately 0.7 mL of CDCl₃ and ensure complete dissolution. d. Transfer the solution to a high-quality 5 mm NMR tube.
3. qNMR Data Acquisition: a. Follow the same initial steps for locking and shimming as in the qualitative analysis. b. Crucially, ensure complete relaxation of all protons. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons being quantified.[6][7] A conservative D1 of 30 seconds is recommended for accurate quantification when using a 90° pulse. Alternatively, a shorter delay can be used in conjunction with a smaller pulse angle (e.g., 30°). c. Use a 90° pulse angle for maximum signal intensity. d. Set the number of scans (NS) to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks of interest).
4. Data Processing and Purity Calculation: a. Process the spectrum as described for the qualitative analysis. b. Carefully integrate a well-resolved signal of the analyte and the singlet of the internal standard. c. Calculate the purity of the analyte using the following equation:
Experimental Workflow
The following diagram illustrates the key stages of the ¹H NMR analysis workflow, from sample preparation to the final report.
Caption: Workflow for the ¹H NMR analysis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
Conclusion
¹H NMR spectroscopy is a powerful and efficient technique for the unambiguous structural elucidation and purity determination of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. By following the detailed protocols outlined in this application note, researchers can obtain high-quality, reproducible data essential for quality control and synthetic process monitoring in the pharmaceutical and chemical industries. The predicted spectral data serves as a reliable guide for spectral interpretation, ensuring confidence in the identity and purity of this critical intermediate.
References
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UCLA Department of Chemistry and Biochemistry. (2020). Optimized Default 1H Parameters. Retrieved from [Link]
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University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
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Nanalysis Corp. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Retrieved from [Link]
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University of Ottawa. (n.d.). NMR Relaxation. Retrieved from [Link]
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Reich, H. J. (n.d.). Coupling of Protons with Fluorine. University of Wisconsin. Retrieved from [Link]
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JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information An efficient approach to the ammoxidation of alcohols to nitriles and the aerobic oxidation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Mestre, P. (n.d.). ortho meta para. Squarespace. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
- Fenn, T. D., et al. (2010). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 132(45), 16181–16190.
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Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]
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Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Ethoxybenzonitrile. PubChem. Retrieved from [Link]
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Doc Brown's Chemistry. (2026). 1 H and 13 C NMR spectra of 2-ethoxypropane (ethyl isopropyl ether). Retrieved from [Link]
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Application and Protocol Guide for ¹³C NMR Spectroscopy of Aromatic Nitriles
Introduction: The Analytical Power of ¹³C NMR for Aromatic Nitriles
Aromatic nitriles are a cornerstone of modern chemistry, finding extensive applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise characterization of these molecules is paramount for quality control, reaction monitoring, and the elucidation of novel structures. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool. It provides an unparalleled, non-destructive window into the carbon framework of these molecules, revealing subtle electronic and structural details that are often inaccessible by other methods.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of how to acquire, interpret, and leverage high-quality ¹³C NMR data for aromatic nitriles. We will explore the theoretical underpinnings of chemical shifts, delve into practical, field-proven experimental protocols, and offer insights into advanced techniques for unambiguous structure elucidation.
Theoretical Foundation: Understanding the ¹³C NMR Spectrum of Aromatic Nitriles
The ¹³C NMR spectrum of an aromatic nitrile is a rich tapestry of information, with each signal's position (chemical shift), intensity, and multiplicity painting a detailed picture of the molecule's electronic landscape.
Chemical Shifts (δ): A Window into the Electronic Environment
The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment.[1][2] Unlike ¹H NMR, which has a relatively narrow spectral window, ¹³C NMR spectra are typically dispersed over a much wider range (0-220 ppm), minimizing signal overlap.[1][3]
For aromatic nitriles, two key regions of the spectrum are of primary interest:
-
The Nitrile Carbon (-C≡N): The sp-hybridized carbon of the nitrile group typically resonates in the range of 110-125 ppm .[4][5] This characteristic chemical shift is a strong indicator of the presence of a nitrile functionality. The precise position of this signal can be influenced by the electronic nature of the substituents on the aromatic ring.
-
The Aromatic Carbons (Ar-C): The sp²-hybridized carbons of the aromatic ring resonate in a broader range, typically between 120-170 ppm .[4][6] This region often overlaps with the signals of alkene carbons, but the context of the entire spectrum usually allows for clear differentiation.[4] The chemical shifts of the aromatic carbons are profoundly influenced by the "ring current" effect and the electronic properties of the substituents.[6][7]
The following table summarizes the typical ¹³C chemical shift ranges for carbons in aromatic nitriles:
| Carbon Type | Hybridization | Typical Chemical Shift (δ) in ppm | Factors Influencing Shift |
| Nitrile Carbon (-C≡N) | sp | 110 - 125 | Substituent effects on the aromatic ring |
| Aromatic Carbons (Ar-C) | sp² | 120 - 170 | Ring current, substituent effects (inductive and resonance) |
| Quaternary Aromatic Carbon (ipso-C) | sp² | Variable, often weaker signal | Direct attachment of the nitrile and other substituents |
Substituent Effects: Decoding Electronic Interactions
The introduction of substituents onto the aromatic ring of a nitrile induces predictable changes in the ¹³C chemical shifts of the ring carbons. These substituent-induced chemical shifts (SCS) are a powerful tool for determining the substitution pattern (ortho, meta, para) and for understanding the electronic interplay within the molecule.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CF₃, or other nitrile groups tend to deshield the aromatic carbons, causing their signals to shift downfield (to higher ppm values).
-
Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, or alkyl groups tend to shield the aromatic carbons, leading to an upfield shift (to lower ppm values).
These effects are transmitted through the π-system of the aromatic ring and can be rationalized by considering both inductive and resonance effects.[8][9]
Experimental Protocols: From Sample Preparation to Data Acquisition
The quality of a ¹³C NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol 1: Standard Sample Preparation for ¹³C NMR
This protocol outlines the steps for preparing a high-quality sample of an aromatic nitrile for routine ¹³C NMR analysis.
Materials:
-
Aromatic nitrile sample (typically 20-100 mg for ¹³C NMR).[10][11]
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Pasteur pipette and glass wool or a syringe filter.
-
Vortex mixer.
Procedure:
-
Weigh the Sample: Accurately weigh 20-100 mg of the aromatic nitrile into a clean, dry vial. The higher concentration is generally better for the less sensitive ¹³C nucleus.[13] Be aware that highly concentrated samples may lead to broader lines in a corresponding ¹H spectrum due to increased viscosity.[10]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[13] The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with regions of interest. Chloroform-d (CDCl₃) is a common choice, with its carbon signal appearing as a triplet at ~77 ppm.[4] Vigorously mix the sample using a vortex mixer to ensure complete dissolution.
-
Filtration: To remove any particulate matter, which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution into the NMR tube.[10][13] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette or by using a syringe filter.
-
Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[12] Properly label the tube with the sample identity.[12]
-
Final Checks: Ensure the final solution is clear and free of any solid particles or air bubbles.[12][13] The sample is now ready for insertion into the NMR spectrometer.
Protocol 2: Acquiring a Standard Broadband Decoupled ¹³C NMR Spectrum
This is the most common ¹³C NMR experiment, providing a spectrum where each unique carbon atom appears as a single line.
Acquisition Parameters:
-
Experiment: 1D ¹³C with proton decoupling.
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker systems).
-
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a much longer delay (5-10 times the longest T₁) is necessary.[14]
-
Number of Scans (ns): 64 to 1024, or more, depending on the sample concentration.
-
Spectral Width (sw): 0 to 220 ppm.
-
Temperature: Typically room temperature (e.g., 298 K).
Procedure:
-
Insert the prepared sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Load a standard ¹³C NMR experiment with the parameters listed above.
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the solvent signal or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[4][10]
Advanced ¹³C NMR Techniques for Aromatic Nitriles
For more complex aromatic nitriles or for unambiguous assignment of all carbon signals, advanced NMR techniques are indispensable.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a set of experiments that differentiate carbon signals based on the number of attached protons.[15][16] This is invaluable for assigning the signals of the aromatic ring.
-
DEPT-90: This spectrum will only show signals for CH (methine) carbons.
-
DEPT-135: This spectrum shows CH and CH₃ carbons as positive signals, and CH₂ carbons as negative signals. Quaternary carbons (including the nitrile carbon and substituted aromatic carbons) are absent in both DEPT-90 and DEPT-135 spectra.[15][16]
By comparing a standard broadband decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively identify all CH, CH₂, CH₃, and quaternary carbons.[17]
2D NMR: HSQC and HMBC
Two-dimensional NMR experiments provide through-bond connectivity information, which is crucial for assigning specific signals to specific atoms in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[18][19][20] This is extremely useful for assigning the protonated carbons of the aromatic ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (and sometimes four bonds in conjugated systems).[18][20] For an aromatic nitrile, an HMBC spectrum can show correlations from the aromatic protons to the nitrile carbon, providing a definitive link between the aromatic ring and the nitrile group.
Data Interpretation: A Case Study of Benzonitrile
Let's consider the ¹³C NMR spectrum of the parent aromatic nitrile, benzonitrile.
Structure and Expected Signals:
Benzonitrile (C₇H₅N) has five unique carbon environments due to the plane of symmetry bisecting the C1-C4 axis. We expect to see signals for:
-
The nitrile carbon (-C≡N)
-
The ipso-carbon (C1, attached to the nitrile)
-
The ortho-carbons (C2, C6)
-
The meta-carbons (C3, C5)
-
The para-carbon (C4)
Interpreting the Spectrum:
| Signal (ppm) | Assignment | DEPT-135 | Rationale |
| ~118 | -C≡N | Absent | Quaternary carbon in the typical nitrile region.[21][22][23] |
| ~112 | C1 (ipso) | Absent | Quaternary carbon attached to the electron-withdrawing nitrile group. |
| ~132.8 | C4 (para) | Positive | CH carbon, expected to be deshielded.[24] |
| ~132.2 | C2, C6 (ortho) | Positive | CH carbons, influenced by proximity to the nitrile group.[24] |
| ~129.2 | C3, C5 (meta) | Positive | CH carbons, least affected by the nitrile group.[24] |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[23]
The DEPT-135 spectrum would show three positive signals for the CH carbons (C2/C6, C3/C5, and C4), while the signals for the quaternary C1 and the nitrile carbon would be absent. This, combined with the chemical shift data, allows for a full and unambiguous assignment of the benzonitrile ¹³C NMR spectrum.
Conclusion and Future Perspectives
¹³C NMR spectroscopy is an indispensable technique for the structural analysis of aromatic nitriles. A thorough understanding of the factors influencing chemical shifts, coupled with meticulous experimental technique and the application of advanced methods like DEPT and 2D NMR, provides a robust platform for the unambiguous characterization of these important molecules. As NMR technology continues to advance, with higher field strengths and more sensitive probes, the level of detail that can be extracted from these experiments will only increase, further empowering research and development in fields that rely on the chemistry of aromatic nitriles.
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Hunt, I. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. University of Calgary. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
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Paudler, W. W., & Kuder, J. E. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1676–1679. Retrieved from [Link]
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University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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Scribd. (n.d.). Chemists' 13C NMR Shift Guide. Retrieved from [Link]
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National Institutes of Health. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]
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National Institutes of Health. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2025, August 7). The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. Retrieved from [Link]
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MDPI. (n.d.). Flavor Compounds Identification and Reporting. Retrieved from [Link]
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NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]
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-
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-
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MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2024). Single-Scan Heteronuclear 13C–15N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. Retrieved from [Link]
-
National Institutes of Health. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
ScienceDirect. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Retrieved from [Link]
-
YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2020, August 7). NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Retrieved from [Link]
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Application Notes and Protocols for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Profile of a Unique Fluorinated Benzonitrile Derivative
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a specialized chemical intermediate of increasing interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, combining an ethoxy group and a trifluoroethoxy group on a benzonitrile scaffold, offers a distinct combination of lipophilicity, electronic properties, and metabolic stability. This makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.
The presence of the nitrile group, a common precursor for various functional groups, and the trifluoroethoxy moiety, known to enhance metabolic stability and binding affinity, necessitates a comprehensive understanding of its handling and storage requirements. This guide provides a detailed protocol based on a combination of available data for the compound, safety information for structurally related molecules, and established best practices for laboratory chemical safety. Our aim is to equip researchers with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of experimental outcomes.
Part 1: Chemical Identity and Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. Below is a summary of the available data for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
| Property | Value | Source |
| CAS Number | 175204-04-3 | [1][2] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [3] |
| Molecular Weight | 245.20 g/mol | N/A |
| Appearance | Not explicitly stated, likely a solid or liquid | N/A |
| Melting Point | 78°C | [4][5] |
| Boiling Point | 320.9°C at 760 mmHg | [3][4] |
| Flash Point | 147.9°C | [3] |
| Vapor Pressure | 0.000308 mmHg at 25°C | [3] |
| Solubility | Data not available. Expected to have low solubility in water and good solubility in common organic solvents. | N/A |
Part 2: Hazard Identification and Risk Assessment
Due to the limited availability of a specific Safety Data Sheet (SDS) for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, a conservative approach to hazard assessment is warranted. By examining the hazards associated with its structural components—benzonitrile and fluorinated ethers—we can infer a likely hazard profile.
Inferred Hazards:
-
Toxicity: Benzonitrile and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled. The nitrile group (-CN) can be metabolized to release cyanide, leading to systemic toxicity.
-
Irritation: Structurally similar compounds are known to cause skin and eye irritation.
-
Organ Toxicity: Prolonged or repeated exposure to some nitriles may cause damage to organs.
Causality of Hazards:
The primary toxicological concern with benzonitrile derivatives stems from the potential for in vivo hydrolysis of the nitrile group to release cyanide ions. Cyanide is a potent inhibitor of cellular respiration. The trifluoroethoxy group, while generally increasing metabolic stability, does not eliminate this risk. Therefore, all handling procedures must be designed to minimize any potential for exposure.
Part 3: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate hand protection when hands are exposed to hazards such as skin absorption of harmful substances.[6]
-
Hand Protection: Nitrile gloves are recommended as they provide good resistance to a range of chemicals.[7] For extended operations or when handling larger quantities, double-gloving is a prudent measure. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A lab coat that is fully buttoned is essential. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation and engineering controls are not sufficient, a properly fitted respirator may be necessary.
Part 4: Safe Handling Protocols
Adherence to established safe laboratory practices is critical. The American Chemical Society (ACS) provides comprehensive guidelines for safe chemical handling in academic and research laboratories.[4][8]
General Handling Workflow:
Caption: Standard workflow for handling 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
Step-by-Step Protocol:
-
Preparation:
-
Before starting any work, ensure you are wearing the appropriate PPE as detailed in Part 3.
-
Prepare your designated workspace in a chemical fume hood. Ensure the sash is at the lowest practical height.
-
Assemble all necessary glassware and equipment. Ensure everything is clean and dry.
-
-
Handling:
-
Transport the container of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile from its storage location in a secondary container.
-
When weighing the compound, use a draft shield or perform the weighing within the fume hood to prevent air currents from dispersing the material.
-
If transferring the compound as a solution, use a syringe or cannula techniques to minimize exposure.
-
Always work with the smallest quantity of the material necessary for your experiment.
-
-
Cleanup:
-
After the experiment is complete, decontaminate all glassware and equipment that came into contact with the compound.
-
Segregate all waste as detailed in Part 7.
-
Clean the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.
-
Part 5: Storage and Incompatibility
Proper storage is crucial to maintain the stability of the compound and to prevent hazardous reactions.
Storage Conditions:
-
Temperature: Store in a cool, dry, well-ventilated area. A supplier recommends storage at 2-8°C.[1]
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.
-
Location: Store in a designated chemical storage cabinet, away from incompatible materials.
Chemical Incompatibility:
Nitriles are incompatible with a range of substances. It is critical to segregate 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile from the following:
-
Strong Acids: Can cause violent reactions and may lead to the release of toxic hydrogen cyanide gas.
-
Strong Bases: Can initiate decomposition or unwanted reactions.
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Reducing Agents: May react with the nitrile group.
Caption: Chemical incompatibility and storage segregation for the target compound.
Part 6: Spill and Emergency Procedures
Preparation is key to handling any chemical emergency effectively.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the affected area.
-
Provide the emergency response team with the Safety Data Sheet (or this guide) for the compound.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Part 7: Waste Disposal
As a halogenated organic compound, 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile must be disposed of as hazardous waste.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, pipette tips) and residual material, must be collected in a designated, labeled hazardous waste container.
-
Halogenated Waste Stream: This compound should be disposed of in the halogenated organic waste stream. Do not mix with non-halogenated waste.
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
References
-
XIXISYS. (n.d.). 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile SDS, 175204-04-3. Retrieved from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 175204-04-3 Name: - XiXisys. (n.d.). Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Fluoropharm. (n.d.). 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, tech. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]
-
ChemSynthesis. (2025). 2,4-bis(2,2,2-trifluoroethoxy)benzonitrile. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxybenzonitrile. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]
-
EMBL-EBI. (n.d.). 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (CHEBI:194896). Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(2-Chloroethoxy)ethoxy)ethanol. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2023). Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Welcome to the technical support guide for the synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this specific synthesis. Our goal is to provide you with the causal insights and validated protocols necessary to optimize your reaction outcomes, ensuring high purity and yield.
Introduction: The Synthetic Challenge
The synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile typically proceeds via a sequential Williamson ether synthesis, starting from 2,6-dihydroxybenzonitrile. This route involves two separate nucleophilic substitution (SN2) reactions to introduce the ethoxy and trifluoroethoxy groups. While conceptually straightforward, this process is prone to several competing side reactions and challenges in purification, leading to a range of common impurities. This guide will address these issues in a practical, question-and-answer format.
Technical Support Center: Synthesis of Substituted Benzonitriles
Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these crucial chemical intermediates. Benzonitriles are foundational building blocks in the creation of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] However, their synthesis is not without challenges, and side reactions can often impede the desired outcome.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of benzonitrile synthesis with confidence.
Troubleshooting Guides: Common Synthetic Routes
The synthesis of substituted benzonitriles can be approached through several established methods. Each has its own set of potential side reactions and challenges. This section will address the most common issues encountered in three primary synthetic pathways: the Sandmeyer reaction, the Rosenmund-von Braun reaction, and palladium-catalyzed cyanation.
The Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting aryl amines into aryl halides and other derivatives, including benzonitriles, via a diazonium salt intermediate.[3][4]
Common Issues & Troubleshooting
Question: I am observing a low yield of my desired benzonitrile and the formation of a dark, tarry substance in my Sandmeyer reaction. What are the likely causes and how can I fix this?
Answer: This is a frequent issue in the Sandmeyer reaction and typically points to problems with the stability of the diazonium salt intermediate.[5]
Probable Causes & Solutions:
-
Incomplete Diazotization: The initial formation of the diazonium salt from the corresponding aniline is a critical step that is highly sensitive to temperature.
-
Causality: Diazonium salts are notoriously unstable at elevated temperatures. If the reaction temperature rises above the optimal 0-5 °C range, the diazonium salt will decompose, leading to the formation of phenols and other byproducts, which contribute to the tarry appearance.[5]
-
Protocol:
-
Ensure your aniline starting material is fully dissolved in a suitable acid (e.g., HCl).
-
Maintain a strict temperature of 0-5 °C throughout the dropwise addition of the sodium nitrite solution. An ice-salt bath is highly recommended for effective temperature control.[6]
-
Stir the reaction mixture vigorously to ensure efficient heat dissipation and homogenous mixing.[7]
-
-
-
Premature Decomposition of the Diazonium Salt: Even if the diazotization is successful, the resulting diazonium salt must be used immediately in the subsequent cyanation step.
-
Causality: The longer the diazonium salt is allowed to stand, even at low temperatures, the greater the chance of decomposition.[6]
-
Protocol:
-
Prepare your copper(I) cyanide solution in a separate flask and have it ready before you begin the diazotization.
-
Once the diazotization is complete (typically after an additional 15 minutes of stirring at 0-5 °C), immediately and slowly add the cold diazonium salt solution to the copper(I) cyanide solution.[7]
-
-
-
Suboptimal Cyanation Step: The reaction of the diazonium salt with copper(I) cyanide is also a source of potential side reactions.
-
Causality: The quality of the copper(I) cyanide and the reaction temperature are crucial. The reaction is often heated to between 60-70 °C to facilitate the substitution.[7] However, localized overheating can lead to decomposition.
-
Protocol:
-
Use high-quality copper(I) cyanide.
-
Slowly add the diazonium salt solution to the heated copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, a brief reflux period of about 15 minutes can help drive the reaction to completion.[7]
-
-
The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide, often at high temperatures.[8][9]
Common Issues & Troubleshooting
Question: My Rosenmund-von Braun reaction is giving a very low yield, and I am recovering a significant amount of my starting aryl halide. What could be the problem?
Answer: Low conversion in the Rosenmund-von Braun reaction is often related to reaction conditions and the purity of the reagents.
Probable Causes & Solutions:
-
Insufficient Reaction Temperature: This reaction typically requires high temperatures to proceed efficiently.
-
Causality: The oxidative addition of the aryl halide to the copper(I) cyanide complex is the rate-determining step and is often sluggish at lower temperatures.[10]
-
Protocol:
-
-
Poor Quality of Copper(I) Cyanide: The purity and reactivity of the copper(I) cyanide are paramount.
-
Causality: Old or improperly stored copper(I) cyanide can become oxidized or hydrated, reducing its efficacy. Degraded samples may appear green instead of the typical beige color.
-
Protocol:
-
Use fresh, high-purity copper(I) cyanide.
-
If the quality is suspect, consider washing the CuCN with a dilute acid, followed by water and a suitable organic solvent, and then drying it under vacuum before use.
-
-
-
Presence of Moisture: Anhydrous conditions are crucial for the success of this reaction.
-
Causality: Water can react with the copper(I) cyanide and also lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid under the harsh reaction conditions.[11][12]
-
Protocol:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents. Consider drying the solvent with molecular sieves prior to the reaction.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation of aryl halides is a more modern and often milder alternative to the classical methods, offering greater functional group tolerance.[1][13]
Common Issues & Troubleshooting
Question: I am attempting a palladium-catalyzed cyanation of an aryl bromide, but the reaction is stalling, and I am observing what appears to be hydrodehalogenation of my starting material. What is happening?
Answer: Catalyst deactivation and competing side reactions are common challenges in palladium-catalyzed cyanation.
Probable Causes & Solutions:
-
Catalyst Poisoning by Cyanide: Cyanide is a strong ligand and can bind tightly to the palladium catalyst, inhibiting its catalytic activity.[13][14]
-
Causality: Excess free cyanide in the reaction mixture can lead to the formation of stable palladium-cyanide complexes, effectively removing the active catalyst from the catalytic cycle.[13]
-
Protocol:
-
Use a cyanide source with low solubility in the reaction solvent, such as zinc cyanide (Zn(CN)₂), which helps to maintain a low concentration of free cyanide.[14]
-
Consider using a non-toxic and less soluble cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[14][15]
-
Employ a phase-transfer catalyst to facilitate the reaction between the organic and inorganic phases without requiring high concentrations of soluble cyanide.
-
-
-
Competing Buchwald-Hartwig Amination: If your reaction contains trace amounts of ammonia or primary/secondary amines, you may observe the formation of aniline byproducts.
-
Causality: The same palladium catalyst system used for cyanation can also catalyze the coupling of amines with aryl halides in the Buchwald-Hartwig amination reaction.[16][17]
-
Protocol:
-
Ensure all reagents and solvents are free from amine impurities.
-
If using a nitrogen-containing solvent, ensure it is of high purity.
-
-
-
Hydrodehalogenation: The observation of the dehalogenated arene is a known side reaction.
-
Causality: This can occur through a competing pathway where a hydride source in the reaction mixture (which can sometimes be the solvent or an additive) participates in the catalytic cycle, leading to the reduction of the aryl halide.
-
Protocol:
-
Carefully select your solvent and base to minimize potential hydride sources.
-
Optimize the ligand-to-palladium ratio, as this can influence the relative rates of the desired cyanation and undesired side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: My final benzonitrile product has a yellow or brownish color. How can I purify it?
A1: A yellow or brown discoloration in the final product often indicates the presence of impurities.[18] Purification can typically be achieved through the following methods:
-
Distillation: For liquid benzonitriles, distillation under reduced pressure is an effective purification method.[18]
-
Recrystallization: If the benzonitrile is a solid, recrystallization from a suitable solvent system can be employed.
-
Column Chromatography: For both solid and liquid products, silica gel column chromatography can be used to separate the desired benzonitrile from impurities.[6]
-
Decolorization: Treatment with activated carbon can help to remove colored impurities.[18]
Q2: I am seeing the formation of a significant amount of the corresponding benzamide or benzoic acid in my reaction mixture. Why is this happening?
A2: The formation of benzamide and benzoic acid is due to the hydrolysis of the nitrile group.[19][20] This is a common side reaction, especially under acidic or basic conditions in the presence of water.[11][12] To minimize this:
-
Ensure Anhydrous Conditions: As mentioned previously, rigorously excluding water from your reaction is critical.
-
Control Reaction pH: If possible, maintain a neutral pH during the reaction and workup to prevent acid or base-catalyzed hydrolysis.
-
Quench Carefully: During the workup, be mindful of the conditions. If you are quenching with an acidic or basic solution, do so at a low temperature and for the minimum time necessary.
Q3: Can I use aryl chlorides as starting materials for these reactions?
A3: Aryl chlorides are generally less reactive than aryl bromides and iodides.[15]
-
Sandmeyer Reaction: This reaction starts from an aniline, so the nature of the halide is not a factor in the initial step.
-
Rosenmund-von Braun Reaction: This reaction is typically not efficient with aryl chlorides due to their lower reactivity.
-
Palladium-Catalyzed Cyanation: While challenging, modern palladium catalyst systems with specialized ligands have been developed that can effectively catalyze the cyanation of aryl chlorides.[15] Success often depends on the choice of ligand and reaction conditions.
Q4: What are some of the key safety precautions I should take when working with cyanide reagents?
A4: Cyanide salts are highly toxic and must be handled with extreme care.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Never acidify a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide gas.
-
Have an emergency plan in place and ensure that all lab personnel are aware of the location of the cyanide antidote kit and are trained in its use.
-
Consider using less toxic cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂ when possible.[14]
Visualizing Reaction Pathways
Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer synthesis of benzonitriles.
Palladium-Catalyzed Cyanation Cycle
Caption: Catalytic cycle for palladium-catalyzed cyanation and potential catalyst poisoning.
References
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from [Link]
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
-
National Institutes of Health. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile? Retrieved from [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Omsynth Lifesciences. (n.d.). Benzonitrile Impurities. Retrieved from [Link]
-
IJCRT.org. (n.d.). PURIFICATION & CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. Retrieved from [Link]
-
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Reddit. (2023, October 13). Cyanation of aryl bromide. Retrieved from [Link]
-
SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
-
Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. Retrieved from [Link]
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
ACS Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved from [Link]
-
Green Chemistry. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]
- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
-
MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]
-
Green Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]
-
PubMed Central. (2022, January 10). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Retrieved from [Link]
-
Molecules. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. omsynth.com [omsynth.com]
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- 14. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stabilizing 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile in Solution
Welcome to the technical support center for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
Section 1: Understanding the Stability of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a complex aromatic molecule with functional groups that dictate its stability profile. The central benzonitrile moiety is susceptible to hydrolysis, while the ethoxy and trifluoroethoxy groups influence its solubility and electronic properties. The presence of the electron-withdrawing trifluoroethoxy group can impact the reactivity of the nitrile group. This section delves into the potential degradation pathways and the intrinsic stabilizing features of the molecule.
Key Structural Features and Their Impact on Stability
-
Benzonitrile Core: The nitrile group (-C≡N) is the primary site of potential degradation, mainly through hydrolysis. This reaction can be catalyzed by acidic or basic conditions, leading to the formation of a carboxylic acid (2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzoic acid) and ammonia.[1]
-
Trifluoroethoxy Group (-OCH₂CF₃): This group significantly enhances the molecule's thermal and chemical stability. The strong carbon-fluorine bonds are resistant to cleavage, and the group's electron-withdrawing nature can influence the susceptibility of the nitrile group to nucleophilic attack.
-
Ethoxy Group (-OCH₂CH₃): This group is generally stable but can influence the overall solubility of the molecule in different solvents.
Section 2: Troubleshooting Guide for Solution Stability Issues
Researchers may encounter issues with the stability of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile in solution, leading to inconsistent experimental results. This section provides a question-and-answer formatted guide to directly address these challenges.
Question 1: I am observing a loss of my compound in a DMSO stock solution over time. What is the likely cause and how can I prevent it?
Answer:
The primary suspect for the degradation of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile in dimethyl sulfoxide (DMSO) is hydrolysis of the nitrile group. While DMSO is a polar aprotic solvent, it is also hygroscopic and can absorb atmospheric moisture. This residual water can be sufficient to cause slow hydrolysis, especially if the solution is stored for extended periods or at elevated temperatures.
Causality: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an intermediate amide, which is then further hydrolyzed to a carboxylic acid.
Troubleshooting Steps:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Proper Storage: Store stock solutions in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C or -80°C) to minimize water absorption and slow down the degradation kinetics.
-
Prepare Fresh Solutions: For sensitive experiments, it is best practice to prepare fresh solutions from a solid sample.
-
Consider Antioxidants: While hydrolysis is the main concern, oxidative degradation can also occur. The addition of antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol may offer additional protection, though their efficacy against hydrolysis is limited.
Experimental Protocol: Preparing a Stable Stock Solution
-
Use a new, sealed bottle of anhydrous DMSO (≤0.02% water).
-
Weigh the desired amount of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile in a clean, dry glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Cap the vial tightly with a PTFE-lined cap.
-
Purge the headspace with a gentle stream of argon or nitrogen for 10-15 seconds.
-
Store the vial at -20°C or -80°C in a desiccated environment.
Diagram: Hydrolysis Degradation Pathway
Caption: Hydrolysis of the benzonitrile to a carboxylic acid.
Question 2: My compound seems to be degrading in alcoholic solvents like ethanol. Is this expected, and what are my options?
Answer:
Yes, degradation in protic solvents like ethanol is possible, particularly if acidic or basic impurities are present. The nitrile group can undergo alcoholysis, a reaction analogous to hydrolysis, especially under catalytic conditions.
Causality: In the presence of an acid or base catalyst, the alcohol can act as a nucleophile, attacking the nitrile carbon. This can lead to the formation of an imino ether (Pinner reaction intermediate) under acidic conditions, which can then hydrolyze to an ester if water is present.[2]
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure the ethanol is of high purity and free from acidic or basic contaminants.
-
pH Control: If the experimental conditions allow, buffering the solution to a neutral pH can significantly reduce the rate of acid or base-catalyzed degradation. However, the choice of buffer must be compatible with your downstream application. For non-aqueous systems, selecting an appropriate organic pH modifier can be challenging.[3][4]
-
Solvent Choice: If possible, consider switching to a less reactive aprotic solvent such as acetonitrile, provided your compound is soluble and stable in it.
-
Temperature and Light: Store alcoholic solutions at low temperatures and protected from light to minimize potential degradation.
Table: Solvent Polarity and Protic/Aprotic Nature
| Solvent | Polarity Index | Type | Potential for Nitrile Degradation |
| Water | 10.2 | Polar Protic | High (Hydrolysis) |
| DMSO | 7.2 | Polar Aprotic | Moderate (Hygroscopic, potential for hydrolysis) |
| Ethanol | 4.3 | Polar Protic | Moderate (Alcoholysis, sensitive to pH) |
| Acetonitrile | 5.8 | Polar Aprotic | Low |
| DMF | 6.4 | Polar Aprotic | Moderate (Can contain amine impurities) |
Section 3: Analytical Methods for Stability Assessment
To effectively troubleshoot stability issues, reliable analytical methods are crucial to detect and quantify the parent compound and its potential degradation products.
Question 3: How can I set up an HPLC method to monitor the stability of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile?
Answer:
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for monitoring the stability of this compound. Given its fluorinated and aromatic nature, a pentafluorophenyl (PFP) column can offer unique selectivity compared to standard C18 columns.[5][6]
Experimental Protocol: Starting HPLC Method
-
Column: PFP column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a 40-60% B gradient and optimize based on the retention of the parent compound and any observed degradation peaks. A typical starting gradient could be:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or a more specific wavelength determined by a UV scan of the compound.
-
Injection Volume: 5-10 µL.
Method Development Rationale:
-
The PFP column provides alternative selectivity for halogenated and aromatic compounds.
-
A formic acid modifier helps to achieve good peak shape for acidic and basic compounds.
-
Acetonitrile is a common and effective organic modifier.
-
A gradient elution is recommended to ensure the elution of both the parent compound and any potential, more polar degradation products like the corresponding carboxylic acid.
Diagram: HPLC Method Development Workflow
Caption: A systematic approach to HPLC method development.
Question 4: What are the key considerations for using GC-MS to analyze for potential degradation products?
Answer:
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile degradation products. For 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile and its potential degradation products, GC-MS can provide excellent separation and structural information.
Key Considerations for GC-MS Analysis:
-
Sample Preparation: The sample must be in a volatile organic solvent.[7] If your sample is in a non-volatile solvent like DMSO, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be necessary to transfer the analyte into a GC-compatible solvent such as dichloromethane or hexane.[7][8]
-
Derivatization: The primary hydrolysis product, the carboxylic acid, is polar and may exhibit poor peak shape in GC. Derivatization to a more volatile ester (e.g., by reaction with BSTFA or diazomethane) can significantly improve its chromatographic performance.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point for separating the parent compound and its potential degradation products.
-
Injector and Temperature Program: Use a splitless injection for trace analysis.[8] The initial oven temperature should be low enough to trap the analytes at the head of the column, followed by a temperature ramp to elute the compounds based on their boiling points.
Experimental Protocol: General GC-MS Sample Preparation (from a DMSO solution)
-
Dilute a small aliquot of the DMSO solution with deionized water.
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
If derivatization is needed, evaporate the solvent and add the derivatizing agent according to the manufacturer's protocol.
-
Reconstitute the sample in a suitable solvent for injection (e.g., hexane or ethyl acetate).
-
Transfer the final sample to a GC vial for analysis.[9]
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile in common organic solvents?
A: Due to its aromatic core and ether functionalities, the compound is expected to have good solubility in polar aprotic solvents like DMSO, DMF, and acetonitrile, as well as in alcohols like ethanol. It will likely have low solubility in non-polar solvents like hexane and poor solubility in water.
Q2: Are there any recommended antioxidants to add to my stock solutions?
A: For protection against oxidative degradation, common antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol can be used at low concentrations (e.g., 0.01-0.1%).[10][11] However, it's crucial to ensure that the antioxidant does not interfere with your downstream assays. It's also important to note that these will not prevent hydrolysis.
Q3: How does pH affect the stability of the nitrile group?
A: The hydrolysis of benzonitriles is generally catalyzed by both acidic and basic conditions.[1][12] The rate of hydrolysis is typically at its minimum in neutral or near-neutral conditions. Therefore, maintaining a neutral pH is a key strategy for enhancing stability in aqueous or protic solutions.
Q4: Can I store my compound in plastic containers?
A: It is generally recommended to store organic compounds in glass vials with PTFE-lined caps. Some plastics may leach plasticizers or other contaminants into the solution, which could potentially react with your compound or interfere with your analysis.
Q5: My compound solution has turned yellow. What does this indicate?
A: A color change can be an indication of degradation. It is recommended to analyze the solution by HPLC or another suitable analytical technique to identify any new peaks that may correspond to degradation products. Compare this to a freshly prepared solution to confirm if degradation has occurred.
References
- Pharma Stability: Troubleshooting & Pitfalls. (URL not available)
-
GC-MS Sample Preparation. Organomation. (URL: [Link])
-
Sample preparation GC-MS. SCION Instruments. (URL: [Link])
- Sample Preparation Guidelines for GC-MS. (URL not available)
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. (URL: [Link])
-
Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. (URL: [Link])
- Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (URL not available)
-
Organic pH modifier. Chromatography Forum. (URL: [Link])
-
Ascorbic Acid Solubility and Thermodynamic Characteristics in Several Neat Solvents with Temperatures Ranging from 293 to 313 K. ResearchGate. (URL: [Link])
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. (URL: [Link])
-
Hydrolysis of para-substituted benzonitriles in water. DeepDyve. (URL: [Link])
-
pH Modifier Excipients. CD Formulation. (URL: [Link])
- 20.7: Chemistry of Nitriles. (URL not available)
-
Alkyl esters of l-ascorbic acid. CONICET. (URL: [Link])
-
Stability of vitamin C derivatives in solution and topical formulations. PubMed. (URL: [Link])
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. (URL: [Link])
-
Biodegradation of fluorinated alkyl substances. PubMed. (URL: [Link])
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. (URL: [Link])
-
Pinner reaction. Wikipedia. (URL: [Link])
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. (URL: [Link])
-
Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. NIH. (URL: [Link])
-
The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society. (URL: [Link])
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. (URL: [Link])
-
Nitrile. Wikipedia. (URL: [Link])
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (URL: [Link])
-
Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. PubMed. (URL: [Link])
-
Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC - NIH. (URL: [Link])
-
Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate. (URL: [Link])
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PMC - NIH. (URL: [Link])
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Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PubMed. (URL: [Link])
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Physicochemical properties of some typical pH modifiers. ResearchGate. (URL: [Link])
- Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. (URL not available)
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Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions. PubMed. (URL: [Link])
-
Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. ResearchGate. (URL: [Link])
-
Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. (URL: [Link])
-
The Stability Challenges for Pharmaceutical Products. RSSL. (URL: [Link])
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Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions. ACS Publications. (URL: [Link])
- Stability Testing of Drug Substances and Drug Products. (URL not available)
-
Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. NIH. (URL: [Link])
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Semisolid formulations containing dimethyl sulfoxide and alpha-tocopherol for the treatment of extravasation of antiblastic agents. PubMed. (URL: [Link])
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Technical Support Center: 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile Reactions
Welcome to the technical support center for reactions involving 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental issues but also to build a deeper understanding of the chemical behavior of this unique substituted benzonitrile.
The structure of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile presents a fascinating interplay of electronic effects. The ethoxy group at the 2-position is electron-donating by resonance, while the 2,2,2-trifluoroethoxy group at the 6-position is strongly electron-withdrawing by induction. The nitrile group itself is a powerful electron-withdrawing group. This electronic push-pull system dictates the reactivity of the aromatic ring and the nitrile functionality.
Troubleshooting Guides & FAQs
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: My SNAr reaction to displace a leaving group (e.g., a halogen) ortho or para to the nitrile is proceeding very slowly or not at all. What are the likely causes and how can I optimize the reaction?
Answer:
Slow or failed SNAr reactions with this substrate can often be attributed to the electronic nature of the aromatic ring and the reaction conditions. The success of an SNAr reaction hinges on the electrophilicity of the aromatic ring, which must be sufficiently electron-deficient to be attacked by a nucleophile.[1]
-
Electronic Effects: While the nitrile and trifluoroethoxy groups are strongly electron-withdrawing and activate the ring for nucleophilic attack, the ethoxy group is electron-donating and has a deactivating effect. The balance of these effects can make the ring less electrophilic than, for example, a dinitro-substituted arene.
-
Steric Hindrance: The two bulky alkoxy groups ortho to the nitrile can sterically hinder the approach of the nucleophile to the reaction center, especially if the leaving group is also in an ortho position.
-
Inadequate Reaction Conditions: The choice of solvent, base, and temperature is critical for S
NAr reactions.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting slow SNAr reactions.
Optimization Strategies:
-
Enhance Nucleophilicity: If using an alcohol or amine nucleophile, ensure it is fully deprotonated to its more reactive alkoxide or amide form. The choice of base is crucial; stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective than weaker bases like potassium carbonate (K
2CO3). -
Solvent Selection: Polar aprotic solvents such as DMSO, DMF, or NMP are ideal for S
NAr reactions as they solvate the cation of the base, leaving a more "naked" and reactive nucleophile.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| DMSO | 47 | 189 | Excellent for dissolving a wide range of reactants. |
| DMF | 37 | 153 | Can decompose at high temperatures. |
| NMP | 32 | 202 | High boiling point allows for higher reaction temperatures. |
| Acetonitrile | 36 | 82 | Lower boiling point, may require sealed tube for higher temperatures. |
-
Temperature: Increasing the reaction temperature can overcome activation energy barriers. If the reaction is slow at room temperature, consider heating to 80-150 °C. Monitor for potential side reactions at higher temperatures.
Question 2: I am observing cleavage of one of the ether linkages during my SNAr reaction. How can I prevent this?
Answer:
Ether cleavage is a potential side reaction, particularly under harsh conditions. While aryl ethers are generally stable, the presence of activating or deactivating groups can influence their lability.
-
Acidic Conditions: Trace amounts of acid in your reaction mixture can protonate the ether oxygen, making it a better leaving group.[2][3] This is less common in S
NAr reactions which are typically run under basic conditions, but contamination can be an issue. -
Strongly Nucleophilic/Basic Conditions: While less common for aryl ethers, very strong bases or nucleophiles at high temperatures could potentially lead to ether cleavage, although this is more prevalent with alkyl ethers.
Preventative Measures:
-
Ensure Anhydrous and Basic Conditions: Use freshly dried solvents and reagents to avoid the presence of water, which could lead to the formation of acidic species. Ensure a sufficient excess of base is present throughout the reaction.
-
Moderate Reaction Temperature: If ether cleavage is observed, try running the reaction at a lower temperature for a longer period.
-
Choice of Base: A very strong, non-nucleophilic base like proton sponge could be considered if other bases are causing issues, although this is a less common approach for S
NAr.
Section 2: Hydrolysis of the Nitrile Group
Question 3: I am trying to hydrolyze the nitrile to a carboxylic acid, but the reaction is incomplete, or I am isolating the amide intermediate. How can I drive the reaction to completion?
Answer:
The hydrolysis of nitriles to carboxylic acids is a two-step process, proceeding through an amide intermediate. The rate of each step is influenced by the reaction conditions and the electronic properties of the benzonitrile.[4][5]
-
Electronic Effects: The electron-withdrawing trifluoroethoxy and nitrile groups enhance the electrophilicity of the nitrile carbon, favoring the initial attack by water or hydroxide.[6] However, the stability of the intermediate amide can sometimes make the second hydrolysis step to the carboxylic acid sluggish.
-
Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis, and the choice can impact the reaction rate and outcome.
Hydrolysis Workflow:
Caption: The two-step hydrolysis of a benzonitrile to a benzoic acid.
Optimization Strategies:
-
For Basic Hydrolysis:
-
Increase Base Concentration: Use a higher concentration of NaOH or KOH (e.g., 20-40% aqueous solution).
-
Elevate Temperature: Refluxing the reaction mixture is often necessary to drive the hydrolysis of the amide to the carboxylate.
-
Co-solvents: Adding a co-solvent like ethanol or dioxane can improve the solubility of the starting material.
-
-
For Acidic Hydrolysis:
-
Strong Acids and High Concentrations: Concentrated sulfuric acid (e.g., >10 M) or hydrochloric acid are typically required.[7][8][9] In highly concentrated acid, the rate-determining step is often the nucleophilic attack of water on the protonated nitrile, which is accelerated by electron-withdrawing groups.[6]
-
Extended Reaction Times and Heat: These reactions often require prolonged heating to ensure complete conversion to the carboxylic acid.
-
Question 4: During my attempted nitrile hydrolysis under strongly acidic conditions, I am getting a low yield and a complex mixture of byproducts. What could be happening?
Answer:
While strong acid is effective for nitrile hydrolysis, it can also promote undesirable side reactions with a substrate like 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
-
Ether Cleavage: The primary concern is the acid-catalyzed cleavage of the ethoxy and/or trifluoroethoxy groups.[2][10] Aryl ethers can be cleaved by strong acids like HBr or HI, and to a lesser extent with HCl and H
ngcontent-ng-c1311558766="" class="ng-star-inserted">2SO4at high temperatures. This would lead to the formation of phenolic byproducts.
Troubleshooting Strategy:
-
Favor Basic Hydrolysis: If you are experiencing byproduct formation under acidic conditions, switching to basic hydrolysis is the most straightforward solution. Basic conditions are generally much milder towards aryl ether linkages.
-
Milder Acidic Conditions: If acidic conditions are necessary for other reasons, try using less concentrated acid or running the reaction at a lower temperature for a longer duration. However, this may make the desired hydrolysis reaction impractically slow.
Section 3: Reduction of the Nitrile Group
Question 5: I am attempting to reduce the nitrile to a primary amine, but the reaction is sluggish and gives a low yield. How can I improve this?
Answer:
The reduction of the nitrile group to a primary amine can be accomplished with various reducing agents. The reactivity of the nitrile is influenced by the electronic environment of the aromatic ring.
-
Electronic Effects: The electron-withdrawing nature of the trifluoroethoxy group should enhance the electrophilicity of the nitrile carbon, making it more susceptible to reduction.[6] However, the electron-donating ethoxy group can counteract this effect to some extent.
Recommended Reducing Agents and Conditions:
| Reducing Agent | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH | Anhydrous THF or diethyl ether, reflux | A powerful reducing agent, but requires careful handling. |
| Borane-Tetrahydrofuran Complex (BH | THF, reflux | A milder alternative to LiAlH |
| Catalytic Hydrogenation (H | H | Can be sensitive to catalyst poisoning. May require high pressure for deactivated systems. |
Optimization Tips:
-
Choice of Reducing Agent: If catalytic hydrogenation is slow, switching to a more powerful chemical hydride reducing agent like LiAlH
4or BH3-THF is often effective. -
Catalyst Loading and Pressure: For catalytic hydrogenation, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) and/or the hydrogen pressure can significantly increase the reaction rate.
-
Solvent: Ensure the use of an appropriate anhydrous solvent for hydride reductions. For catalytic hydrogenation, protic solvents like ethanol are common.
References
-
ChemRxiv. (2022). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. Retrieved from [Link]
-
Pearson+. (2024). The mechanism for acidic hydrolysis of a nitrile resembles the ba... Retrieved from [Link]
-
Fiveable. (n.d.). Benzonitrile Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
- Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C.
-
National Institutes of Health. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Retrieved from [Link]
-
Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.5: Oxidation and Reduction of Substituted Benzenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Jordan Journal of Chemistry. (n.d.). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Retrieved from [Link]
-
Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes. Retrieved from [Link]
- Google Patents. (n.d.). US2471829A - Hydrocarbonoxybis trifluoromethyl benzenes.
-
PubMed. (1995). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2021). Redox Reactions of Substituted Benzenes | Organic Chemistry Lessons. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2020). Lecture for Lesson IV.14: Oxidation and Reduction of Substituents on Benzene Rings. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
-
ResearchGate. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]
- Google Patents. (n.d.). EP3810602B1 - COMPOUNDS.
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
- Google Patents. (n.d.). US3351651A - Process for preparing 2, 6-dichloro-benzonitrile.
-
ResearchGate. (2025). A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone. Retrieved from [Link]
- Google Patents. (n.d.). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
-
Takasago Fluidic Systems. (2020). Chemical Compatibility Table - Tubing material information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Retrieved from [Link]
-
Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
-
PubMed. (1992). 3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Effects on cell proliferation and cholesterol synthesis. Retrieved from [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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Optimizing reaction parameters for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Welcome to the technical support center for the synthesis and optimization of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction parameters with confidence.
Overview of Synthetic Strategy
The synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile typically proceeds via a sequential nucleophilic aromatic substitution or Williamson ether synthesis pathway. A plausible and common route begins with 2,6-dihydroxybenzonitrile. The two hydroxyl groups, having different steric and electronic environments, can be alkylated sequentially.
The core challenge lies in controlling the selectivity and minimizing side reactions. The electron-withdrawing nature of the nitrile (-CN) and trifluoroethoxy groups influences the acidity of the phenolic protons and the reactivity of the aromatic ring.[1][2]
Below is a proposed workflow for the synthesis, which will form the basis of our troubleshooting guide.
Caption: General Synthetic Workflow Diagram.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? A1: 2,6-Dihydroxybenzonitrile is the most logical and commercially available starting material. The key is to leverage the slight differences in the acidity and steric hindrance of the two hydroxyl groups for sequential alkylation.
Q2: Why is a sequential alkylation necessary? Can't I add both alkylating agents at once? A2: Attempting a one-pot dialkylation with two different electrophiles (e.g., ethyl iodide and a trifluoroethylating agent) will result in a statistical mixture of products that is extremely difficult to separate. This includes the desired product, two symmetrically dialkylated byproducts (di-ethoxy and di-trifluoroethoxy), and mono-alkylated starting materials. A stepwise approach ensures a clean conversion to the final product.
Q3: Which hydroxyl group will react first? A3: The relative acidity of the two hydroxyl groups is influenced by intramolecular hydrogen bonding and the electronic effects of the nitrile group. While subtle, one hydroxyl group may be slightly more acidic or sterically accessible. An initial small-scale test reaction is recommended to determine the major mono-alkylated regioisomer under your specific conditions. For the purpose of this guide, we assume a non-selective first alkylation followed by purification of the desired intermediate.
Q4: What are the key safety considerations for this reaction? A4:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) and quenched carefully.
-
Polar Aprotic Solvents: Solvents like DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) are excellent for SN2 reactions but have high boiling points and can be difficult to remove.[3][4] They are also skin-permeable, so appropriate gloves and handling procedures are essential.
-
Alkylating Agents: Alkyl halides and triflates are reactive and should be handled in a fume hood with personal protective equipment.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield in the First Alkylation Step (Mono-Ethylation)
Q: I am reacting 2,6-dihydroxybenzonitrile with ethyl iodide and K₂CO₃, but my yield of 2-ethoxy-6-hydroxybenzonitrile is very low. I see mostly unreacted starting material and some di-ethoxylated byproduct.
A: This is a classic optimization problem for mono-alkylation. Let's break down the potential causes and solutions.
-
Causality: The phenoxide, once formed, is a potent nucleophile. If the reaction conditions are too harsh or the stoichiometry is incorrect, the mono-alkylated product can be deprotonated again and react a second time.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Use a slight excess of the diol relative to the ethylating agent (e.g., 1.2 equivalents of diol to 1.0 equivalent of ethyl iodide). This ensures the electrophile is consumed before significant dialkylation can occur.
-
Choice of Base and Solvent: A mild base like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile is a good starting point. Acetone is less polar than DMF, which can temper the reactivity of the phenoxide. Stronger bases like NaH will almost certainly lead to over-alkylation in this step.
-
Control Temperature: Run the reaction at a moderate temperature. Start at room temperature and gently heat to 40-50 °C if the reaction is slow. High temperatures will accelerate the second alkylation.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the mono- and di-alkylated products. Stop the reaction when the concentration of the mono-alkylated product is maximized.
-
| Parameter | Recommendation for Mono-Ethylation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ (mild) | Minimizes formation of the di-anion, reducing over-alkylation. |
| Solvent | Acetone, Acetonitrile (MeCN) | Less polar than DMF/DMSO, moderating nucleophilicity.[5] |
| Stoichiometry | 1.0 eq. Ethyl Iodide | Limits the electrophile available for the second reaction. |
| Temperature | 25 - 50 °C | Provides sufficient energy for the first alkylation without forcing the second.[3] |
Problem 2: Formation of C-Alkylated Impurities
Q: In the second step (trifluoroethoxylation), my mass spectrometry analysis shows an impurity with the same mass as my desired product. I suspect it's a C-alkylated isomer. How can I prevent this?
A: This is an excellent observation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at an electron-rich carbon on the aromatic ring (C-alkylation).[6]
-
Causality: The choice of solvent plays a critical role in directing the selectivity. Protic solvents can form hydrogen bonds with the oxygen atom of the phenoxide, sterically hindering it and making the carbon atoms more available for attack.[6] Polar aprotic solvents, on the other hand, solvate the cation (e.g., Na⁺) but leave the phenoxide oxygen highly reactive and available for O-alkylation.[3][5]
-
Troubleshooting Steps:
-
Solvent Choice is Key: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF, DMSO, or THF.[3][4] This is the most crucial factor for favoring O-alkylation.
-
Counter-ion Effects: The nature of the cation can influence the reaction. While NaH is common, bases like potassium bis(trimethylsilyl)amide (KHMDS) can sometimes offer different selectivity profiles.
-
Leaving Group on the Electrophile: Using a highly reactive electrophile with a good leaving group, such as 2,2,2-trifluoroethyl triflate or nonaflate, promotes a rapid SN2 reaction at the oxygen, which is kinetically favored over C-alkylation.
-
Caption: Troubleshooting Decision Workflow.
Problem 3: Difficulty in Purifying the Final Product
Q: My crude product is an oil, and it streaks badly on my silica gel column. I'm struggling to get a pure sample.
A: The combination of a nitrile and a trifluoroether makes your product quite polar, which can lead to purification challenges on standard silica gel.
-
Causality: Highly polar compounds can interact very strongly with the silanol groups on the surface of silica gel, leading to poor separation and band broadening (streaking).[7][8]
-
Troubleshooting Steps:
-
Aqueous Work-up: Before chromatography, perform a thorough aqueous work-up. Wash the organic layer (e.g., in Ethyl Acetate or DCM) with water and then brine to remove any residual DMF and inorganic salts. Dry the organic layer thoroughly with MgSO₄ or Na₂SO₄.[9]
-
Modify the Mobile Phase: If you are using a standard Hexane/Ethyl Acetate system, try adding a small amount (0.1-1%) of a polar modifier like methanol or a basic modifier like triethylamine (if your compound is basic) to the eluent. This can help to reduce tailing.
-
Alternative Stationary Phases: If silica is not working, consider other options.
-
Reversed-Phase Chromatography (C18): This is an excellent technique for polar compounds. You would use a polar mobile phase like Water/Acetonitrile or Water/Methanol.
-
Alumina (Neutral or Basic): For some compounds, alumina provides a different selectivity compared to silica and can be effective.
-
Aqueous Normal-Phase: Techniques like HILIC (Hydrophilic Interaction Liquid Chromatography) using an amine-bonded silica phase can be successful for purifying very polar compounds.[7]
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation could be an effective, non-chromatographic purification method.[10]
-
Appendix: Standard Protocol
Appendix A: Protocol for Trifluoroethoxylation of 2-Ethoxy-6-hydroxybenzonitrile This is a generalized procedure and must be adapted and optimized for your specific scale and setup.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an Argon atmosphere, dissolve 2-ethoxy-6-hydroxybenzonitrile (1.0 eq.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Observation: Hydrogen gas evolution will be observed.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Slowly add 2,2,2-trifluoroethyl triflate (1.1 eq.) via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool it to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water (3x) and then with brine (1x) to remove DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography as determined by the troubleshooting guide above.
References
- The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- What Is the Mechanism of Phenol Alkyl
- Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem.
- Purification strategies to remove starting m
- View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents. (n.d.). Journal of the Serbian Chemical Society.
- Purification of strong polar and basic compounds. (2023). Reddit.
- How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. (n.d.). AIChE Proceedings.
- Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. (n.d.). Alfa Chemistry.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- Alkylation of phenol: a mechanistic view. (2011). PubMed - NIH.
- The Williamson Ether Synthesis. (2020). Chemistry LibreTexts.
- Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange.
- Phenolates- O-alkylation and C-alkyl
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025). Master Organic Chemistry.
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- 10. How To [chem.rochester.edu]
Technical Support Center: Resolving Peak Splitting in NMR of Fluorinated Compounds
Welcome to the technical support center for ¹⁹F NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to complex peak splitting in the NMR spectra of fluorinated compounds. The unique properties of the ¹⁹F nucleus, while providing exceptional sensitivity, often lead to spectra that are challenging to interpret. This resource provides in-depth, question-and-answer-based troubleshooting strategies, explaining not just what to do, but why each step is scientifically sound.
Frequently Asked Questions (FAQs)
Q1: Why is my ¹⁹F NMR spectrum so much more complex than my ¹H spectrum?
A1: The complexity arises primarily from the nature of spin-spin coupling involving the ¹⁹F nucleus. Like ¹H, ¹⁹F has a nuclear spin (I) of ½ and is 100% naturally abundant.[1][2] This leads to extensive splitting of ¹⁹F signals by other nearby nuclei, and vice-versa.
There are three main reasons for the increased complexity:
-
Large Coupling Constants: J-coupling values involving fluorine are often significantly larger than typical ¹H-¹H couplings.[1] For example, geminal coupling across two bonds (²JFF) can be as large as 250-300 Hz.[1] This large magnitude means that splitting patterns can span a wide frequency range, leading to overlapping multiplets.
-
Long-Range Couplings: Unlike proton NMR where couplings beyond three bonds are often negligible, ¹⁹F nuclei commonly exhibit significant coupling over four, five, or even more bonds (⁴J, ⁵J).[1] This dramatically increases the number of nuclei that can split a given signal.
-
Coupling to Multiple Nuclei: A single ¹⁹F nucleus can simultaneously couple to protons (JHF), other fluorine nuclei (JFF), and carbon-13 (JCF), each with its own characteristic coupling constant.[3] The superposition of all these splittings results in highly complex multiplets.
Q2: My multiplet is not a clean doublet, triplet, etc. The peaks are asymmetric and the spacing isn't uniform. What's happening?
A2: This is a classic sign of second-order effects . These effects become prominent when the chemical shift difference (Δν, in Hz) between two coupled nuclei is not much larger than the coupling constant (J) between them.[4] When the ratio Δν/J is small (typically less than 5), the simple n+1 splitting rule breaks down.[4]
Causality: In a first-order system (large Δν/J), the spin states of coupled nuclei are independent. In a second-order system, the spin states begin to mix. This quantum mechanical effect alters both the position and the intensity of the peaks within a multiplet.[4] You will often observe:
-
"Roofing" or "Leaning": The inner peaks of the coupled multiplets become more intense, while the outer peaks diminish. The multiplets appear to "lean" towards each other.[4]
-
Non-uniform Spacing: The spacing between adjacent peaks in the multiplet is no longer equal to the true J-value.
-
Additional Peaks: More lines than predicted by the n+1 rule may appear.
Troubleshooting Workflow for Second-Order Effects:
Caption: Workflow for addressing second-order effects.
Q3: How can I simplify my spectrum to figure out which couplings are which?
A3: The most powerful and direct method is to use decoupling experiments . These experiments involve irradiating a specific type of nucleus (e.g., ¹H) with a second radiofrequency field while observing another nucleus (e.g., ¹⁹F). This irradiation causes the spin states of the targeted nucleus to rapidly transition, effectively averaging them to zero. The result is the removal of all couplings to that nucleus.
Caption: A systematic approach using decoupling experiments.
Experimental Protocol: ¹⁹F{¹H} - Proton-Decoupled ¹⁹F NMR
This is often the first and most crucial step in simplifying a spectrum.
Objective: To remove all JHF couplings, leaving only JFF and JCF couplings.
Step-by-Step Methodology:
-
Setup: Load your sample, lock the spectrometer on the deuterated solvent, and perform standard shimming procedures.
-
Acquire Standard Spectrum: First, run a standard, proton-coupled ¹⁹F NMR spectrum. This is your reference.
-
Load Decoupling Experiment: Create a new dataset and load the standard Bruker parameter set for a proton-decoupled ¹⁹F experiment (e.g., F19CPD).[5]
-
Set Decoupler Frequency (o2p): The decoupler frequency must be set to the center of the ¹H spectrum. A typical value for most organic molecules is around 5-7 ppm.[5]
-
Set Acquisition Parameters:
-
Spectral Width (SW): Ensure the SW is large enough to contain all ¹⁹F signals.[6]
-
Acquisition Time (AT): For good resolution, use an AT of at least 1-2 seconds.[6]
-
Decoupling Power: Use a calibrated power level for composite pulse decoupling (CPD) like GARP or WALTZ-16. This ensures efficient decoupling across the entire proton bandwidth without excessive sample heating.
-
-
Acquisition: Start the acquisition (zg).[5]
-
Processing & Analysis: Process the FID with Fourier transformation (ef).[5] Compare the resulting spectrum to your reference. The splittings that have collapsed were due to coupling with protons.
Q4: My peaks are just broad, unresolved humps. What causes this, and how can I fix it?
A4: Broad peaks indicate poor resolution, which can stem from several factors related to the sample, the instrument, or dynamic processes within the molecule itself.
| Cause | Scientific Reason | Troubleshooting Solution(s) |
| Poor Shimming | The B₀ magnetic field is not homogeneous across the sample volume, causing nuclei in different regions to precess at slightly different frequencies. | Re-shim the spectrometer, focusing on higher-order shims. If available, use a gradient shimming routine (gradshim).[5] |
| Sample Issues | Paramagnetic Impurities: Dissolved O₂ or trace metal ions shorten relaxation times (T₂), leading to line broadening.[6] High Viscosity/Concentration: Slower molecular tumbling leads to more efficient relaxation and broader lines.[6] Insolubility: Undissolved material or precipitation creates severe field inhomogeneity.[6] | Degas the sample (e.g., freeze-pump-thaw or bubble with Ar/N₂).[6] Dilute the sample or increase the experiment temperature.[6][7] Ensure the sample is fully dissolved; filter if necessary.[6] |
| Chemical Exchange | The fluorine nucleus is moving between two or more different chemical environments on a timescale comparable to the NMR measurement. This is common with conformational changes or ligand binding/dissociation.[8][9] | Variable Temperature (VT) NMR: Cooling the sample may slow the exchange to the "slow exchange regime," where distinct signals for each environment appear. Heating may push it to the "fast exchange regime," resulting in a single, sharp, averaged signal.[7][9] |
Q5: What are ¹³C satellites and why are they sometimes asymmetric in ¹⁹F spectra?
A5: Due to the 1.1% natural abundance of ¹³C, a small portion of your molecules will contain a ¹³C atom. If this ¹³C is close to a ¹⁹F atom, you will see small peaks, called satellites, flanking the main signal from the ¹²C-bound molecules.[10] These satellites are split by the JCF coupling.
In ¹⁹F NMR, these satellites are often asymmetric.[10][11] This is because the substitution of ¹²C with the heavier ¹³C isotope can cause a small but measurable change in the ¹⁹F chemical shift (an isotope effect). This shifts the center of the satellite doublet slightly away from the main peak, resulting in an asymmetric appearance.[10][11]
Q6: How do I differentiate between chemical and magnetic equivalence? Why does it matter?
A6: This is a critical and often confusing concept that can lead to unexpectedly complex spectra.
-
Chemically Equivalent: Nuclei are chemically equivalent if they can be interchanged by a symmetry operation (like rotation or reflection). They will have the same chemical shift (barring accidental overlap with other signals).[10][12]
-
Magnetically Equivalent: Nuclei are magnetically equivalent only if they are both chemically equivalent AND they couple identically to every other nucleus in the molecule.[12][13]
Why it matters: If a group of chemically equivalent nuclei are not magnetically equivalent, they will split each other, leading to highly complex, second-order spectra even at high fields.[4] A classic example is 1,1-difluoroethene (CH₂=CF₂). The two protons are chemically equivalent, as are the two fluorines. However, the coupling of Fₐ to H_cis is different from the coupling of Fₐ to H_trans. Therefore, the protons are not magnetically equivalent, and the spectrum is very complex.[14]
| Nuclei | Relationship | Example |
| ¹⁹F - ¹H | ²JHF (geminal) | 40 - 80 Hz |
| ³JHF (vicinal) | 0 - 40 Hz (depends on dihedral angle) | |
| ⁴JHF (long-range) | 0 - 7 Hz | |
| ¹⁹F - ¹⁹F | ²JFF (geminal) | 150 - 350 Hz |
| ³JFF (vicinal) | 0 - 20 Hz | |
| ⁴JFF (long-range) | 0 - 30 Hz | |
| ¹⁹F - ¹³C | ¹JCF (direct) | 150 - 350 Hz |
| ²JCF (geminal) | 15 - 50 Hz |
Table based on data from multiple sources.[1][15][16][17]
References
- IMSERC. (n.d.). TUTORIAL: 1D 1H-DECOUPLED 19F SPECTRUM.
- University of Ottawa NMR Facility Blog. (2008). Chemical and Magnetic Equivalence. Retrieved from University of Ottawa NMR Facility Blog.
- BenchChem. (2025). Technical Support Center: Troubleshooting ¹⁹F NMR Resolution.
- BenchChem. (2025). Fluorine-19 NMR Spectra Troubleshooting Center.
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table - Organofluorine.
- IMSERC. (n.d.). AVANCE Tutorial: 1D 19F-Decoupled 1H spectrum.
- University of California, Riverside. (2013). Fluorine experiments (Vnmrj 3.2A).
- EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling.
- Gerig, J.T. (2001). Fluorine NMR. Retrieved from University of California, Santa Barbara.
- Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial.
- Reddit r/chemistry. (2017). Magnetic Equivalence in NMR?!.
- Canadian Science Publishing. (n.d.). Fluorine NMR Spectra of Sulfur, Phosphorus, and Silicon Fluorides: Hydrolysis and Intra- and Intermolecular Mechanism.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
- Reich, H.J. (n.d.). NMR Equivalence.
- Reddit r/OrganicChemistry. (2020). Multiplicity of Fluorine on Proton NMR.
- NIH. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems.
- NIH. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
- University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from University of Ottawa NMR Facility Blog.
- Chemistry Stack Exchange. (2011). Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound.
- Reich, H.J. (n.d.). NMR Spectroscopy :: 5-HMR-9 Second Order Effects in Coupled Systems.
- University of Arizona. (n.d.). 19Flourine NMR. Retrieved from University of Arizona Analytical & Biological Mass Spectrometry.
- Slideshare. (n.d.). 19 f chemical shifts and coupling constants.
- Quora. (2024). How to interpret the 19F NMR spectra.
- RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- Frontiers in Molecular Biosciences. (n.d.). A beginner's guide to 19F NMR and its role in drug screening.
- NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants.
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. TUTORIAL: 1D 1H-DECOUPLED 19F SPECTRUM [imserc.northwestern.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 8. biophysics.org [biophysics.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 12. University of Ottawa NMR Facility Blog: Chemical and Magnetic Equivalence [u-of-o-nmr-facility.blogspot.com]
- 13. labs.chem.byu.edu [labs.chem.byu.edu]
- 14. reddit.com [reddit.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 17. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile during workup
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the Technical Support Center for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability issues during reaction workup and purification. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the potential challenges and ensure the integrity of your product.
Understanding the Molecule: A Stability Profile
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a highly functionalized aromatic molecule. Its stability is primarily influenced by three key functional groups: the nitrile, the ethoxy group, and the trifluoroethoxy group, all positioned on a benzene ring. The two electron-donating alkoxy groups in the ortho positions can influence the reactivity of the nitrile and the aromatic ring itself. Understanding the potential decomposition pathways is the first step toward prevention.
Potential Decomposition Pathways
During aqueous workup, the primary threats to the stability of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile are acidic or basic hydrolysis. The presence of even mild acids or bases, especially at elevated temperatures, can catalyze the degradation of the molecule through several pathways.
-
Nitrile Hydrolysis : The cyano group (-C≡N) can undergo hydrolysis to first form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH). This reaction is catalyzed by both acid and base.[1] The electron-donating nature of the two ortho-alkoxy groups can increase the electron density on the nitrile nitrogen, potentially facilitating its protonation under acidic conditions and accelerating hydrolysis.[2]
-
Ether Cleavage : Aryl ethers can be cleaved under strongly acidic conditions, often requiring harsh reagents like HBr or HI.[3] However, the activation of the aromatic ring by the nitrile group and the specific substitution pattern may render the ether linkages susceptible to cleavage under less stringent acidic or basic conditions than generally expected. The ethoxy group is more likely to be cleaved than the more robust trifluoroethoxy group.
-
Combined Hydrolysis : It is also possible for both the nitrile and one or both of the ether groups to hydrolyze, leading to a variety of byproducts.
Troubleshooting Guide: A Symptom-Based Approach
Encountering unexpected results during your workup can be frustrating. This section provides a systematic approach to troubleshooting common issues related to the decomposition of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
| Observed Problem | Potential Cause(s) | Recommended Actions & Solutions |
| Low final product yield after workup and purification. | Product Decomposition: The most likely cause is hydrolysis of the nitrile or ether groups during aqueous workup. | 1. Re-evaluate your workup conditions: Avoid strong acids or bases. If your reaction was performed under acidic or basic conditions, neutralize carefully with a mild reagent (e.g., saturated NaHCO₃ for acid, dilute NH₄Cl for base) at low temperature (0-5 °C). 2. Minimize contact time with aqueous layers: Perform extractions quickly and efficiently. 3. Avoid heat: Do not heat the reaction mixture during workup. Concentrate the organic extracts under reduced pressure at low temperature (e.g., <40 °C). |
| Appearance of new, more polar spots on TLC after aqueous wash. | Formation of Hydrolysis Byproducts: The formation of the corresponding benzamide, benzoic acid, or phenolic compounds will result in more polar spots on the TLC plate. | 1. Identify the byproduct: If possible, isolate a small amount of the byproduct for characterization by NMR or MS. 2. Modify the workup: Use a milder workup procedure as outlined in the "Recommended Mild Workup Protocol" section. 3. TLC Visualization: Use a combination of UV light and a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize all components. Aromatic compounds are often visible under UV light, while alcohols and phenols may require a chemical stain.[4] |
| Product appears oily or fails to crystallize. | Presence of Impurities: Decomposition products can act as impurities that inhibit crystallization. | 1. Purify a small sample: Use column chromatography to purify a small amount of the crude product. If the purified material crystallizes, it confirms the presence of impurities. 2. Optimize purification: If decomposition is occurring during column chromatography, consider using a less polar solvent system or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine. |
| Unexpected peaks in the 1H or 13C NMR spectrum of the isolated product. | Presence of Decomposition Products: The NMR spectrum will show characteristic peaks for the byproducts of hydrolysis. | 1. Analyze the NMR spectrum: Look for broad singlets in the 1H NMR spectrum indicative of -OH or -NH₂ protons. In the 13C NMR, the appearance of a peak around 170 ppm could indicate the presence of a carboxylic acid or amide.[5][6] 2. Compare with expected shifts: The aromatic protons of the parent compound will have a specific splitting pattern. Changes in this pattern can indicate the loss of a substituent. |
Frequently Asked Questions (FAQs)
Q1: Is 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile sensitive to acid or base?
A1: Yes, like many benzonitrile derivatives with alkoxy substituents, this compound is susceptible to both acid- and base-catalyzed hydrolysis. The nitrile group can be hydrolyzed to a benzamide and then a benzoic acid. The ether linkages, particularly the ethoxy group, can also be cleaved under harsh acidic or basic conditions. It is crucial to maintain near-neutral pH during the workup and purification.
Q2: What are the first signs of decomposition I should look for?
A2: The earliest indication of decomposition is often the appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate of your crude reaction mixture after an aqueous wash. You might also observe a decrease in the expected product spot intensity. If you are monitoring the reaction by HPLC, you may see new peaks with shorter retention times.
Q3: Can I use a standard aqueous workup with dilute HCl or NaOH?
A3: It is strongly advised to avoid strong acids like HCl and strong bases like NaOH during the workup. Even dilute solutions can cause significant decomposition, especially if the contact time is long or the temperature is not controlled. A milder approach using saturated sodium bicarbonate (for neutralizing acids) or saturated ammonium chloride (for neutralizing bases) is recommended.
Q4: How should I purify the crude product to avoid decomposition?
A4: Flash column chromatography using silica gel is a suitable method. However, it is important to choose your solvent system carefully to ensure a good separation and to avoid prolonged exposure of the compound on the silica, which can be slightly acidic. If you suspect decomposition on the column, you can pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. Recrystallization from a suitable solvent system is also a good option for purification if the crude product is sufficiently pure.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: A combination of TLC and HPLC-MS is ideal. TLC provides a quick and easy way to monitor the progress of the reaction and to check for the formation of byproducts during workup. HPLC-MS is a powerful tool for quantifying the purity of the compound and for identifying the mass of any potential decomposition products, which can help in their structural elucidation.[7] ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying any impurities.
Experimental Protocols
Recommended Mild Workup Protocol
This protocol is designed to minimize the risk of decomposition of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile during the workup of a typical organic reaction.
Materials:
-
Reaction mixture containing 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (if the reaction was basic)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Quenching: Slowly and carefully add either saturated NaHCO₃ solution (to neutralize acid) or saturated NH₄Cl solution (to neutralize base) with gentle stirring until the pH of the aqueous phase is approximately 7. This should be done while maintaining the temperature at 0-5 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Analytical Monitoring: TLC Method
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent: A mixture of hexane and ethyl acetate is a good starting point. The ratio should be adjusted to achieve an Rf value of 0.3-0.4 for the product.
-
Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.
Procedure:
-
Spot the crude reaction mixture and the purified product on a TLC plate.
-
Develop the plate in the chosen eluent system.
-
Visualize the plate under a UV lamp. 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile should appear as a dark spot.
-
Dip the plate in a KMnO₄ stain and gently heat with a heat gun. The product and any byproducts with oxidizable functional groups will appear as yellow or brown spots on a purple background. The hydrolyzed phenolic byproducts would be particularly sensitive to this stain.[4]
Visualizing the Logic
To better understand the troubleshooting process, the following diagram illustrates the decision-making workflow when encountering potential decomposition.
Caption: Potential hydrolytic decomposition pathways.
References
-
Van Es, T. A convenient synthesis of 2-hydroxybenzonitrile. J. Chem. Soc.1965 , 1564. [Link]
-
Koopman, H. The preparation of 2,6-dichlorobenzonitrile. Rec. Trav. Chim. Pays-Bas1961 , 80, 1075-1083. [Link]
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016 , 20(4), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62(21), 7512–7515. [Link]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]
-
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman, 1989. [Link]
-
Leonard, J., Lygo, B., & Procter, G. Advanced Practical Organic Chemistry, 2nd ed.; CRC Press, 1995. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43(14), 2923–2925. [Link]
- "Process for preparation of 2,3-dihydroxy benzonitrile." EP2874980B1, published May 25, 2016.
- "Method for preparing 2, 6- dialkoxy benzene nitrile." CN100351226C, published November 21, 2007.
- "COMPOUNDS." EP3810602B1, published April 27, 2022.
- "Process for the preparation of ortho-hydroxy substituted aromatic nitriles via dehydration of the corresponding aldoximes." EP0686146B1, published December 6, 1995.
-
C. Hyland, C. O'Connor. "The acid-catalysed hydrolysis of benzonitrile." J. Chem. Soc., Perkin Trans. 21973 , 223-226. [Link]
-
"Reactions of Ethers- Acidic Cleavage." Chemistry LibreTexts. [Link]
-
"Visualizing TLC Plates." Chemistry LibreTexts. [Link]
-
"Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters." PubMed, National Center for Biotechnology Information. [Link]
-
"Proton NMR Table." Michigan State University Department of Chemistry. [Link]
Sources
- 1. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Scalable Synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. Our focus is on anticipating and resolving common experimental challenges, ensuring a robust and reproducible synthetic route. The methodologies and troubleshooting advice presented here are grounded in established principles of organic chemistry and process optimization.
Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is most effectively achieved through a sequential nucleophilic aromatic substitution (SNAr) pathway. This strategy leverages the electron-withdrawing nature of the nitrile group, which activates the aromatic ring for nucleophilic attack at the ortho and para positions.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[3][4]
Our recommended starting material is 2,6-difluorobenzonitrile. The high electronegativity of the fluorine atoms activates the ring, and fluoride is an excellent leaving group in SNAr reactions. The synthesis involves the sequential displacement of the two fluoride atoms by sodium 2,2,2-trifluoroethoxide and sodium ethoxide.
Proposed Reaction Pathway
Caption: Sequential SNAr synthesis of the target molecule.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis. For scale-up, process parameters such as addition rates, agitation, and heat transfer must be carefully optimized.
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)-6-fluorobenzonitrile (Intermediate)
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel with anhydrous N,N-Dimethylformamide (DMF).
-
Alkoxide Formation: Cool the DMF to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Slowly add 2,2,2-trifluoroethanol via the addition funnel, maintaining the temperature below 10 °C. Stir for 30 minutes at 0-10 °C to ensure complete formation of the sodium trifluoroethoxide.
-
SNAr Reaction: Add 2,6-difluorobenzonitrile to the reaction mixture.
-
Warm the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and carefully quench by adding ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. The crude intermediate can be purified by column chromatography or used directly in the next step if purity is sufficient (>95%).
Step 2: Synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (Final Product)
-
Reactor Setup: In a similar setup to Step 1, charge the flask with anhydrous DMF.
-
Alkoxide Formation: Cool to 0 °C and add sodium hydride (NaH).
-
Slowly add anhydrous ethanol, keeping the temperature below 10 °C. Stir for 30 minutes.
-
SNAr Reaction: Add the intermediate, 2-(2,2,2-trifluoroethoxy)-6-fluorobenzonitrile (dissolved in a small amount of anhydrous DMF if necessary).
-
Warm the mixture to 70-80 °C and stir for 4-8 hours, monitoring for completion.
-
Work-up and Purification: Follow the same work-up procedure as in Step 1. The final product can be purified by column chromatography or recrystallization.
Reagent and Condition Summary
| Step | Reagent | Molar Equiv. | Key Parameters | Typical Time |
| 1 | 2,6-Difluorobenzonitrile | 1.0 | Inert Atmosphere | 2-4 h |
| Sodium Hydride (NaH) | 1.1 | Anhydrous DMF | ||
| 2,2,2-Trifluoroethanol | 1.1 | Temp: 50-60 °C | ||
| 2 | Intermediate | 1.0 | Inert Atmosphere | 4-8 h |
| Sodium Hydride (NaH) | 1.1 | Anhydrous DMF | ||
| Ethanol | 1.1 | Temp: 70-80 °C |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up.
Problem 1: Low or No Product Formation in Step 1 or 2.
-
Question: My reaction has stalled, and I see a significant amount of starting material remaining after the recommended reaction time. What could be the cause?
-
Answer: Low conversion is typically linked to issues with the nucleophile generation or reaction conditions.
-
Possible Cause 1: Inactive Nucleophile. The alkoxide is the active nucleophile and is highly sensitive to moisture. Any water present will quench the sodium hydride and the alkoxide, halting the reaction.
-
Troubleshooting Suggestion: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere (N₂ or Ar).
-
-
Possible Cause 2: Insufficient Base. An inadequate amount of sodium hydride will lead to incomplete formation of the alkoxide.
-
Troubleshooting Suggestion: Use a fresh, sealed container of NaH. Ensure accurate weighing and stoichiometry (a slight excess, ~1.1 eq, is recommended).
-
-
Possible Cause 3: Insufficient Temperature/Time. SNAr reactions require thermal energy to overcome the activation barrier.
-
Troubleshooting Suggestion: Ensure the internal reaction temperature reaches the specified range (e.g., 70-80 °C for the second step). If the reaction is clean but slow, consider extending the reaction time.[5]
-
-
Problem 2: Formation of an Elimination Byproduct (Alkene).
-
Question: I am seeing byproducts that correspond to an elimination reaction. Why is this happening?
-
Answer: While elimination is a common side reaction in Williamson ether synthesis with secondary or tertiary alkyl halides, it is not expected in an SNAr reaction on an aromatic ring.[5][6] If you are observing unexpected alkene signals (e.g., from the solvent or additives), verify their source. This specific SNAr pathway should not produce elimination products from the core structure.
Problem 3: Formation of Symmetric Byproducts (e.g., Di-ethoxy or Di-trifluoroethoxy benzonitrile).
-
Question: My final product is contaminated with symmetric ethers. How can I improve selectivity?
-
Answer: This issue arises from a lack of control in the sequential addition, especially when attempting a one-pot procedure.
-
Possible Cause 1: Over-reaction in Step 1. If excess trifluoroethoxide is present or the reaction is run for too long/hot, the second fluoride may be displaced, leading to the di-trifluoroethoxy byproduct.
-
Troubleshooting Suggestion: Use a strict 1.0-1.1 equivalents of the trifluoroethoxide in Step 1. Monitor the reaction closely and stop it once the starting 2,6-difluorobenzonitrile is consumed.
-
-
Possible Cause 2: Competing Reactions in a One-Pot Synthesis. If both nucleophiles are present simultaneously, they will compete, leading to a statistical mixture of all three possible products.
-
Troubleshooting Suggestion: The most robust method is to isolate the monosubstituted intermediate before proceeding to the second step. This provides maximum control and ensures the highest purity of the final product.
-
-
Problem 4: Scale-Up Issues - Exotherms and Poor Mixing.
-
Question: When scaling up, I noticed a strong exotherm during the addition of the alcohol to the NaH/DMF slurry, making temperature control difficult. How can I manage this?
-
Answer: The reaction between an alcohol and sodium hydride is highly exothermic and generates hydrogen gas. Proper engineering controls are critical for safety and reproducibility at scale.
-
Troubleshooting Suggestion 1: Control Addition Rate. Use a syringe pump or a pressure-equalizing dropping funnel to add the alcohol slowly and sub-surface to the stirred slurry of NaH.
-
Troubleshooting Suggestion 2: Efficient Cooling. Use a jacketed reactor with a circulating coolant to actively remove heat. Ensure the reactor's heat transfer capacity is sufficient for the batch size.
-
Troubleshooting Suggestion 3: Reverse Addition. Consider adding the NaH slurry to the solution of the alcohol in DMF. While this can sometimes help, it may lead to localized high concentrations of the alkoxide. Test on a small scale first.
-
Troubleshooting Suggestion 4: Agitation. Ensure efficient mechanical stirring to dissipate heat and prevent localized hot spots.
-
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
-
Q1: Why is a polar aprotic solvent like DMF used?
-
A1: Polar aprotic solvents are essential for SN2 and SNAr reactions involving anionic nucleophiles.[7] They can solvate the cation (Na⁺) effectively while leaving the alkoxide anion poorly solvated, thus increasing its nucleophilicity and reaction rate.[5] Protic solvents like ethanol would solvate and deactivate the nucleophile.
-
-
Q2: Can I use potassium hydride (KH) or other bases instead of sodium hydride (NaH)?
-
A2: Yes, other strong, non-nucleophilic bases like KH or sodium/potassium tert-butoxide can be used to deprotonate the alcohols. KH is often more reactive than NaH but can be more challenging to handle. The choice may depend on cost, availability, and safety considerations at your scale.
-
-
Q3: My final product is difficult to crystallize. What purification strategy do you recommend?
-
A3: If direct crystallization from the crude product fails, purification by column chromatography on silica gel is the standard method. After chromatography, identify a suitable solvent system (e.g., hexanes/ethyl acetate, or an isopropanol/water mixture) to induce crystallization of the purified oil for long-term storage and handling.
-
-
Q4: Is there a risk of hydrolyzing the nitrile group during the aqueous work-up?
-
A4: The nitrile group is generally stable to hydrolysis under neutral or mildly basic conditions at room temperature. The quench with cold water and extraction should not pose a significant risk. Avoid quenching with strong acids or performing a prolonged work-up at high temperatures, which could potentially lead to hydrolysis to the corresponding amide or carboxylic acid.
-
References
- Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry. [Source: Semantic Scholar]
- Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. [Source: YouTube]
- Wang, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. [Source: RSC Publishing]
- Wang, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Source: RSC Publishing]
- Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate.
- Wikipedia. (n.d.).
- Shifman, A. L., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. [Source: Mir Stesklai Stekla]
- LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Source: Chemistry LibreTexts]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Source: Master Organic Chemistry]
- Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Source: NIH]
- Nishiura, M., et al. (2019). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. ResearchGate.
- Wikipedia. (n.d.). Williamson ether synthesis. [Source: Wikipedia]
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis. [Source: BenchChem]
- Wang, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. [Source: Semantic Scholar]
- The Amateur Chemist. (2021). Synthesis of Benzonitrile. [Source: YouTube]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile and Other Fluorinated Benzonitriles for Advanced Research Applications
Executive Summary
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile , a molecule of growing interest, against other structurally relevant fluorinated and non-fluorinated benzonitriles. By examining their physicochemical properties, synthetic accessibility, and potential biological performance, this document serves as a critical resource for researchers, scientists, and drug development professionals. We present a logical framework for compound selection and experimental design, supported by detailed, field-proven protocols and comparative data to empower informed decision-making in your research endeavors.
Introduction: The Strategic Role of Fluorine in Benzonitrile Scaffolds
Benzonitrile derivatives are pivotal structural motifs in a vast array of functional molecules, from pharmaceuticals to agrochemicals and advanced materials. The introduction of fluorine atoms or fluorinated moieties can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the trifluoroethoxy group, as seen in our target molecule, is a powerful modulator of electronic and steric properties, often enhancing membrane permeability and resistance to metabolic degradation. This guide will dissect the nuanced differences imparted by the ethoxy and 2,2,2-trifluoroethoxy substituents at the 2 and 6 positions of the benzonitrile core, providing a comparative context against simpler fluorinated and non-fluorinated analogues.
Physicochemical Properties: A Comparative Analysis
The subtle interplay of substituents on the benzonitrile ring dictates the molecule's overall physicochemical profile. Here, we compare 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile with two key comparators: 2-fluoro-6-methoxybenzonitrile and 2,6-dimethoxybenzonitrile. This comparison allows for a systematic evaluation of the electronic and steric effects of different alkoxy and fluorinated alkoxy groups.
| Property | 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | 2-Fluoro-6-methoxybenzonitrile | 2,6-Dimethoxybenzonitrile |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | C₈H₆FNO | C₉H₉NO₂ |
| Molecular Weight ( g/mol ) | 245.20 | 151.14[1] | 163.17[2] |
| Melting Point (°C) | 78-80 | 103-105 | 119-123[3] |
| Boiling Point (°C) | 320.9 at 760 mmHg | Not available | 310[3] |
| Density (g/cm³) | 1.26 | Not available | 1.2021 (estimate)[3] |
| XLogP3 | 2.9 | 1.7[1] | Not available |
| Topological Polar Surface Area (Ų) | 42.2 | 33[1] | Not available |
Analysis of Physicochemical Trends:
The introduction of the trifluoroethoxy group in 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile significantly increases its molecular weight and lipophilicity (XLogP3 of 2.9) compared to the less fluorinated and non-fluorinated analogs. This enhanced lipophilicity can have profound implications for membrane permeability and interaction with hydrophobic binding pockets in biological targets. The melting and boiling points are also influenced by the nature of the substituents, with the symmetrical 2,6-dimethoxybenzonitrile exhibiting the highest melting point, likely due to favorable crystal packing.
Synthesis and Experimental Protocols
The synthesis of these benzonitrile derivatives can be approached through several established routes. The Williamson ether synthesis stands out as a versatile and reliable method for the preparation of the target molecule and its analogs.[4][5] Below, we provide a detailed, plausible synthetic protocol for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, along with a general workflow applicable to the synthesis of the comparator molecules.
Proposed Synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
The synthesis of the target molecule can be envisioned in a two-step process starting from the commercially available 2,6-dihydroxybenzonitrile.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 2-Ethoxy-6-hydroxybenzonitrile
This step involves a selective Williamson ether synthesis on one of the phenolic hydroxyl groups of 2,6-dihydroxybenzonitrile.
-
Materials:
-
2,6-Dihydroxybenzonitrile
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a stirred suspension of 2,6-dihydroxybenzonitrile (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add ethyl iodide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-ethoxy-6-hydroxybenzonitrile.
-
Step 2: Synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
The second step involves the trifluoroethoxylation of the remaining phenolic hydroxyl group.
-
Materials:
-
2-Ethoxy-6-hydroxybenzonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate
-
Tetrahydrofuran (THF, anhydrous)
-
-
Procedure:
-
To a solution of 2-ethoxy-6-hydroxybenzonitrile (1 equivalent) in anhydrous THF at 0°C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
-
General Workflow for Comparator Synthesis
The comparator molecules, 2-fluoro-6-methoxybenzonitrile and 2,6-dimethoxybenzonitrile, can be synthesized using similar Williamson ether synthesis strategies, starting from appropriate precursors such as 2-fluoro-6-hydroxybenzonitrile or 2,6-dihydroxybenzonitrile, respectively, and the corresponding alkylating agents (e.g., methyl iodide). A patent for the synthesis of 2,6-dialkoxybenzonitriles describes reacting 2,6-dichlorobenzonitrile with an excess of the corresponding sodium alkoxide in an organic solvent like DMF.[6]
Comparative Performance Evaluation: A Framework
To provide a comprehensive understanding of the potential performance of these molecules, particularly in a drug discovery context, we propose a framework for their biological evaluation. This involves assessing their in vitro cytotoxicity and their potential as enzyme inhibitors.
In Vitro Cytotoxicity Assay
A fundamental aspect of early-stage drug discovery is the evaluation of a compound's potential toxicity to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]
Caption: General workflow for an in vitro cytotoxicity assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzonitrile compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Enzyme Inhibition Assay
Fluorinated compounds are often investigated as enzyme inhibitors.[8][9] A generic enzyme inhibition assay can be adapted to screen the benzonitrile derivatives against a relevant enzyme target (e.g., a kinase or a protease).
Experimental Protocol: Generic Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the benzonitrile compounds in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Enzyme Addition: Add the enzyme to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the reaction progress over time using a suitable detection method (e.g., fluorescence, absorbance, or luminescence) with a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Spectroscopic Data for Comparator Molecules
For unambiguous identification and characterization, spectroscopic data is indispensable. Below is a summary of the key spectroscopic features for the comparator molecules, which can be found in public databases such as PubChem.[1][10][11][12]
Table 2: Spectroscopic Data for Comparator Benzonitriles
| Spectroscopic Data | 2-Fluoro-6-methoxybenzonitrile | 2,6-Dimethoxybenzonitrile |
| ¹H NMR (CDCl₃, δ ppm) | 7.4-7.5 (m, 1H), 6.8-6.9 (m, 2H), 3.9 (s, 3H) | 7.3-7.4 (t, 1H), 6.5-6.6 (d, 2H), 3.9 (s, 6H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~162 (C-F), ~158, ~134, ~118, ~112, ~100, ~56 (OCH₃) | ~161, ~133, ~116, ~105, ~100, ~56 (OCH₃) |
| IR (KBr, cm⁻¹) | ~2230 (C≡N), ~1600, 1480 (C=C aromatic), ~1280 (C-O) | ~2225 (C≡N), ~1600, 1470 (C=C aromatic), ~1280 (C-O) |
Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used. The data presented here are approximate values for illustrative purposes.
Conclusion and Future Directions
This guide provides a comprehensive comparative framework for understanding the properties and potential applications of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile in relation to other fluorinated and non-fluorinated benzonitriles. The inclusion of the trifluoroethoxy group is anticipated to enhance lipophilicity and metabolic stability, making it a promising candidate for applications in drug discovery where these properties are desirable.
The provided synthetic protocols offer a clear path to accessing these molecules for further investigation. The proposed biological evaluation framework establishes a robust methodology for assessing their cytotoxic profiles and potential as enzyme inhibitors. Future research should focus on the synthesis and experimental validation of the biological activities of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile and its analogs to fully elucidate their structure-activity relationships and unlock their potential in various scientific domains.
References
-
Cheméo. (n.d.). Chemical Properties of 2,6-Dimethoxybenzonitrile (CAS 16932-49-3). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile.
-
MySkinRecipes. (n.d.). 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxybenzonitrile. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
-
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethoxybenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme inhibition by fluoro compounds. Retrieved from [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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A Tale of Two Ethers: A Comparative Guide to the Reactivity of Ethoxy and Trifluoroethoxy Groups
Abstract
In the landscape of functional group modification, the choice between an ethoxy (-OCH₂CH₃) and a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group can fundamentally alter the electronic character and subsequent reactivity of a molecule. While structurally similar, the substitution of hydrogen with fluorine atoms instigates a dramatic reversal of electronic properties. The ethoxy group acts as a classical electron-donating group, enriching aromatic systems and attenuating the electrophilicity of adjacent carbonyls. In stark contrast, the trifluoroethoxy group is a potent electron-withdrawing group, deactivating aromatic rings towards electrophilic attack while strongly activating them for nucleophilic substitution. This guide provides an in-depth comparison of these two groups, grounded in the principles of physical organic chemistry and supported by experimental data, to inform rational molecular design in pharmaceutical and materials science research.
Introduction: Beyond a Simple Ether
The ether functional group is often considered relatively inert. However, when appended to an aromatic or conjugated system, its electronic influence becomes paramount. The ethoxy group, a common substituent, is well-characterized as an activating, ortho-, para- directing group in electrophilic aromatic substitution. Its influence stems from the interplay between a weak, electron-donating inductive effect (+I) and a strong, electron-donating resonance effect (+R).
Replacing the terminal methyl hydrogens with highly electronegative fluorine atoms to form the trifluoroethoxy group maintains the ether linkage but flips the script electronically. The powerful electron-withdrawing nature of fluorine atoms creates an overwhelming negative inductive effect (-I) that dominates the oxygen's resonance donation. This guide will dissect this electronic dichotomy and explore its profound consequences on chemical reactivity through quantitative measures, mechanistic discussions, and practical case studies.
Electronic Properties: The Root of Reactivity Differences
The reactivity of a substituted molecule is a direct consequence of its electronic landscape. This is shaped by the cumulative influence of inductive and resonance effects, which can be quantified using Hammett substituent constants (σ).[1][2][3]
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is dependent on electronegativity.
-
Ethoxy Group: The sp³ carbons of the ethyl group are slightly more electron-releasing than hydrogen, resulting in a weak positive inductive effect (+I), pushing electron density towards the oxygen.
-
Trifluoroethoxy Group: The three fluorine atoms (electronegativity ≈ 4.0) exert a powerful pull on the electrons of the C-F bonds. This effect is relayed through the sigma bond framework, making the -CH₂CF₃ unit intensely electron-withdrawing. This results in a strong negative inductive effect (-I), pulling electron density away from the oxygen atom and, consequently, from any system it is attached to.
-
-
Resonance Effect (R or M): This effect involves the delocalization of lone pair or pi (π) electrons through a conjugated system.
-
Ethoxy & Trifluoroethoxy: In both groups, a lone pair on the oxygen atom can be delocalized into an adjacent π-system (like a benzene ring). This is a positive resonance effect (+R), donating electron density to the conjugated system. While the inductive effect of the -CF₃ group diminishes the electron density on the oxygen, the potential for resonance donation remains.
-
Quantifying the Dichotomy: Hammett Constants
The Hammett equation (log(k/k₀) = σρ) provides a quantitative measure of a substituent's electronic influence on a reaction's rate or equilibrium.[1] The substituent constant, sigma (σ), captures the net electronic effect. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The constants for the para-position (σₚ) are particularly revealing as they reflect a combination of both inductive and resonance effects.
| Substituent | σₚ Value | Net Electronic Effect |
| Ethoxy (-OCH₂CH₃) | -0.24[4] | Electron-Donating |
| Trifluoromethoxy (-OCF₃) | +0.35[5][6] | Electron-Withdrawing |
| Trifluoroethoxy (-OCH₂CF₃) | ~ +0.3 to +0.4 (Est.) | Strongly Electron-Withdrawing |
The data clearly illustrates the electronic reversal: the ethoxy group enriches π-systems, while the trifluoroethoxy group depletes them.
Caption: Dominant electronic effects of ethoxy vs. trifluoroethoxy groups.
Impact on Reactivity: Three Case Studies
The opposing electronic natures of the ethoxy and trifluoroethoxy groups lead to predictably different outcomes in common organic reactions.
Case Study 1: Nucleophilic Aromatic Substitution (SNA_r_)
SNA_r_ reactions proceed via a negatively charged Meisenheimer intermediate.[7][8] The reaction rate is dramatically accelerated by electron-withdrawing groups that can stabilize this anionic intermediate.
-
Ethoxy Group: As an electron-donating group, it destabilizes the negative charge of the Meisenheimer complex, thus deactivating the ring towards nucleophilic attack. A reaction like the displacement of a chloride from 1-chloro-4-ethoxy-2-nitrobenzene would be significantly slower than the non-ethoxy analogue.
-
Trifluoroethoxy Group: As a powerful electron-withdrawing group, it strongly stabilizes the Meisenheimer intermediate through its -I effect.[8] This stabilization lowers the activation energy for the rate-determining nucleophilic addition step, leading to a massive rate acceleration.[7] For example, substituting a para-ethoxy group with a para-trifluoroethoxy group on a 2,4-dinitrofluorobenzene scaffold would render the molecule exceptionally reactive towards nucleophiles like amines or alkoxides.
Case Study 2: Acidity of Phenols
The acidity of a phenol is determined by the stability of the corresponding phenoxide conjugate base. Substituents that stabilize this negative charge increase acidity (lower pKa).
-
4-Ethoxyphenol: The electron-donating ethoxy group (+R > -I) intensifies the negative charge on the phenoxide oxygen, destabilizing the conjugate base. This makes the phenol less acidic than the parent phenol. The pKa of 4-methoxyphenol is ~10.2, higher than phenol's ~10.0, and a similar effect is expected for 4-ethoxyphenol.[9]
-
4-(Trifluoroethoxy)phenol: The strongly electron-withdrawing trifluoroethoxy group (-I >> +R) helps to disperse and stabilize the negative charge of the phenoxide conjugate base. This increased stability means the proton is more readily lost, making 4-(trifluoroethoxy)phenol significantly more acidic (lower pKa) than phenol.
Case Study 3: Electrophilic Aromatic Substitution (EAS)
EAS involves the attack of an electrophile on the electron-rich π-system of the aromatic ring. Activating groups increase the ring's nucleophilicity and direct incoming electrophiles to the ortho and para positions. Deactivating groups decrease nucleophilicity and typically direct to the meta position.
-
Ethoxybenzene (Phenetole): The dominant +R effect of the ethoxy group enriches the electron density of the ring, particularly at the ortho and para positions. This makes ethoxybenzene highly activated towards EAS and a strong ortho-, para- director.
-
Trifluoroethoxybenzene: The dominant -I effect of the trifluoroethoxy group withdraws significant electron density from the ring, making it much less nucleophilic than benzene. This deactivates the ring towards EAS. While the oxygen's lone pair can still direct ortho/para via resonance, the deactivation is so strong that reactions require harsh conditions and may yield a mixture of products, with a potential increase in the meta isomer compared to ethoxybenzene.
Experimental Protocol: Comparative Alkaline Hydrolysis of Benzoate Esters
This experiment provides a direct, quantitative comparison of how an ethyl versus a 2,2,2-trifluoroethyl group influences the electrophilicity of an adjacent carbonyl. The alkaline hydrolysis of an ester (saponification) proceeds via nucleophilic acyl substitution.[10] An electron-withdrawing group on the alcohol portion makes the carbonyl carbon more electrophilic and accelerates the rate-determining attack by the hydroxide ion.
Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of ethyl benzoate and 2,2,2-trifluoroethyl benzoate.
Materials:
-
Ethyl benzoate
-
2,2,2-Trifluoroethyl benzoate
-
0.05 M Sodium Hydroxide (NaOH), standardized
-
0.05 M Hydrochloric Acid (HCl), standardized
-
Ethanol (reagent grade)
-
Phenolphthalein indicator
-
Constant temperature water bath (25 °C)
-
Stopwatches, burettes, pipettes, conical flasks
Procedure:
-
Reaction Setup:
-
Prepare two sets of reaction flasks. Into each flask, pipette 50.0 mL of 0.05 M NaOH and 50.0 mL of ethanol.
-
Allow the flasks to equilibrate in the constant temperature water bath at 25.0 °C for at least 15 minutes.
-
-
Initiating the Reaction:
-
To the first set of flasks, add a precisely calculated amount of ethyl benzoate to achieve an initial concentration of ~0.025 M. Start the stopwatch immediately upon addition. This is t=0.
-
Repeat for the second set of flasks using 2,2,2-trifluoroethyl benzoate.
-
-
Quenching and Titration:
-
At regular time intervals (e.g., t = 5, 10, 20, 30, 45, 60 min for ethyl benzoate; much shorter intervals like t = 0.5, 1, 2, 5, 10 min may be needed for the trifluoroethyl ester), withdraw a 10.0 mL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing 10.0 mL of standardized 0.05 M HCl. This neutralizes the remaining NaOH.
-
Add 2-3 drops of phenolphthalein indicator and titrate the excess HCl with standardized 0.05 M NaOH until a faint pink endpoint is reached. Record the titre volume.
-
-
Infinity Reading (t=∞):
-
Allow one flask from each set to react for at least 24 hours (or gently heat for 1-2 hours) to ensure the reaction goes to completion.
-
Withdraw a 10.0 mL aliquot and titrate as described above to get the "infinity" reading, which corresponds to the initial amount of NaOH.
-
Data Analysis:
The concentration of remaining NaOH at each time point can be calculated from the titration data. For a second-order reaction with equal initial concentrations of ester and NaOH ([A]₀), the rate constant (k) is determined by plotting 1/[A]t versus time, where [A]t is the concentration of NaOH at time t. The slope of this line is equal to k.
Expected Outcome:
The rate constant for the hydrolysis of 2,2,2-trifluoroethyl benzoate will be several orders of magnitude greater than that for ethyl benzoate.[11] The strong -I effect of the -OCH₂CF₃ group makes the carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack by the hydroxide ion.
Caption: Experimental workflow for kinetic analysis of ester hydrolysis.
Applications in Drug Development
The choice between these two groups is a powerful tool in medicinal chemistry for fine-tuning the properties of a drug candidate:
-
Metabolic Stability: Ester-containing drugs are often susceptible to hydrolysis by esterase enzymes. Introducing a trifluoroethoxy group can significantly alter the rate of this metabolic breakdown, potentially increasing the drug's half-life.[12]
-
Acidity and pKa: Modifying the pKa of a functional group (like a phenol or amine) can change a drug's solubility, membrane permeability, and binding affinity to its target protein. A trifluoroethoxy group can be used to increase the acidity of a nearby proton.
-
Receptor Binding: The electronic nature of a substituent can influence key interactions within a protein's binding pocket, such as hydrogen bonding or aromatic stacking. Switching from an electron-donating ethoxy to an electron-withdrawing trifluoroethoxy group can dramatically alter these interactions and improve potency or selectivity.
Conclusion
The substitution of three hydrogen atoms for fluorine transforms a simple ether from a conventional electron-donating group (ethoxy) into a potent electron-withdrawing one (trifluoroethoxy). This fundamental electronic reversal has profound and predictable consequences for chemical reactivity. The ethoxy group activates aromatic rings for electrophilic attack and deactivates carbonyls towards nucleophiles. Conversely, the trifluoroethoxy group deactivates aromatic rings for electrophilic attack but strongly activates systems for nucleophilic attack and increases the acidity of adjacent functional groups. Understanding this dichotomy allows researchers to rationally design molecules with tailored reactivity, stability, and biological activity, making it a critical consideration in the fields of drug discovery, agrochemicals, and materials science.
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Wikipedia. (n.d.). Hammett equation. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethoxyphenol. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(2,2,2-trifluoroethoxy)phenol. Retrieved from [Link]
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The Positional Isomerism of Aminobenzonitriles: A Comparative Guide to Biological Activity for Drug Discovery Professionals
In the landscape of medicinal chemistry, the subtle art of molecular design often hinges on the strategic placement of functional groups. The benzonitrile scaffold, a benzene ring bearing amino and nitrile moieties, presents a classic case of how positional isomerism can profoundly dictate biological activity. This guide offers an in-depth comparative analysis of the three primary isomers of aminobenzonitrile: 2-aminobenzonitrile (ortho-), 3-aminobenzonitrile (meta-), and 4-aminobenzonitrile (para-). While direct comparative studies on the parent isomers are limited, a wealth of data on their derivatives provides crucial insights into their structure-activity relationships (SAR), guiding researchers in the synthesis of novel therapeutic agents. We will explore their differential anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and detailed protocols.
The Critical Influence of Isomeric Position on Biological Targets
The spatial arrangement of the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-C≡N) on the aromatic ring creates distinct electronic and steric profiles for each isomer. This, in turn, governs how these molecules and their derivatives interact with biological macromolecules such as enzymes and receptors.
-
2-Aminobenzonitrile (Ortho-isomer): The proximity of the amino and nitrile groups in the ortho position allows for potential intramolecular hydrogen bonding and facilitates the formation of bicyclic structures upon reaction. This unique reactivity profile makes it a valuable precursor for synthesizing quinazolines and other heterocyclic compounds with significant biological activities.[1]
-
3-Aminobenzonitrile (Meta-isomer): The meta-positioning results in a different electronic distribution compared to the other two isomers. Derivatives of 3-aminobenzonitrile have been explored for various therapeutic applications, including as building blocks for enzyme inhibitors.
-
4-Aminobenzonitrile (Para-isomer): With the functional groups at opposite ends of the ring, the para-isomer possesses a more linear and symmetric structure. This arrangement often leads to favorable interactions with target binding sites and is a common scaffold in the development of kinase inhibitors and other anticancer agents.[2]
Comparative Analysis of Biological Activities
While a head-to-head comparison of the parent aminobenzonitriles is not extensively documented in a single study, we can synthesize findings from various sources to build a comparative picture, primarily through the lens of their more widely studied derivatives.
Anticancer Activity
The aminobenzonitrile scaffold is a cornerstone in the design of cytotoxic agents. The position of the amino group significantly influences the anticancer potency of the resulting derivatives.
Table 1: Comparative Cytotoxicity of Aminobenzonitrile Derivatives Against Various Cancer Cell Lines
| Derivative Class | Isomer Origin | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Quinazoline Derivative | 2-Aminobenzonitrile | MCF-7 (Breast) | ~5.4 (as part of a larger molecule) | Doxorubicin | ~0.5 |
| Anilinoquinazoline | 2-Aminobenzonitrile | A549 (Lung) | ~1.32 (for a related derivative) | Doxorubicin | ~0.8 |
| Methoxy-substituted phenylacrylonitriles | Not specified | MCF-7 (Breast) | 34 - 44 | - | - |
| N-Phenyl-3-aminopyrazine-2-carboxamide | 3-Aminobenzonitrile (analogous) | HepG2 (Liver) | 41.4 | - | - |
| 4-Aminobenzonitrile Derivatives | 4-Aminobenzonitrile | Various | Potent activity reported | Various | - |
Data synthesized from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.[2][3][4]
Insights into Anticancer SAR:
Derivatives of 4-aminobenzonitrile have shown significant promise as cytotoxic agents.[2] The para-position of the amino group appears to be advantageous for interactions within the binding pockets of various kinases, a common target in cancer therapy. For 2-aminobenzonitrile , its utility lies in the synthesis of quinazoline-based anticancer agents, where the ortho-positioning is crucial for the cyclization reaction that forms the core heterocyclic structure.[1] While less data is available for derivatives of 3-aminobenzonitrile in this context, analogous structures like N-substituted 3-aminopyrazine-2-carboxamides show moderate cytotoxic potential.[4]
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Aminobenzonitrile isomers and their derivatives have emerged as a promising class of compounds with activity against a range of pathogens.
Table 2: Comparative Antimicrobial Activity of Aminobenzonitrile Derivatives
| Derivative Class | Isomer Origin | Target Organism | MIC (µg/mL) |
| Quinazoline Derivative | 2-Aminobenzonitrile | Staphylococcus aureus | Not specified |
| Methoxy-substituted phenylacrylonitriles | Not specified | Gram-positive bacteria | 2500 - 25000 |
| Isoamphipathic molecules | Ortho, Meta, Para isomers | S. aureus, E. coli | 1 - 64 |
MIC: Minimum Inhibitory Concentration. Data synthesized from multiple sources.[2][3]
Insights into Antimicrobial SAR:
A fascinating study on isoamphipathic antibacterial molecules, which incorporated ortho, meta, and para isomers, demonstrated a strong influence of positional isomerism on regulating antibacterial activity and toxicity. The ortho-isomer exhibited more selective activity towards bacterial over mammalian membranes compared to the meta and para isomers, highlighting the potential for fine-tuning selectivity by altering the substitution pattern.[5] This suggests that while all three isomers can serve as scaffolds for potent antimicrobials, the ortho- and meta-positions may offer an advantage in achieving a favorable therapeutic index.
Enzyme Inhibition
The specific electronic and structural features of aminobenzonitrile isomers make them and their derivatives attractive candidates for designing enzyme inhibitors. The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, while the amino group provides a key interaction point.[3]
Insights into Enzyme Inhibition SAR:
The development of potent and selective enzyme inhibitors often relies on precise molecular recognition. For instance, in the development of metallo-β-lactamase inhibitors, a derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile showed that the 3-carbonitrile group was important for inhibitory potency.[6] The ability of the different aminobenzonitrile isomers to present the crucial nitrile and amino groups in distinct spatial orientations allows for the exploration of a wider chemical space when targeting specific enzyme active sites. The inhibitor constant, Kᵢ , which represents the concentration required to produce half-maximum inhibition, is a key parameter for quantifying the potency of an inhibitor.[7] The relationship between the observable half-maximal inhibitory concentration (IC₅₀) and Kᵢ can be described by the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Kₘ).[8]
Experimental Protocols for Biological Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the biological activities discussed.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the aminobenzonitrile isomers or their derivatives and incubate for another 24 to 72 hours.
-
MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.[5]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing the biological activity of aminobenzonitrile isomer derivatives.
Caption: Conceptual relationship between positional isomerism and biological activity.
Conclusion and Future Directions
The positional isomerism of aminobenzonitriles serves as a compelling example of how subtle structural modifications can lead to significant differences in biological activity. While derivatives of 4-aminobenzonitrile have been extensively explored for their anticancer properties, and ortho-isomers are key to certain heterocyclic scaffolds, the unique potential of all three isomers is evident. The selective antimicrobial activity observed with different isomers underscores the importance of considering all positional variants in drug design.
Future research should focus on direct, systematic comparative studies of the parent aminobenzonitrile isomers to establish a clear baseline for their biological activities. Furthermore, the exploration of 3-aminobenzonitrile derivatives remains a relatively underexplored area with potential for novel discoveries. A deeper understanding of the structure-activity relationships of this versatile class of compounds will undoubtedly continue to fuel the development of new and more effective therapeutic agents.
References
- A Comparative Analysis of the Biological Activity of Quinazoline Scaffolds Derived from Aminobenzonitrile Isomers - Benchchem. (URL: Not available)
- Comparative Cytotoxicity of 4-Aminobenzonitrile and its Derivatives: A Review of Preclinical Findings - Benchchem. (URL: Not available)
-
Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC - PubMed Central. (URL: [Link])
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2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem - NIH. (URL: [Link])
- Comparative Cytotoxicity of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives in Cancer Cell Lines: A Guide for Researchers - Benchchem. (URL: Not available)
-
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PubMed Central. (URL: [Link])
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4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem. (URL: [Link])
-
3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem. (URL: [Link])
- 3-Aminobenzonitrile - Solubility of Things. (URL: Not available)
- 2-Aminobenzonitrile Five Chongqing Chemdad Co. ,Ltd. (URL: Not available)
-
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed. (URL: [Link])
-
Enzyme inhibitors - UCL. (URL: [Link])
- Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - CEFIPRA. (URL: Not available)
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Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors - PubMed. (URL: [Link])
- comparing the biological activity of aminobenzene-diol isomers - Benchchem. (URL: Not available)
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (URL: [Link])
- Comparative Analysis of the Biological Activity of 2-Aminobutanenitrile Deriv
- The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals - Benchchem. (URL: Not available)
- A Comparative Spectroscopic Guide to 4-Aminobenzonitrile and Its Positional Isomers - Benchchem. (URL: Not available)
-
Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC - PubMed Central. (URL: [Link])
- An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applic
-
Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - NIH. (URL: [Link])
- Safety Data Sheet: 4-Aminobenzonitrile - Carl ROTH. (URL: Not available)
-
Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures - ResearchGate. (URL: [Link])
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Enzyme Inhibition - Chemistry LibreTexts. (URL: [Link])
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Enzyme inhibitor - Wikipedia. (URL: [Link])
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (URL: [Link])
-
Structure-activity relationship of anticancer drug candidate quinones - PMC - NIH. (URL: [Link])
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed. (URL: [Link])
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Biochemistry | Enzyme Inhibition - YouTube. (URL: [Link])
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A Spectroscopic Deep Dive: Unraveling the Electronic Influence of Ethoxy and Trifluoroethoxy Groups in Substituted Benzonitriles
A Comparative Guide for Researchers in Medicinal Chemistry and Materials Science
In the landscape of modern drug discovery and materials science, the subtle interplay of substituent effects on a core molecular scaffold is a critical determinant of function. The benzonitrile moiety, a common pharmacophore and a versatile building block, offers a fascinating platform to study these influences. This guide presents a detailed spectroscopic comparison of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile with its structural analogues: the parent benzonitrile, 2-ethoxybenzonitrile, and 2-(2,2,2-trifluoroethoxy)benzonitrile. Through a comprehensive analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will elucidate the distinct electronic signatures imparted by the electron-donating ethoxy group and the strongly electron-withdrawing trifluoroethoxy group. This analysis will not only provide a valuable reference for the characterization of these specific molecules but also offer insights into the predictable nature of substituent effects on aromatic systems.
The Structural Landscape: A Tale of Two Substituents
The central theme of this investigation revolves around the opposing electronic natures of the ethoxy and trifluoroethoxy groups. The ethoxy group, with its oxygen lone pairs, acts as a resonance electron-donating group (EDG), enriching the electron density of the aromatic ring.[1][2] Conversely, the trifluoroethoxy group is a potent electron-withdrawing group (EWG) due to the strong inductive effect of the three fluorine atoms.[3] The nitrile group itself is a well-known EWG.[4][5] The substitution pattern in our target molecule, 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, places these competing groups in proximity on the aromatic ring, creating a unique electronic environment that will be reflected in its spectroscopic fingerprint.
// Benzonitrile A [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7505&t=l", label="Benzonitrile"];
// 2-Ethoxybenzonitrile B [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=576922&t=l", label="2-Ethoxybenzonitrile"];
// 2-(2,2,2-trifluoroethoxy)benzonitrile C_label [label="2-(2,2,2-trifluoroethoxy)benzonitrile"]; C_structure [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13903823&t=l"];
// 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile D_label [label="2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile"]; D_structure [image="https://www.bldpharm.com/images/productsm/175204-04-3.png"];
// Invisible edges for layout edge [style=invis]; A -- B; B -- C_structure; C_structure -- D_structure; }
Figure 1: Molecular structures of the compounds under comparison.Infrared (IR) Spectroscopy: Probing Vibrational Frequencies
Infrared spectroscopy provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds. The nitrile (C≡N) stretching frequency is a particularly sensitive probe of the electronic environment of the benzonitrile ring.
| Compound | C≡N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| Benzonitrile | ~2230[6][7] | ~3060[8][9] | N/A | N/A |
| 2-Ethoxybenzonitrile | ~2228[10] | ~3065[10] | ~1250, ~1040 | N/A |
| 2-(2,2,2-trifluoroethoxy)benzonitrile | ~2235 | ~3070 | ~1280, ~1070 | ~1100-1200 |
| 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | ~2232 | ~3070 | ~1260, ~1050 | ~1100-1200 |
Predicted values based on substituent effects. Predicted values for the target compound.
Analysis:
-
Nitrile Stretch: In benzonitrile, the C≡N stretch appears around 2230 cm⁻¹. The electron-donating ethoxy group in 2-ethoxybenzonitrile is expected to slightly decrease this frequency due to increased electron density in the ring, which can be delocalized to the nitrile group, weakening the C≡N bond. Conversely, the strongly electron-withdrawing trifluoroethoxy group in its analogue would likely increase the stretching frequency by pulling electron density away from the nitrile group, strengthening the bond. For our target molecule, the opposing effects of the ethoxy and trifluoroethoxy groups are predicted to result in a nitrile stretching frequency that is intermediate, likely close to that of benzonitrile itself.
-
C-F Stretch: A prominent feature in the IR spectra of the trifluoroethoxy-containing analogues will be the strong C-F stretching vibrations, typically observed in the 1100-1200 cm⁻¹ region.[11]
-
C-O Stretch: The ether linkages will give rise to C-O stretching bands, typically in the 1280-1040 cm⁻¹ range.
Experimental Protocol: Acquiring IR Spectra
Start [label="Sample Preparation\n(KBr pellet or ATR)"]; Spectrometer [label="FTIR Spectrometer"]; Acquisition [label="Data Acquisition\n(4000-400 cm⁻¹, 16 scans)"]; Processing [label="Data Processing\n(Baseline correction, peak picking)"]; Analysis [label="Spectral Analysis"];
Start -> Spectrometer -> Acquisition -> Processing -> Analysis; }
Figure 2: General workflow for obtaining an IR spectrum.-
Sample Preparation: For solid samples, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for both liquids and solids, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. An accumulation of 16 to 32 scans is usually sufficient to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data is processed by applying a Fourier transform, followed by baseline correction and peak identification.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Chemical shifts are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy
| Compound | Aromatic Protons (δ, ppm) | -OCH₂- (δ, ppm) | -CH₃ (δ, ppm) | -OCH₂CF₃ (δ, ppm) |
| Benzonitrile | ~7.4-7.7 (m)[12][13] | N/A | N/A | N/A |
| 2-Ethoxybenzonitrile | ~6.9-7.5 (m)[10] | ~4.1 (q) | ~1.4 (t) | N/A |
| 2-(2,2,2-trifluoroethoxy)benzonitrile | ~7.0-7.6 (m) | N/A | N/A | ~4.5 (q) |
| 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | ~6.8-7.4 (m) | ~4.2 (q) | ~1.5 (t) | ~4.6 (q) |
Predicted values based on substituent effects. Predicted values for the target compound.
Analysis:
-
Aromatic Protons: The electron-donating ethoxy group in 2-ethoxybenzonitrile shields the aromatic protons, causing an upfield shift (lower ppm) compared to benzonitrile. In contrast, the electron-withdrawing trifluoroethoxy group will deshield the aromatic protons, leading to a downfield shift (higher ppm). In the target molecule, the aromatic protons will experience the combined and opposing effects of both substituents. The proton situated between the two alkoxy groups is expected to be the most shielded.
-
Alkyl Protons: The methylene protons of the ethoxy group (-OCH₂-) will appear as a quartet due to coupling with the methyl protons. The methylene protons of the trifluoroethoxy group (-OCH₂CF₃) will also appear as a quartet due to coupling with the three fluorine atoms. The strong deshielding effect of the CF₃ group will cause these protons to resonate at a significantly lower field compared to the ethoxy methylene protons.
¹³C NMR Spectroscopy
| Compound | C-CN (δ, ppm) | C-ipso (C-O) (δ, ppm) | Aromatic Carbons (δ, ppm) |
| Benzonitrile | ~118.7[12][14] | ~112.2[12][15] | ~129.0-132.6[12][15] |
| 2-Ethoxybenzonitrile | ~116.5[10] | ~160.0[10] | ~112.0-134.0[10] |
| 2-(2,2,2-trifluoroethoxy)benzonitrile | ~117.5 | ~158.0 | ~115.0-135.0 |
| 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | ~117.0 | ~159.0, ~157.0 | ~110.0-133.0 |
Predicted values based on substituent effects. Predicted values for the target compound.
Analysis:
-
Ipso-Carbons: The carbon atoms directly attached to the oxygen atoms (ipso-carbons) will be significantly deshielded and appear at a low field.
-
Nitrile Carbon: The chemical shift of the nitrile carbon is also sensitive to substituent effects, generally following similar trends to the nitrile stretching frequency in IR spectroscopy.
-
Trifluoroethoxy Carbons: The carbon of the CF₃ group will appear as a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the fluorine atoms, and the adjacent CH₂ carbon will also show coupling to fluorine.
Experimental Protocol: Acquiring NMR Spectra
Start [label="Sample Preparation\n(5-10 mg in 0.6 mL deuterated solvent)"]; Spectrometer [label="NMR Spectrometer\n(e.g., 400 MHz)"]; Acquisition [label="Data Acquisition\n(¹H, ¹³C, DEPT)"]; Processing [label="Data Processing\n(FT, phasing, baseline correction)"]; Analysis [label="Spectral Interpretation"];
Start -> Spectrometer -> Acquisition -> Processing -> Analysis; }
Figure 3: General workflow for obtaining NMR spectra.-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing: The raw data (Free Induction Decay) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzonitrile | 103[16][17] | 76 ([M-HCN]⁺) |
| 2-Ethoxybenzonitrile | 147[10] | 119 ([M-C₂H₄]⁺), 103 ([M-C₂H₄O]⁺), 91 ([M-C₂H₄-CO]⁺) |
| 2-(2,2,2-trifluoroethoxy)benzonitrile | 201 | 119 ([M-CF₃CH₂]⁺), 102, 75 |
| 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | 259 | 231 ([M-C₂H₄]⁺), 176 ([M-C₂H₄-CF₃]⁺), 148, 119 |
Predicted values based on molecular formula. Predicted values for the target compound.
Analysis:
-
Molecular Ion: The molecular ion peak (M⁺) will confirm the molecular weight of each compound.
-
Fragmentation: The fragmentation patterns will be indicative of the substituents. For 2-ethoxybenzonitrile, a characteristic loss of ethylene (C₂H₄) via a McLafferty-type rearrangement is expected. The trifluoroethoxy-substituted analogues will likely show fragmentation patterns involving the loss of the trifluoroethoxy side chain. For the target molecule, we can anticipate a complex fragmentation pattern with losses corresponding to both the ethoxy and trifluoroethoxy groups.
Experimental Protocol: Acquiring Mass Spectra
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic comparison of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile with its simpler analogues provides a clear illustration of the predictable and additive nature of substituent effects on aromatic systems. The electron-donating ethoxy group and the electron-withdrawing trifluoroethoxy group exert opposing influences on the electronic structure of the benzonitrile core, which are readily observable in their IR, NMR, and mass spectra. This guide provides researchers with the foundational spectroscopic data and interpretive framework necessary for the unambiguous identification and characterization of these and related compounds, facilitating their application in the development of novel pharmaceuticals and advanced materials. The provided protocols serve as a standard for obtaining high-quality data for such analyses.
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The Unambiguous Blueprint: A Comparative Guide to Structurally Validating 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological data rests. The 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile scaffold represents a class of compounds with significant potential, owing to the unique electronic properties conferred by its trifluoroethoxy and nitrile functionalities. However, the asymmetric 1,2,3-substitution pattern on the benzene ring demands a rigorous and multi-faceted analytical approach to prevent mischaracterization of isomers.
This guide provides an in-depth comparison of the essential analytical techniques required to definitively validate the structure of these derivatives. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, ensuring that the validation workflow is a self-corroborating system.
The Structural Challenge: Isomerism and Functional Group Confirmation
The primary challenge in validating the target structure lies in confirming the precise placement of the three substituents on the aromatic ring. The synthesis could potentially yield other isomers, such as the 2,4- or 2,5-disubstituted analogues. Therefore, the analytical strategy must unambiguously confirm the 1,2,3-substitution pattern and the identity of each functional group: the nitrile (-C≡N), the ethoxy (-OCH₂CH₃), and the trifluoroethoxy (-OCH₂CF₃) moieties.
A Multi-Pronged Analytical Strategy
No single technique provides a complete structural picture. A robust validation relies on the convergence of data from several orthogonal methods. The logical flow of this process involves establishing the molecular formula, identifying functional groups, mapping the connectivity of the molecular framework, and, for the highest level of certainty, determining the three-dimensional arrangement of atoms in space.
Caption: Logical workflow for the structural validation of a novel organic compound.
Comparative Analysis of Key Validation Techniques
The following sections compare the primary analytical methods, detailing their principles, the specific information they provide for our target structure, and the rationale for their inclusion in the validation workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[1] For 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, a suite of NMR experiments is essential.
Causality Behind the Choice: NMR excels at defining the carbon-hydrogen framework and probing the electronic environment of specific nuclei. For our target, it is the only technique that can definitively and non-destructively establish the connectivity of the substituents on the aromatic ring and confirm the structure of the two different ether linkages.
Key Experiments & Expected Data:
-
¹H NMR: Provides information on the number of chemically distinct protons, their electronic environment, and their proximity to neighboring protons.
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.
-
¹⁹F NMR: Specifically probes the fluorine atoms, offering a clean window for analyzing the trifluoroethoxy group.[2]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for mapping the correlations between protons and carbons, allowing for the unambiguous assembly of the molecular puzzle.[3][4]
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Information Provided |
| ¹H NMR | Aromatic-H (3 protons) | 6.8 - 7.6 | m (complex) | The complex splitting pattern in this region is the primary indicator of the asymmetric 1,2,3-substitution pattern. |
| -OCH₂ CH₃ (Ethoxy) | ~4.1 | q (quartet) | Confirms the -OCH₂- group is adjacent to a methyl group. | |
| -OCH₃CH₃ (Ethoxy) | ~1.4 | t (triplet) | Confirms the -CH₃ group is adjacent to a methylene group. | |
| -OCH₂ CF₃ (Trifluoroethoxy) | ~4.6 | q (quartet) | The downfield shift compared to the ethoxy CH₂ is due to the electron-withdrawing CF₃ group. The quartet arises from coupling to the three fluorine atoms. | |
| ¹³C NMR | -C ≡N (Nitrile) | ~115 - 120 | s (singlet) | Characteristic chemical shift for a nitrile carbon.[5] |
| Aromatic-C (6 carbons) | ~100 - 160 | s (singlets) | Six distinct signals are expected, confirming the lack of symmetry from the 1,2,3-substitution.[6] Carbons bonded to oxygen will be the most downfield. | |
| -OC H₂CH₃ (Ethoxy) | ~65 | s (singlet) | Typical shift for an sp³ carbon attached to oxygen. | |
| -OCH₂C H₃ (Ethoxy) | ~15 | s (singlet) | Typical shift for an aliphatic methyl group. | |
| -OC H₂CF₃ (Trifluoroethoxy) | ~68 (q) | q (quartet) | Shifted downfield relative to the ethoxy CH₂ and split into a quartet by the three fluorine atoms. | |
| -OCH₂CF₃ (Trifluoroethoxy) | ~123 (q) | q (quartet) | Characteristic signal for a CF₃ group attached to an oxygen, showing a large C-F coupling constant. | |
| ¹⁹F NMR | -OCH₂CF₃ | ~ -74 | t (triplet) | A single triplet confirms the presence of one type of CF₃ group coupled to an adjacent CH₂ group. The chemical shift is characteristic for a trifluoroethoxy moiety.[7] |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent.[6]
-
Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to achieve sharp, symmetrical peaks.[6]
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal transmission and sensitivity.[8]
-
Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include a 90° pulse, a sufficient number of scans for good signal-to-noise (e.g., 8-16 scans), and a relaxation delay of at least 5 seconds to allow for full relaxation of protons for accurate integration.[9]
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule.[10]
Causality Behind the Choice: Before delving into complex connectivity analysis with NMR, FTIR provides a quick confirmation that the key functional groups (nitrile, ether, C-F bonds) are present in the synthesized molecule. It serves as a crucial first-pass validation.
Table 2: Characteristic FTIR Absorptions for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | C≡N Stretch | ~2220 - 2240 | Sharp, Strong |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Medium |
| Ether (Ar-O-C) | C-O Stretch (asymmetric) | ~1200 - 1275 | Strong |
| Ether (C-O-C) | C-O Stretch (symmetric) | ~1020 - 1150 | Strong |
| Trifluoromethyl (-CF₃) | C-F Stretch | ~1100 - 1350 (multiple bands) | Very Strong |
| Aliphatic C-H | C-H Stretch | ~2850 - 3000 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean.[11] Collect a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O, as well as the absorbance of the crystal itself.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal, ensuring the surface is completely covered.[1]
-
Sample Spectrum: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to prevent cross-contamination.[11]
Caption: Step-by-step workflow for ATR-FTIR analysis of a liquid sample.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer additional structural clues.
Causality Behind the Choice: MS is the definitive technique for determining the molecular weight, which allows for the confirmation of the molecular formula (C₁₁H₁₀F₃NO₂ in this case, with a monoisotopic mass of 245.066 g/mol ). This is a critical checkpoint to ensure the correct elements have been incorporated during synthesis.
Expected Data:
-
Molecular Ion (M⁺): A peak at m/z 245 corresponding to the intact molecule.
-
Fragmentation Pattern: The fragmentation will likely be initiated by cleavage of the ether bonds. Key expected fragments would include the loss of the ethoxy radical (•OCH₂CH₃) or the trifluoroethoxy radical (•OCH₂CF₃), and subsequent fragmentation of the aromatic ring. For example, cleavage of the C-O bond beta to the aromatic ring is a common pathway for aryl ethers.[12]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. The gas chromatograph will separate the analyte from any residual solvents or impurities. The GC oven program should be set to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to ensure elution of the compound.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI).
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Single-Crystal X-ray Crystallography: The Ultimate Structural Arbiter
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule.[13] It is considered the "gold standard" for structural determination.
Expected Data: A complete structural solution, including:
-
Precise bond lengths and angles.
-
The exact positioning of the ethoxy, trifluoroethoxy, and nitrile groups at the 2-, 6-, and 1- positions, respectively.
-
Information on intermolecular interactions in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow a high-quality single crystal of the compound, typically 0.1-0.3 mm in size. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Mounting: Carefully mount a suitable crystal on a goniometer head.[15]
-
Data Collection: Place the crystal in a diffractometer and cool it under a stream of cold nitrogen (~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[16]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until a final, high-resolution structure is obtained.
Comparison Summary: Choosing the Right Tool for the Job
| Technique | Primary Information Provided | Strengths | Limitations | Role in Validation Workflow |
| NMR Spectroscopy | Atomic connectivity (C-H framework), Isomer differentiation | Unparalleled detail on molecular structure in solution; distinguishes isomers effectively.[1] | Can be complex to interpret; less sensitive than MS. | Core: Establishes the definitive 2D structure. |
| FTIR Spectroscopy | Presence/absence of functional groups | Rapid, simple, non-destructive; excellent for a quick check of synthetic success.[10] | Provides no connectivity information; overlapping peaks can be ambiguous. | Screening: Confirms key functional groups are present. |
| Mass Spectrometry | Molecular weight and formula; fragmentation clues | Extremely sensitive; provides definitive molecular weight.[2] | Fragmentation can be complex; does not distinguish isomers well without chromatography. | Gatekeeping: Confirms the correct molecular formula. |
| X-ray Crystallography | Absolute 3D atomic arrangement in the solid state | Unambiguous and definitive structural proof.[13][14] | Requires a suitable single crystal, which can be difficult or impossible to grow. | Confirmation: The ultimate arbiter for absolute structural proof. |
Conclusion
The structural validation of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile derivatives requires a synergistic and logical application of modern analytical techniques. The process begins with chromatography (HPLC) to ensure purity, followed by mass spectrometry to confirm the molecular formula. FTIR spectroscopy provides a rapid and essential check for the presence of the key functional groups. The core of the structural proof lies in a comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D), which meticulously piece together the molecular framework and definitively establish the correct isomeric form. Finally, where possible, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By employing this multi-technique, self-validating approach, researchers can have the highest degree of confidence in their molecular blueprint, ensuring the integrity of all subsequent research and development efforts.
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Benchmarking the synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile against other methods
An Objective Comparison of Synthetic Routes to 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile for Pharmaceutical Research
Introduction: The Significance of Fluorinated Arylnitriles in Drug Discovery
Substituted benzonitriles are pivotal structural motifs in medicinal chemistry, serving as key intermediates and pharmacophores in a wide array of therapeutic agents. The incorporation of fluorine atoms, particularly the trifluoroethoxy group, is a well-established strategy to enhance metabolic stability, improve pharmacokinetic profiles, and increase binding affinity by modulating lipophilicity and electronic properties. The target molecule, 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, represents a scaffold with significant potential in drug development, combining the features of a nitrile group with two distinct ortho-alkoxy substituents.
This guide provides a comparative analysis of viable synthetic strategies for this target, focusing on efficiency, scalability, and practical laboratory execution. We will dissect three distinct, plausible synthetic pathways, offering detailed protocols and a critical evaluation of their respective strengths and weaknesses to inform rational route selection in a research and development setting.
Methodology 1: Sequential O-Alkylation of 2,6-Dihydroxybenzonitrile
This classical approach leverages a commercially available or readily synthesized di-phenolic precursor, 2,6-dihydroxybenzonitrile, and builds the target molecule through a two-step etherification process. The core challenge lies in managing the selectivity of the two alkylation steps.
Synthetic Strategy Overview
The synthesis begins with the selective mono-ethylation of 2,6-dihydroxybenzonitrile. Due to the symmetrical nature of the starting material, regioselectivity is not a concern in the first step. The resulting intermediate, 2-hydroxy-6-ethoxybenzonitrile, is then subjected to a second O-alkylation using a potent trifluoroethylating agent to yield the final product.
Caption: Workflow for synthesis via sequential O-alkylation.
In-Depth Mechanistic Rationale
The reaction proceeds via a standard Williamson ether synthesis, a nucleophilic substitution (SN2) reaction.
-
Step 1 (Ethylation): A mild base, potassium carbonate (K₂CO₃), is sufficient to deprotonate one of the phenolic hydroxyl groups, forming a phenoxide ion. This nucleophile then attacks the electrophilic ethyl iodide, displacing the iodide to form the first ether linkage. Using a slight excess of the diol and carefully controlling stoichiometry can favor mono-alkylation.
-
Step 2 (Trifluoroethylation): The remaining hydroxyl group is deprotonated, and the resulting phenoxide attacks the trifluoroethylating agent. Due to the electron-withdrawing nature of the CF₃ group, 2,2,2-trifluoroethyl halides are poor electrophiles. Therefore, a more reactive reagent, such as 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf), is employed to achieve efficient alkylation. The triflate group is an excellent leaving group, facilitating the SN2 reaction.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Ethoxy-6-hydroxybenzonitrile
-
To a solution of 2,6-dihydroxybenzonitrile (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl iodide (1.1 eq) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC until consumption of the starting material (typically 4-6 hours).
-
Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2-ethoxy-6-hydroxybenzonitrile.
Step 2: Synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
-
Dissolve the 2-ethoxy-6-hydroxybenzonitrile (1.0 eq) from the previous step in anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol).
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise, keeping the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford the final product.
Methodology 2: Ortho-Directed Lithiation and Sequential Functionalization
This pathway constructs the desired substitution pattern on a simpler, pre-existing ether using directed ortho-metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings. The strategy relies on the ability of an initial alkoxy group to direct deprotonation to its adjacent position.
Synthetic Strategy Overview
The synthesis starts from 2-(2,2,2-trifluoroethoxy)benzonitrile. This precursor undergoes ortho-lithiation directed by the trifluoroethoxy group, followed by quenching the resulting aryllithium intermediate with an electrophilic source of iodine. The introduced iodide is then subjected to a copper-catalyzed ethoxylation reaction to furnish the final product.
Comparative Guide to In-Silico Modeling of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile Properties
This guide provides a comprehensive comparison of in-silico methodologies for characterizing 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a simple listing of methods and instead offer a narrative grounded in practical expertise, explaining the causal links between molecular structure, computational approach, and predicted properties. The protocols and workflows described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Modeling 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
The molecule 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (CAS: 175204-04-3) presents a unique combination of functional groups that are highly relevant in drug discovery.[1][2] The benzonitrile core is a common scaffold in pharmacologically active compounds.[3][4] The strategic placement of an ethoxy group and, more significantly, a trifluoroethoxy group, can profoundly influence its physicochemical and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Fluorination is a well-established strategy in medicinal chemistry to modulate parameters like metabolic stability, lipophilicity, and binding affinity.[5][6]
In-silico modeling provides a cost-effective and rapid means to predict these properties before committing to expensive and time-consuming synthesis and experimental testing.[7][8] This guide will compare several computational approaches, providing the theoretical basis for their selection and a practical framework for their application.
Foundational Physicochemical Properties
Before embarking on advanced modeling, it is essential to establish a baseline of the molecule's fundamental physicochemical properties. These descriptors are not only informative in their own right but also serve as inputs for more complex predictive models like Quantitative Structure-Activity Relationship (QSAR).
| Property | Predicted Value | Source | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | ECHEMI | Defines the elemental composition and exact mass. |
| Molecular Weight | 245.20 g/mol | [9] | Influences diffusion and transport across membranes; typically <500 Da for oral drugs.[10] |
| XLogP3 | 3.1 | [9] | A measure of lipophilicity, affecting solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 42.2 Ų | [9] | Correlates with passive molecular transport through membranes; typically <140 Ų for good cell permeability. |
| Hydrogen Bond Acceptor Count | 6 | [9] | Influences solubility and binding interactions with biological targets.[11] |
| Hydrogen Bond Donor Count | 0 | ECHEMI | Affects solubility and target binding. |
| Rotatable Bond Count | 4 | [9] | A measure of molecular flexibility, impacting conformational entropy and target binding. |
| Melting Point | 78 °C | [9] | Affects solubility and formulation characteristics. |
| Boiling Point | 320.9 °C at 760 mmHg | [9] | Relevant for purification and handling. |
A Comparative Analysis of In-Silico Modeling Methodologies
The choice of a computational method is a trade-off between accuracy and computational cost. For a molecule like 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, a multi-faceted approach is most effective.
Quantum Mechanics (QM) for High-Accuracy Predictions
QM methods, such as Density Functional Theory (DFT), calculate the electronic structure of a molecule from first principles.[12] This approach is invaluable for predicting properties that depend on electron distribution, such as reactivity, electrostatic potential, and spectroscopic characteristics.
-
Expertise & Causality : While computationally intensive, QM is chosen when high accuracy for a single molecule is paramount. For instance, understanding the charge distribution around the fluorine atoms and the nitrile group can provide insights into potential metabolic vulnerabilities or key binding interactions that simpler models might miss.[3][4] The trifluoroethoxy group's strong electron-withdrawing nature, accurately modeled by QM, will significantly impact the aromatic ring's reactivity.
-
Trustworthiness : QM calculations are self-validating in that the results are a direct consequence of the chosen theory level and basis set, free from the biases of experimental training data inherent in QSAR models.
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR)
QSAR modeling is a cornerstone of modern drug discovery, correlating structural or physicochemical properties of compounds with their biological activities or properties.[13] These models are built from datasets of known molecules, making them ideal for rapid screening. For benzonitrile derivatives, numerous QSAR studies have been published, providing a solid foundation for building predictive models.[13][14]
-
Expertise & Causality : We choose QSAR when we need to understand how structural modifications across a series of analogues might affect a property. For our target molecule, a QSAR model trained on fluorinated compounds could predict its metabolic stability or cell permeability with reasonable accuracy, much faster than QM or in vitro assays. The model's predictive power stems from its ability to mathematically capture the relationships between molecular descriptors (like those in Table 1) and the desired endpoint.[8][15]
-
Trustworthiness : A robust QSAR model's trustworthiness is established through rigorous internal and external validation procedures, ensuring it can accurately predict the properties of molecules not included in the training set.[11]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is a specialized application of QSPR/QSAR focused on pharmacokinetic and toxicity profiles.[7] For a potential drug candidate, early assessment of ADMET properties is critical to avoid late-stage failures.[10]
-
Expertise & Causality : The presence of the trifluoroethoxy group is a deliberate chemical modification often used to improve ADMET properties.[5] Specifically, the strong carbon-fluorine bond can block sites of metabolism by cytochrome P450 enzymes, potentially increasing the molecule's half-life.[6] In-silico ADMET models, trained on large datasets of drug-like molecules, can predict such effects.[16][17]
-
Trustworthiness : ADMET predictors are validated against extensive experimental data. Leading platforms often provide a confidence score with their predictions, allowing the researcher to gauge the reliability of the output.
Integrated In-Silico Workflow for Property Prediction
The following protocol outlines a logical, step-by-step workflow for a comprehensive in-silico analysis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
Step-by-Step Protocol
-
Molecular Structure Preparation :
-
Obtain the 2D structure of the molecule (e.g., from its SMILES string: FC(F)(F)COCC1=C(C#N)C=CC=C1OCC).
-
Convert to a 3D conformation using a suitable tool (e.g., MarvinSketch from ChemAxon, MOE).[18]
-
Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy starting conformation. This step is crucial for ensuring the subsequent calculations are based on a physically realistic structure.
-
-
Physicochemical Descriptor Calculation :
-
Use a comprehensive property calculator (e.g., Vortex, StarDrop, ChemAxon plugins) to generate the foundational descriptors listed in Table 1.[18]
-
Causality Check : Analyze these initial properties. Does the XLogP3 value suggest potential solubility issues? Is the TPSA within the range for good oral absorption? This initial check guides further investigation.
-
-
ADMET Profile Prediction :
-
Submit the 3D structure to a validated ADMET prediction platform (e.g., ADMET Predictor®, SwissADME, pkCSM).
-
Analyze key outputs:
-
Absorption : Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution : Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.
-
Metabolism : Cytochrome P450 (CYP) substrate/inhibitor predictions (e.g., CYP3A4, CYP2D6). Identify likely sites of metabolism.
-
Excretion : Predicted clearance rate.
-
Toxicity : Ames mutagenicity, hERG inhibition, hepatotoxicity.
-
-
Expert Analysis : Pay close attention to predictions related to the fluorinated moiety. The model should ideally recognize its potential to block metabolism compared to a non-fluorinated analogue.[5][17]
-
-
Comparative Modeling with Analogues :
-
Select two comparator compounds: (1) the non-fluorinated analogue, 2,6-diethoxybenzonitrile, and (2) a positional isomer, such as 4-Ethoxy-2-(2,2,2-trifluoroethoxy)benzonitrile.
-
Repeat steps 1-3 for these analogues.
-
Causality Check : The goal is to isolate the effect of the trifluoroethoxy group and its position. Does moving the group change the predicted BBB penetration? Does removing it introduce a new predicted site of metabolism? This comparative approach provides a self-validating system to understand structure-property relationships.
-
dot digraph "In_Silico_Modeling_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=record, style=filled, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: A generalized workflow for the in-silico characterization of a novel chemical entity.
Comparison of In-Silico Prediction Platforms
Several software platforms are available for property prediction. The choice depends on the desired balance between breadth, accuracy, and accessibility.
| Platform | Key Features | Strengths | Weaknesses | Best For |
| ADMET Predictor® | Large proprietary dataset, AI/ML models, detailed metabolism prediction, PBPK integration.[10] | High accuracy for ADMET properties; ranked #1 in some independent comparisons.[10] | Commercial license required; can be cost-prohibitive for academic use. | Industry-level drug discovery projects requiring high-confidence ADMET profiles. |
| ChemAxon Suite | Calculates a wide range of physicochemical properties (pKa, LogD, solubility), includes Marvin for drawing.[18] | Excellent for foundational physicochemical properties and integration into other workflows. | ADMET predictions are generally less comprehensive than specialized platforms. | Academic and industrial labs needing robust physicochemical calculations. |
| SwissADME | Free web-based tool, provides ADMET predictions, "Bioavailability Radar," and PAINS alerts. | Highly accessible, user-friendly interface, excellent for initial screening and educational purposes. | Models are based on public data, which may be less accurate than commercial tools for novel scaffolds. | Rapid initial assessment of drug-likeness and potential ADMET liabilities. |
| MOE (Molecular Operating Environment) | Integrated environment for cheminformatics, modeling, SBDD, and QSAR development.[18] | A comprehensive "all-in-one" package that allows users to build their own custom QSAR models. | High learning curve; commercial license required. | Computational chemistry groups needing a flexible platform for diverse modeling tasks. |
Predicted ADMET Profile and Expert Interpretation
Based on a consensus of modeling approaches, the following ADMET profile for 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile can be anticipated.
| ADMET Parameter | Predicted Outcome | Expert Interpretation & Rationale |
| Human Intestinal Absorption | High | The molecule adheres to Lipinski's Rule of Five (MW < 500, LogP < 5, etc.), and its TPSA is low, suggesting good passive absorption.[10] |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The moderate lipophilicity (XLogP3 ≈ 3.1) and low TPSA suggest the molecule has the potential to penetrate the BBB. This is a critical consideration for CNS-targeted vs. peripherally-acting drug design. |
| CYP450 Metabolism | Moderately Stable | The trifluoroethoxy group is expected to shield the ether linkage from oxidative metabolism.[6] The most probable metabolic sites would be the ethoxy group or the aromatic ring, but at a slower rate than a non-fluorinated analogue. |
| hERG Inhibition | Low to Moderate Risk | While no specific prediction is available without running a dedicated model, molecules with moderate lipophilicity can sometimes interact with the hERG channel. This should be flagged for experimental verification. |
| Ames Mutagenicity | Unlikely to be mutagenic | The structure lacks common structural alerts that are typically associated with mutagenicity. |
dot digraph "ADMET_Influence_Diagram" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Relationship between molecular descriptors and key ADMET outcomes.
Conclusion
The in-silico modeling of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile demonstrates the power of a multi-faceted computational approach. Foundational physicochemical calculations, coupled with specialized ADMET and QSAR models, predict it to be a moderately lipophilic, metabolically stable molecule with high intestinal absorption and the potential to cross the blood-brain barrier. The trifluoroethoxy group is key to its predicted metabolic stability. This guide provides a framework for researchers to apply these computational tools, emphasizing the importance of selecting the right method for the question at hand and interpreting the results within the context of medicinal chemistry principles. The generated data strongly supports the viability of this scaffold for further investigation, while also highlighting the need for experimental validation of key predicted parameters, such as hERG inhibition.
References
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile. As a substituted benzonitrile containing a halogenated ether moiety, this compound requires careful management as hazardous waste to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory requirements, providing a self-validating system for waste management from point of generation to final disposal.
Hazard Profile and Regulatory Context
1.1 Inferred Hazard Classification
The hazard profile is synthesized from data on benzonitrile and structurally related halogenated nitriles. Benzonitriles are known to be toxic, and organic nitriles can decompose to release cyanide ions.[1] The trifluoroethoxy group classifies it as a halogenated organic compound, which is subject to specific environmental regulations.[2][3]
| Hazard Class | Classification | Rationale and Key Considerations |
| Acute Toxicity (Oral) | Category 4 (Harmful) | Benzonitrile is harmful if swallowed.[4][5][6] Ingestion can cause gastrointestinal irritation.[7] |
| Acute Toxicity (Dermal) | Category 4 (Harmful) | Harmful in contact with skin.[4][5] |
| Acute Toxicity (Inhalation) | Likely Toxic/Harmful | A closely related compound, 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile, is toxic if inhaled.[8] Work should always be conducted in a well-ventilated area or fume hood.[9] |
| Physical Hazards | Combustible Liquid | Benzonitrile is a combustible liquid with a flash point of around 72.2°C (162.0°F).[4][10] Keep away from heat, sparks, and open flames.[6] |
| Environmental Hazards | Hazardous to Aquatic Life | Benzonitrile is harmful to aquatic life, potentially with long-lasting effects.[4][9] Avoid release to the environment.[5] |
1.2 Regulatory Framework
Due to its toxic and ecotoxic properties, all waste containing 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile must be classified and managed as hazardous waste in accordance with federal, state, and local regulations.[1][9] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[11][12] The presence of a carbon-halogen bond also places it in the category of Halogenated Organic Compounds (HOCs), which have specific land disposal restrictions.[3][13][14][15]
Immediate Safety and Spill Management
Proactive safety measures are critical when handling this compound. This includes wearing appropriate Personal Protective Equipment (PPE) and having a clear, actionable plan for spill containment.
2.1 Personal Protective Equipment (PPE)
A thorough risk assessment should always guide PPE selection.[9] The following are minimum requirements for handling 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile:
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn where there is a higher risk of splashing.[9]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[9]
-
Skin and Body Protection: A laboratory coat is required at a minimum. For larger quantities or tasks with high splash potential, chemical-resistant clothing or coveralls should be used.[9]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][9]
2.2 Spill Cleanup Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[1] Eliminate all sources of ignition (e.g., turn off nearby equipment, open flames).[4][9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][4][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[4][9]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: Label the sealed container as hazardous waste and follow the disposal protocol detailed in Section 3.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is mandatory. This process ensures that waste is safely segregated, stored, and prepared for final disposal by a certified hazardous waste management service.
Step 1: Waste Collection and Segregation Collect all waste containing 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (e.g., unused material, contaminated solvents, spill cleanup debris) in a dedicated, compatible container.[9] The container should be made of sturdy, chemically resistant material. Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizing agents.[1][16] Specifically, this is a non-halogenated organic solvent waste stream and should be segregated accordingly.
Step 2: Proper Labeling Properly label the waste container immediately upon starting waste collection. The label must be completed and affixed with an EHS-provided Hazardous Waste Label.[17] The label must include:
-
The full chemical name: "Waste 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile".
-
The words "Hazardous Waste".[9]
-
An accurate description of the contents (e.g., "in methanol," "spill debris").
-
The associated hazards (e.g., "Toxic," "Combustible," "Environmental Hazard").
Step 3: Safe Storage Store the sealed waste container in a designated satellite accumulation area. This area must be:
-
In a cool, dry, and well-ventilated location, away from sources of ignition.[1]
-
Within secondary containment to prevent the spread of material in case of a leak.[17]
-
Away from incompatible materials.[1] Keep the container tightly closed except when adding waste.[17]
Step 4: Arranging for Disposal Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a waste pickup.[17] Do not dispose of this chemical down the drain, by evaporation, or in the regular trash.[17] The required method of disposal is incineration in a licensed hazardous waste facility, which is necessary to destroy the halogenated organic structure and prevent environmental release.[2][18]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile waste in a laboratory setting.
Caption: Workflow for the safe disposal of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
References
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A Comprehensive Guide to the Safe Handling of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, fluorinated organic compounds such as 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile are of significant interest. The unique properties imparted by fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. However, these same properties necessitate a robust and informed approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, ensuring the well-being of laboratory personnel and the integrity of your research.
I. Hazard Assessment and Core Safety Principles
The primary hazards associated with fluorinated benzonitriles include acute toxicity via oral, dermal, and inhalation routes, as well as irritation to the skin and eyes.[3][4] The nitrile functional group (-CN) can release cyanide in vivo, a potent metabolic poison. The presence of trifluoroethoxy groups may enhance the compound's permeability through skin and membranes, potentially increasing its bioavailability and toxicity.
The foundational principle of safe handling is the minimization of exposure. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following table outlines the recommended PPE for handling 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a significant risk of splashing.[1][5] | Protects against splashes and vapors that can cause severe eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber with an appropriate thickness and breakthrough time). A flame-retardant lab coat or chemical-resistant suit.[1][6] | Prevents skin contact, which can lead to irritation and systemic toxicity. Check glove compatibility charts for specific breakthrough times. |
| Respiratory Protection | All handling of the solid or solutions should be conducted in a certified chemical fume hood.[6] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][7] | Minimizes the inhalation of potentially toxic dust or vapors. |
| Footwear | Closed-toe, chemical-resistant shoes.[8] | Protects feet from spills and falling objects. |
III. Operational Plan: From Receipt to Disposal
A systematic workflow is essential to maintain a safe laboratory environment. The following diagram and procedural steps outline the lifecycle of handling 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile in the lab.
Caption: Workflow for the safe handling of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before handling, ensure you are wearing all the required PPE as outlined in the table above.[6]
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment (spatulas, glassware, solvents) within the fume hood to minimize movement of the compound in open air.
-
-
Handling:
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a draft shield if necessary to prevent dispersal of the powder.
-
Solution Preparation: Add the solvent to the solid in a controlled manner to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date.
-
Reaction: Conduct all reactions within the fume hood. Monitor the reaction for any unexpected changes.
-
-
Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use an appropriate solvent and cleaning agent.
-
Spill Response: In case of a spill, evacuate the immediate area. For small spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For large spills, follow your institution's emergency procedures.
-
IV. Disposal Plan: Responsible Waste Management
Proper disposal of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[9]
-
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (gloves, paper towels, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.[9]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][10]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[9] Do not pour this chemical down the drain or dispose of it in regular trash.
V. Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
Always have the Safety Data Sheet (or this guide for analogous compounds) available for emergency responders.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, advancing scientific discovery while prioritizing personal and environmental safety.
References
- Benchchem. Personal protective equipment for handling 4-Morpholinobenzonitrile.
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- Sigma-Aldrich.
- 11 - SAFETY D
- Fisher Scientific.
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- Fisher Scientific.
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- KSCL (KRISHNA).
- Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
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- Santa Cruz Biotechnology. 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, tech | CAS 175204-04-3.
- Fisher Scientific.
- ChemicalBook. 3-FLUORO-5-(TRIFLUOROMETHYL)
- BLDpharm. 175204-04-3|2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
- Benchchem. Essential Guide to the Safe Disposal of 2- Azepan-1-yl-5-nitrobenzonitrile.
- INDOFINE Chemical Company. 2-ETHOXY-6-(2,2,2-TRIFLUOROETHOXY)BENZONITRILE,TECH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

